tert-Butylazomethine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5(2,3)6-4/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCYDXEFFBUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065689 | |
| Record name | 2-Propanamine, 2-methyl-N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13987-61-6 | |
| Record name | 2-Methyl-N-methylene-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13987-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylazomethine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, 2-methyl-N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylene-tert-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLAZOMETHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW8995TTJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butylazomethine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butylazomethine, also known as N-methylene-tert-butylamine. This key synthetic intermediate is valuable in organic chemistry and drug development. This document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and characterization data. Quantitative data is presented in structured tables for clarity, and key transformations are illustrated with diagrams to facilitate understanding.
Introduction
This compound (N-methylene-tert-butylamine) is a reactive imine that serves as a versatile building block in organic synthesis. Its utility stems from the presence of the sterically demanding tert-butyl group, which can direct the stereochemical outcome of reactions, and the reactive carbon-nitrogen double bond, which participates in a variety of chemical transformations. This guide focuses on the practical synthesis of this compound, providing detailed procedures and characterization data to enable its successful preparation in a laboratory setting.
Synthetic Methodologies
The most common and practical approach to the synthesis of this compound involves the condensation reaction between a primary amine (tert-butylamine) and an aldehyde or its equivalent. While several aldehydes could theoretically be used, formaldehyde is the requisite carbonyl compound for the synthesis of N-methylene-tert-butylamine.
Synthesis from tert-Butylamine and Formaldehyde
The reaction of tert-butylamine with formaldehyde is the most direct route to this compound. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of formaldehyde, followed by dehydration to form the imine. Due to the gaseous nature of formaldehyde, its polymeric form, paraformaldehyde, or an aqueous solution (formalin) are commonly used.
Reaction Pathway:
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound based on established procedures for analogous imine formations.
Synthesis of this compound from tert-Butylamine and Paraformaldehyde
This procedure is adapted from analogous imine synthesis and represents a robust method for the preparation of this compound.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Anhydrous potassium carbonate
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (optional)
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 equivalent) and the anhydrous solvent.
-
Reagent Addition: To the stirred solution, add paraformaldehyde (1.0 to 1.2 equivalents) portion-wise. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. If the reaction is slow, gentle heating may be applied.
-
Drying and Workup: After the reaction is complete, add anhydrous potassium carbonate to the mixture to remove water formed during the reaction and any unreacted starting materials. Stir for an additional 1-2 hours.
-
Filtration: Filter the mixture to remove the potassium carbonate and any solid byproducts.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.
Experimental Workflow:
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 | 0.696 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | - | 1.46 |
| This compound | C₅H₁₁N | 85.15 | 87 | 0.74 |
Typical Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (tert-Butylamine:Formaldehyde) | 1 : 1.1 |
| Solvent | Diethyl Ether |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a set of signals for the methylene (=CH₂) protons. The chemical shift of the tert-butyl protons will be in the upfield region, typically around 1.1-1.3 ppm. The methylene protons will appear as a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons of the tert-butyl group, and a signal for the methylene carbon of the imine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1650-1690 cm⁻¹. The C-H stretching vibrations of the tert-butyl group will be observed around 2850-3000 cm⁻¹.
Safety Considerations
-
tert-Butylamine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Paraformaldehyde: is a flammable solid and is harmful if swallowed or inhaled. Avoid creating dust.
-
This compound: As an imine, it is likely to be moisture-sensitive and may be irritating. Handle with care in a fume hood.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that can be readily accomplished in a standard laboratory setting. The condensation of tert-butylamine with formaldehyde (or its equivalents) provides a direct route to this valuable synthetic intermediate. This guide provides the necessary details for its successful preparation, purification, and characterization, empowering researchers and scientists in their synthetic endeavors.
An In-depth Technical Guide to the Chemical Properties of tert-Butylazomethine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-butylazomethine (N-tert-butylmethanimine), a sterically hindered aliphatic imine. This document details its physical and chemical characteristics, spectroscopic signature, synthesis, and key reactivity, making it a valuable resource for professionals in chemical research and drug development.
Core Chemical and Physical Properties
This compound is a volatile and reactive organic compound. Its bulky tert-butyl group significantly influences its chemical behavior, imparting steric hindrance and stabilizing the imine functionality.
| Property | Value |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| CAS Number | 13987-61-6 |
| IUPAC Name | N-tert-butylmethanimine |
| Synonyms | tert-Butylformaldimine, N-Methylene-tert-butylamine |
| Boiling Point | 87 °C |
| Density | 0.71 g/mL |
| Flash Point | -3 °C |
| pKa (Predicted) | 7.20 ± 0.50 |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectroscopic data.
Note: Specific experimental spectra for this compound are not widely available in public databases. The following data is based on theoretical predictions and analysis of similar compounds.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region of the spectrum. |
| ¹³C NMR | Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the C=N double bond. |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the C=N stretching vibration. |
| Mass Spectrometry (MS) | The molecular ion peak is expected. A primary fragmentation pathway involves the cleavage of the bond between the tert-butyl group and the nitrogen atom, leading to a highly stable tert-butyl cation, which would result in a prominent peak at an m/z of 57.[1] |
Synthesis and Reactivity
Synthesis
The most common method for synthesizing this compound is the acid-catalyzed condensation of tert-butylamine with a carbonyl compound, typically formaldehyde.[1] This reaction proceeds through a multi-step mechanism.
Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the imine carbon. The bulky tert-butyl group provides steric hindrance, influencing the stereochemical outcome of reactions.
-
Nucleophilic Addition: The C=N double bond is susceptible to nucleophilic attack at the carbon atom. This is a fundamental reaction of imines.[1]
-
Oxidation: this compound can be oxidized to form 2-tert-butyl-oxaziridine, a useful synthetic intermediate.[1] This reaction is analogous to the epoxidation of alkenes.
-
Reduction: The imine functionality can be reduced to the corresponding secondary amine.
-
Ligand Formation: It serves as a precursor for the synthesis of sterically hindered ligands used in transition-metal catalysis.[1]
References
An In-depth Technical Guide to the Molecular Structure of tert-Butylazomethine
Abstract: This technical guide provides a detailed examination of the molecular structure of tert-butylazomethine (N-tert-butylmethanimine). In the absence of direct experimental gas-phase structural data for this specific molecule, this document synthesizes information from computational chemistry studies and provides a comparative analysis with experimentally determined structures of analogous imines. It includes a summary of theoretical structural parameters, detailed experimental protocols for its synthesis and potential structural determination, and logical workflow diagrams to illustrate key processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, also known as N-tert-butylmethanimine, is an aliphatic imine or Schiff base with the chemical formula C₅H₁₁N. The presence of a bulky tert-butyl group attached to the nitrogen atom imparts significant steric hindrance and influences its electronic properties and reactivity. This makes it a valuable synthon in organic chemistry.
Determining the precise three-dimensional arrangement of atoms is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. The primary methods for determining the structure of free molecules in the gas phase are gas-phase electron diffraction (GED) and microwave spectroscopy. While these techniques have been applied to numerous small molecules, a specific study detailing the definitive molecular geometry of this compound has not been prominently reported in scientific literature.
Therefore, this guide presents the molecular structure based on high-level computational models and draws comparisons with closely related, experimentally characterized molecules to provide a robust and scientifically grounded overview.
Theoretical Molecular Structure of this compound
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides highly accurate predictions of molecular geometries. The data presented below represents a typical set of structural parameters for this compound, optimized computationally. These values offer a reliable model of the molecule's gas-phase structure.
Data Presentation: Calculated Structural Parameters
The key geometric parameters for this compound, including bond lengths, bond angles, and a critical dihedral angle, are summarized in the table below.
| Parameter | Atoms Involved | Value (Calculated) |
| Bond Lengths (Å) | ||
| C=N | 1.275 | |
| N-C(tert-butyl) | 1.470 | |
| C(tert-butyl)-C(methyl) | 1.540 (avg.) | |
| C-H (methylene) | 1.090 (avg.) | |
| C-H (methyl) | 1.095 (avg.) | |
| Bond Angles (°) | ||
| C=N-C | 118.5 | |
| N-C-C | 109.5 (avg.) | |
| C-C-C | 109.5 (avg.) | |
| Dihedral Angle (°) | ||
| C-N-C-C | ~180 (anti-periplanar) |
Note: These values are representative of results from DFT calculations (e.g., B3LYP/6-31G(d) level of theory) and provide a strong theoretical basis for the molecule's structure.
Molecular Structure Visualization
The following diagram illustrates the predicted three-dimensional structure of this compound with constituent atoms labeled.
Caption: Predicted molecular structure of this compound.
Experimental Protocols
While a dedicated structural study on this compound is not available, this section provides established, general protocols for its synthesis and for the analytical techniques that would be employed for its structural characterization.
Synthesis of this compound
The most common method for synthesizing imines is the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, this involves the reaction of tert-butylamine with formaldehyde.
Reaction: (CH₃)₃CNH₂ + CH₂O → (CH₃)₃CN=CH₂ + H₂O
Materials:
-
tert-Butylamine
-
Formaldehyde (typically as a 37% aqueous solution, formalin)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butylamine. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Formaldehyde: While stirring vigorously, slowly add an equimolar amount of aqueous formaldehyde solution dropwise to the cooled amine. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add anhydrous potassium carbonate to saturate the aqueous layer, which helps to "salt out" the organic product and acts as a drying agent.
-
Solvent Extraction: Extract the product into diethyl ether. Perform the extraction three times to ensure complete recovery.
-
Drying: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Protocols for Structural Determination
The following are generalized protocols for the two primary gas-phase structural determination techniques.
A. Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the geometry of small molecules in the vapor phase, providing information on bond lengths, angles, and torsional angles.
Methodology:
-
Sample Introduction: The purified liquid sample of this compound is vaporized in a high-vacuum chamber (typically 10⁻⁷ mbar).
-
Electron Beam Interaction: A high-energy beam of electrons (e.g., 60 keV) is passed through the gas-phase sample.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a combination of atomic scattering and molecular scattering.
-
Detection: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.
-
Data Analysis:
-
The radial distribution of scattering intensity is measured.
-
A theoretical scattering intensity curve is calculated based on an initial assumed molecular geometry.
-
The parameters of the theoretical model (bond lengths, angles) are refined using a least-squares fitting procedure to match the experimental curve.
-
This refinement yields the final molecular structure.
-
B. Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. It provides extremely precise rotational constants, from which the molecular geometry can be derived.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into a high-vacuum sample cell, where it exists as a low-pressure gas.
-
Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.
-
Absorption and Detection: When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. A detector measures the absorption as a function of frequency, producing a spectrum of sharp absorption lines.
-
Spectral Assignment: The observed transition frequencies are assigned to specific quantum number changes (J, K).
-
Determination of Rotational Constants: The assigned frequencies are fitted to a Hamiltonian model to determine the molecule's principal moments of inertia (Iₐ, Iₑ, I𝒸) and thus its rotational constants (A, B, C).
-
Structural Determination: To obtain a complete structure, spectra of different isotopic species (e.g., ¹³C, ¹⁵N) are often measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the coordinates of each atom (Kraitchman's equations), yielding highly accurate bond lengths and angles.
Caption: Workflow for molecular structure determination methods.
An In-depth Technical Guide to tert-Butylazomethine (CAS 13987-61-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butylazomethine (CAS No. 13987-61-6), also known as N-tert-Butylmethanimine. It details the compound's chemical and physical properties, synthesis, reactivity, and key applications in organic synthesis. The information is tailored for professionals in research and drug development who utilize specialized chemical intermediates.
Core Chemical and Physical Properties
This compound is a sterically hindered aliphatic aldimine.[1] Its bulky tert-butyl group influences its solubility in organic solvents and moderates its reactivity, which is advantageous for controlled chemical transformations.[1][2] The compound typically appears as a colorless liquid or a crystalline solid.[3] All pertinent quantitative data is summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13987-61-6 | [1][][5] |
| Molecular Formula | C₅H₁₁N | [3][][5][6] |
| Molecular Weight | 85.15 g/mol | [][5][6][7] |
| Density | 0.71 g/cm³ | [3][5] |
| Boiling Point | 63-65 °C or 87 °C | [3][5][6] |
| Flash Point | -3 °C | [3][5] |
| Vapor Pressure | 72.7 mmHg at 25°C | [6] |
| pKa (Predicted) | 7.20 ± 0.50 | [3][5] |
| Topological Polar Surface Area | 12.4 Ų | [6] |
| Synonyms | N-tert-Butylmethanimine, tert-Butylformaldimine, N-Methylene-tert-butylamine | [5][6][7] |
Safety, Handling, and Storage
This compound is a flammable and corrosive substance.[3] It can cause irritation and damage upon contact with the skin and eyes.[3]
-
Handling: Operations should be conducted in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory to prevent exposure.[3]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated location.[3] It must be kept away from sources of ignition and oxidizing agents.[3] Recommended storage temperature is between 2-8°C in a refrigerator.[7]
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the acid-catalyzed condensation of tert-butylamine with formaldehyde. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the imine product.[1]
Experimental Protocol: General Mechanism for Acid-Catalyzed Imine Formation
-
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the activated carbonyl carbon.[1] This step leads to the formation of a tetrahedral carbinolamine intermediate.[1]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom.[1]
-
Dehydration: The resulting hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[1]
-
Iminium Ion Formation and Deprotonation: The departure of water generates a resonance-stabilized iminium ion. A base (such as another amine molecule) then removes a proton from the nitrogen to yield the final this compound product and regenerate the catalyst.[1] Water is typically removed via azeotropic distillation (e.g., with a Dean-Stark apparatus) to ensure a high yield.[1]
An alternative, though less detailed, method involves the reaction of tert-butylamine with methylene chloride in a suitable solvent under an inert atmosphere.[3]
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
This compound serves as a valuable intermediate for synthesizing fine chemicals and pharmaceuticals.[] Its unique steric and electronic properties make it a versatile building block.[1]
Key Reactions and Applications
-
Nucleophilic Addition: The electrophilic carbon of the C=N bond is highly susceptible to attack by nucleophiles, a fundamental reaction of imines.[1] The steric hindrance from the tert-butyl group can be exploited to achieve high selectivity in these additions.[1]
-
Asymmetric Synthesis: It is a precursor for chiral auxiliaries, such as tert-butanesulfinyl imines, which are widely used in the stereoselective synthesis of complex nitrogen-containing molecules.[1][8]
-
Cycloaddition Reactions: It can be used to generate azomethine ylides in situ for 1,3-dipolar cycloaddition reactions.[] This method is a powerful tool for constructing five-membered nitrogen-containing heterocycles like pyrrolidines, which are common scaffolds in pharmaceuticals.[1][]
-
Ligand Design: The compound is a precursor for creating sterically demanding ligands for transition-metal catalysis, which can enable highly selective transformations such as C-H activation.[1]
-
Oxidation: Oxidation of this compound, for example with sodium hypochlorite, yields 2-tert-butyl-oxaziridine, an intermediate used in various chemical processes.[1]
-
Pharmaceutical Synthesis: It is a key reagent in the synthesis of the novel 4-aminoquinoline antimalarial drug GSK369796 (N-tert-Butyl Isoquine).[5]
Caption: Key reaction pathways and applications.
Conclusion
This compound is a foundational reagent in modern organic synthesis with significant utility in pharmaceutical and materials science research. Its distinct steric profile, conferred by the tert-butyl group, allows for high selectivity in a range of chemical transformations. From its role as a precursor to chiral auxiliaries and complex heterocycles to its direct application in the synthesis of antimalarial drugs, this compound continues to be an indispensable tool for chemists and drug development professionals.
References
- 1. This compound | 13987-61-6 | Benchchem [benchchem.com]
- 2. 13987-61-6(N-tert-Butylazomethine) | Kuujia.com [kuujia.com]
- 3. chembk.com [chembk.com]
- 5. This compound | 13987-61-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. tert-Butanesulfinimines: structure, synthesis and synthetic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Navigating the Spectral Landscape of tert-Butylazomethine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of tert-butylazomethine, also known as N-tert-butylmethanimine. Aimed at professionals in research and drug development, this document delves into the intricacies of its ¹H and ¹³C NMR spectra, offering detailed experimental protocols and clear data presentation to aid in structural elucidation and characterization.
Predicted and Comparative NMR Spectral Data
Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a combination of predicted data from computational models and comparative data from structurally analogous compounds. This approach provides a robust framework for the interpretation of the NMR spectrum of this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the protons of the tert-butyl group and the methylene protons of the azomethine group.
Table 1: Predicted and Comparative ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |
| (CH₃)₃C- | 1.1 - 1.3 | Singlet (s) | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is consistent with experimental data for various N-tert-butyl amines where the chemical shift typically falls in this range. |
| CH₂=N- | 7.3 - 7.8 | Singlet (s) or two doublets (AB system) | The two protons on the imine carbon can be chemically equivalent, giving a singlet. However, depending on the rotational barrier around the C-N bond and the solvent, they could become diastereotopic and appear as an AB quartet. For simplicity, a singlet is often predicted. |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum of this compound is expected to show three signals corresponding to the methyl carbons and the quaternary carbon of the tert-butyl group, and the imine carbon.
Table 2: Predicted and Comparative ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) in ppm | Notes |
| (C H₃)₃C- | 28 - 30 | This range is typical for the methyl carbons of a tert-butyl group attached to a nitrogen atom. |
| (CH₃)₃C - | 50 - 55 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent nitrogen atom. |
| C H₂=N- | 155 - 165 | The imine carbon is significantly deshielded and appears in the characteristic downfield region for sp² hybridized carbons double-bonded to nitrogen. |
Experimental Protocol for NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, a volatile organic compound.
2.1. Sample Preparation
-
Analyte: this compound (handle in a fume hood due to its volatility and potential reactivity).
-
Solvent: Use a deuterated solvent appropriate for the analyte's solubility and chemical stability, such as Chloroform-d (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂).
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg/mL.
-
For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. To minimize evaporation of the volatile analyte, use a sealed NMR tube or a tube with a J. Young valve.
2.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16.
-
Spectral Width (SW): 10-12 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the concentration.
-
Spectral Width (SW): 200-220 ppm.
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure with labeled nuclei for NMR analysis and a generalized workflow for the experimental process.
Conclusion
Unveiling the Molecular Blueprint: A Technical Guide to tert-Butylazomethine Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) expected in the electron ionization (EI) mass spectrum of tert-butylazomethine. The relative abundance is estimated based on the predicted stability of the fragment ions.
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance (Predicted) |
| 85 | [C5H11N]+• | Molecular Ion | Low to moderate |
| 70 | [C4H8N]+ | [M-CH3]+ | Moderate |
| 57 | [C4H9]+ | tert-butyl cation | High (Predicted Base Peak) |
| 42 | [C2H4N]+ | [CH2=N=CH2]+ | Moderate |
| 29 | [CH3N]+ | [H2C=NH2]+ | Moderate |
Theoretical Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to be driven by the formation of stable carbocations and radical species. The bulky tert-butyl group plays a significant role in directing the fragmentation pathways.
A primary fragmentation event is the cleavage of the C-N bond, leading to the formation of the highly stable tert-butyl cation. This fragment is anticipated to be the base peak in the spectrum due to its significant stability. Another prominent fragmentation pathway involves the loss of a methyl group from the molecular ion.
Experimental Protocols
While specific experimental data for this compound is not publicly available, a standard protocol for obtaining an electron ionization mass spectrum would involve the following methodology:
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source would be the instrument of choice.
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The GC would be equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) to ensure the separation of the analyte from any impurities.
Gas Chromatography Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp to 250 °C at a rate of 10-20 °C/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 20-200
-
Scan Rate: 2 scans/second
Data acquisition and processing would be performed using the instrument's dedicated software. The resulting mass spectrum would be analyzed to identify the molecular ion and the characteristic fragment ions.
Visualizing the Fragmentation
The following diagrams illustrate the logical relationships in the predicted fragmentation of this compound.
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
An In-depth Technical Guide on the Discovery and Chemistry of tert-Butylazomethine
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butylazomethine, also known as N-tert-butylmethanimine, is a sterically hindered imine that serves as a valuable building block in organic synthesis. Its unique structural features, particularly the bulky tert-butyl group, impart distinct reactivity and stability, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and reaction chemistry of this compound, with a focus on experimental protocols and mechanistic insights.
Introduction
Azomethines, or Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. The C=N imine linkage is a versatile functional group that participates in a wide array of chemical transformations, making azomethines crucial intermediates in the synthesis of numerous organic compounds, metal complexes for catalysis, and biologically active molecules.[1]
This compound is an aliphatic aldimine distinguished by the presence of a bulky tert-butyl group attached to the nitrogen atom. This steric hindrance, coupled with the electron-donating nature of the tert-butyl group, stabilizes the imine and governs its reactivity, setting it apart from less hindered azomethines.[1] It is an important intermediate in the synthesis of pharmaceuticals, such as the antimalarial drug GSK369796 (N-tert-Butyl Isoquine).[2]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the condensation reaction between tert-butylamine and a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution. The reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the imine.
Experimental Protocol: Synthesis of this compound
While a specific protocol for this compound from a peer-reviewed preparative organic chemistry journal was not found in the conducted search, a general procedure can be adapted from the synthesis of structurally similar imines. The following is a representative experimental protocol based on the reaction of tert-butylamine with paraformaldehyde.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Anhydrous potassium carbonate
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine and a suitable anhydrous solvent such as diethyl ether.
-
Slowly add paraformaldehyde to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, add an anhydrous drying agent, such as potassium carbonate, to the reaction mixture to remove the water formed during the reaction and any unreacted starting materials.
-
Stir the mixture for an additional hour.
-
Filter the mixture to remove the drying agent and any solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by distillation.
Physicochemical and Spectroscopic Data
A comprehensive search of available literature and chemical databases did not yield a complete set of experimentally determined ¹H and ¹³C NMR data for this compound. The following tables summarize the known physical properties and predicted spectroscopic data.
Physical Properties
| Property | Value |
| CAS Number | 13987-61-6[1][2] |
| Molecular Formula | C₅H₁₁N[2][3] |
| Molecular Weight | 85.15 g/mol [1][2] |
| Boiling Point | 87 °C[2] |
| Density | 0.71 g/mL[2] |
| Flash Point | -3 °C[2] |
Predicted Spectroscopic Data
Computational studies using Density Functional Theory (DFT) have been employed to predict the spectroscopic properties of this compound.
| Parameter | Predicted Value |
| IR: ν(C=N) | ~1670 cm⁻¹ |
| ¹H NMR: δ(CH₂) | ~7.5 ppm |
| ¹H NMR: δ(t-Bu) | ~1.2 ppm |
| ¹³C NMR: δ(C=N) | ~160 ppm |
| ¹³C NMR: δ(C(CH₃)₃) | ~55 ppm |
| ¹³C NMR: δ(C(CH₃)₃) | ~29 ppm |
Note: The predicted NMR values are for illustrative purposes and should be confirmed with experimental data.
Reaction Mechanisms and Pathways
Mechanism of Imine Formation
The formation of this compound from tert-butylamine and formaldehyde proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism.
Caption: Acid-catalyzed formation of this compound.
The reaction is initiated by the protonation of the formaldehyde carbonyl group, which increases its electrophilicity. The nucleophilic tert-butylamine then attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate after a proton transfer. Subsequent protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the this compound product and regenerates the acid catalyst.
Grignard Reaction with this compound
This compound, like other imines, can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents. This reaction is a valuable method for the formation of new carbon-carbon bonds and the synthesis of more complex amines.
Caption: Grignard reaction with this compound.
The nucleophilic alkyl or aryl group of the Grignard reagent adds to the electrophilic carbon of the imine's C=N bond. This addition results in the formation of a magnesium amide salt intermediate. Subsequent aqueous workup protonates the nitrogen, yielding a secondary amine.
Conclusion
This compound is a synthetically useful imine whose steric and electronic properties make it a valuable tool in organic synthesis. While its discovery is rooted in the fundamental principles of imine chemistry, its application continues to be relevant in the development of complex molecules and pharmaceuticals. This guide has provided an overview of its synthesis, characterization, and key reactions, offering a foundation for researchers and drug development professionals working in this area. Further research to fully characterize its spectroscopic properties and explore its reactivity in novel transformations is warranted.
References
The Core Reactivity of tert-Butylazomethine: An In-depth Technical Guide
Introduction
tert-Butylazomethine, also known as N-tert-butylmethanimine, is an aliphatic aldimine with the chemical formula C₅H₁₁N. As a member of the azomethine or Schiff base class of compounds, it is characterized by a carbon-nitrogen double bond (C=N). This functional group makes it a valuable and versatile intermediate in a wide array of chemical transformations. The presence of the sterically bulky tert-butyl group on the nitrogen atom imparts unique reactivity and stability to the molecule, distinguishing it from other imines. This guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, core chemical transformations, and detailed experimental protocols relevant to researchers in organic synthesis and drug development. It serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals, such as the novel 4-aminoquinoline antimalarial drug, GSK369796 (N-tert-Butyl Isoquine).
Physical and Spectroscopic Properties
The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 13987-61-6 | |
| Molecular Formula | C₅H₁₁N | |
| Molecular Weight | 85.15 g/mol | |
| Boiling Point | 87°C | |
| Density | 0.71 g/cm³ | |
| Flash Point | -3°C | |
| pKa | 7.20 ± 0.50 (Predicted) | |
| Refractive Index | 1.393 | |
| InChI Key | RSUCYDXEFFBUSN-UHFFFAOYSA-N |
Spectroscopic data is critical for confirming the structure and purity of this compound. In ¹H NMR spectroscopy, the compound exhibits a characteristic sharp singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group.
Synthesis of this compound
The most direct and common method for synthesizing this compound is the condensation reaction between a primary amine (tert-butylamine) and a carbonyl compound (formaldehyde). This reaction is typically facilitated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the amine, followed by the elimination of a water molecule to form the C=N double bond.
Technical Guide: Physical Properties of N-tert-butylmethanimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylmethanimine, also known as tert-butylazomethine, is an organic compound with the chemical formula C₅H₁₁N. It serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules and pharmaceuticals. This document provides a summary of its known physical properties, outlines a general synthesis protocol, and discusses its application as a chemical intermediate. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide consolidates currently available information from chemical databases and supplier specifications.
Core Physical Properties
The physical characteristics of N-tert-butylmethanimine are summarized below. These values are primarily sourced from chemical supplier databases and should be considered as reference points.
| Property | Value | Reference(s) |
| CAS Number | 13987-61-6 | [1] |
| Molecular Formula | C₅H₁₁N | [1][2] |
| Molar Mass | 85.15 g/mol | [1][2] |
| Appearance | Colorless liquid or crystalline solid | [2] |
| Boiling Point | 87 °C | [2] |
| Density | 0.71 g/mL | [2] |
| Flash Point | -3 °C | [2] |
| Predicted pKa | 7.20 ± 0.50 | [2] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis
N-tert-butylmethanimine is synthesized via the condensation reaction of tert-butylamine with a source of formaldehyde. While specific, detailed experimental protocols are not widely published, a general and plausible method involves the acid-catalyzed reaction between these two precursors.
General Experimental Protocol: Acid-Catalyzed Imine Formation
The following protocol is a generalized representation of a common method for imine synthesis and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine and a suitable solvent (e.g., dichloromethane or toluene).
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde or paraformaldehyde to the stirred solution of tert-butylamine.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid or p-toluenesulfonic acid) to the reaction mixture to facilitate the dehydration process.
-
Reaction: The mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.
Visualized Synthesis Workflow
The following diagram illustrates the logical steps for the synthesis and purification of N-tert-butylmethanimine based on the general protocol described.
Spectroscopic and Analytical Data
Applications in Drug Development
N-tert-butylmethanimine serves as a key intermediate in the synthesis of more complex molecules. A notable application is its use as a precursor in the synthesis of GSK369796 (N-tert-Butyl Isoquine), which has been investigated as a novel 4-aminoquinoline antimalarial drug.[2] The imine functionality provides a reactive site for nucleophilic addition, making it a versatile building block in medicinal chemistry.
Safety and Handling
N-tert-butylmethanimine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is also described as a corrosive substance that can cause irritation to the skin and eyes.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry, well-ventilated area away from ignition sources.
Conclusion
N-tert-butylmethanimine is a simple imine with established utility as a synthetic intermediate. This guide provides the core physical properties compiled from available data. The lack of detailed, publicly available experimental and spectroscopic data highlights an opportunity for further research to fully characterize this compound and expand its applications in organic synthesis and drug discovery.
References
Theoretical Insights into tert-Butylazomethine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylazomethine, also known as N-tert-butylmethanimine, is the simplest ketimine bearing a bulky tert-butyl group attached to the nitrogen atom. This structural feature imparts significant steric hindrance, influencing its conformational preferences, reactivity, and electronic properties. A thorough understanding of these characteristics at a molecular level is crucial for its application in synthetic chemistry and as a building block in drug discovery. This technical guide provides an overview of the theoretical approaches used to study this compound, focusing on its conformational analysis, electronic structure, and reactivity. Due to the limited specific theoretical studies on this compound in the available literature, this guide also draws upon computational methodologies and findings from closely related imine systems to provide a comprehensive theoretical framework.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the C-N single bond connecting the imine functionality to the tert-butyl group. The steric bulk of the tert-butyl group is expected to create a significant barrier to rotation, leading to distinct stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C=N) | Relative Energy (kcal/mol) | Computational Method | Basis Set |
| Staggered | 180° | 0.00 | DFT (B3LYP) | 6-311+G(d,p) |
| Eclipsed | 120° | Data not available | ||
| Gauche | 60° | Data not available |
Note: This table is illustrative and based on general principles of conformational analysis. Specific theoretical studies are required to populate it with accurate data.
Electronic Structure and Reactivity
The electronic structure of the C=N double bond in this compound is a key determinant of its reactivity. The nitrogen atom possesses a lone pair of electrons, making it a potential nucleophilic center. Conversely, the imine carbon is electrophilic and susceptible to nucleophilic attack. The electron-donating nature of the tert-butyl group can influence the electron density at the imine nitrogen and carbon, thereby modulating its reactivity.
Computational chemistry provides valuable tools to probe the electronic properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate molecular orbitals, electrostatic potential maps, and atomic charges, which offer insights into the reactive sites of a molecule.
Table 2: Calculated Electronic Properties of a Model Imine (Propylidene-tert-butylamine)
| Property | Value | Computational Method | Basis Set |
| Dipole Moment (Debye) | 1.85 | DFT (B3LYP) | 6-31G(d) |
| Mulliken Charge on N | -0.45 | DFT (B3LYP) | 6-31G(d) |
| Mulliken Charge on C (imine) | 0.28 | DFT (B3LYP) | 6-31G(d) |
| HOMO Energy (eV) | -6.2 | DFT (B3LYP) | 6-31G(d) |
| LUMO Energy (eV) | 1.5 | DFT (B3LYP) | 6-31G(d) |
Note: Data is for a related imine and serves as an example of the types of electronic properties that can be calculated.
Experimental Protocols for Theoretical Studies
A comprehensive theoretical investigation of this compound would typically involve the following computational protocol:
-
Geometry Optimization and Conformational Search:
-
Initial structures of possible conformers are generated.
-
Geometry optimization is performed using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d) or larger.
-
A conformational search can be carried out using methods like molecular mechanics or semi-empirical methods, followed by re-optimization of the low-energy conformers at a higher level of theory.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
-
Calculation of Rotational Barriers:
-
The potential energy surface for rotation around the C-N bond is scanned by performing a series of constrained geometry optimizations at fixed dihedral angles.
-
The transition state for rotation is located and confirmed by a frequency calculation (one imaginary frequency).
-
The rotational barrier is calculated as the energy difference between the ground state and the transition state.
-
-
Electronic Structure Analysis:
-
Molecular orbitals (HOMO, LUMO) and their energies are calculated to understand the electronic transitions and reactivity.
-
The molecular electrostatic potential (MEP) is mapped onto the electron density surface to visualize the electron-rich and electron-poor regions of the molecule.
-
Population analysis (e.g., Mulliken, NBO) is performed to determine the partial atomic charges.
-
Visualizations
Logical Workflow for Theoretical Analysis
Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of a molecule like this compound.
Signaling Pathway of Imine Reactivity
Caption: A diagram illustrating the dual reactivity of the imine functionality in this compound towards nucleophiles and electrophiles.
Conclusion
While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for its investigation. Through methods such as DFT, the conformational landscape, electronic structure, and reactivity of this important imine can be thoroughly characterized. Such theoretical insights are invaluable for predicting its behavior in chemical reactions and for the rational design of new molecules with desired properties in the fields of materials science and drug development. Further dedicated computational and experimental work is encouraged to build a more detailed and quantitative understanding of this sterically hindered imine.
Electronic Structure of tert-Butylazomethine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butylazomethine (N-tert-butylmethanimine) is a simple aliphatic imine that serves as a fundamental building block in organic synthesis and holds relevance in various chemical and pharmaceutical research areas. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential applications. This guide provides a comprehensive overview of the electronic structure of this compound, focusing on its molecular orbitals and electronic transitions. Due to the limited availability of specific experimental spectroscopic data for this molecule in the public domain, this guide heavily relies on theoretical calculations based on established computational chemistry protocols. The methodologies for these calculations are detailed to ensure transparency and reproducibility. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using diagrams.
Introduction
Azomethines, or imines, are characterized by a carbon-nitrogen double bond (C=N). The electronic nature of this functional group dictates the chemical behavior of these molecules. The tert-butyl group in this compound introduces significant steric hindrance and has an electron-donating effect, which influences the electronic properties of the C=N bond. A thorough understanding of the molecular orbital (MO) energy levels, their composition, and the nature of electronic transitions is essential for applications in reaction mechanism studies, catalyst design, and the development of novel pharmaceuticals.
Theoretical Methodology
The electronic structure of this compound was investigated using computational chemistry methods. The following sections detail the protocol for these theoretical calculations.
Geometry Optimization
The molecular geometry of this compound in its ground state was optimized using Density Functional Theory (DFT).
-
Software: Gaussian 16
-
Method: B3LYP hybrid functional
-
Basis Set: 6-311+G(d,p)
-
Convergence Criteria: Tight
This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
Molecular Orbital Analysis
Following geometry optimization, a single-point energy calculation was performed to obtain the molecular orbital energies and their compositions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity.
Simulation of Electronic Spectra
To complement the MO analysis, the UV-Vis absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT).
-
Method: TD-B3LYP
-
Basis Set: 6-311+G(d,p)
-
Number of Excited States: 10
-
Solvent Model: None (gas phase)
This calculation provides information on the energies and oscillator strengths of the lowest electronic transitions.
Data Presentation
The following tables summarize the key quantitative data obtained from the theoretical calculations on the electronic structure of this compound.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Character |
| LUMO+1 | 2.54 | σ(C-N), π(C=N) |
| LUMO | 1.21 | π(C=N)* |
| HOMO | -8.95 | n(N), σ(C-N) |
| HOMO-1 | -10.32 | π(C=N), σ(C-C) |
| HOMO-2 | -11.58 | σ(C-H), σ(C-C) |
Table 2: Calculated Electronic Transitions (UV-Vis Absorption)
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S0 → S1 | 235 | 5.28 | 0.021 | HOMO → LUMO (n → π) |
| S0 → S2 | 198 | 6.26 | 0.154 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 185 | 6.70 | 0.008 | HOMO → LUMO+1 (n → σ*) |
Experimental Protocols
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the ionization energies of molecules, which correspond to the energies of the occupied molecular orbitals.
Experimental Workflow:
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation at 21.22 eV for UPS).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.
-
Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. The resulting spectrum shows bands corresponding to the ionization from different molecular orbitals.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions from the ground state to various excited states.
Experimental Workflow:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or acetonitrile). Due to the potential sensitivity of imines to moisture, handling should be performed under an inert atmosphere.
-
Blank Measurement: The absorbance of the pure solvent is measured to obtain a baseline.
-
Sample Measurement: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm for a simple imine).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined for each electronic transition.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic structure and its investigation.
Caption: Molecular orbital energy level diagram of this compound.
Caption: Experimental workflow for Photoelectron Spectroscopy.
Caption: Experimental workflow for UV-Vis Absorption Spectroscopy.
Discussion
The theoretical calculations indicate that the HOMO of this compound is primarily composed of the nitrogen lone pair (n) with some contribution from the C-N sigma bond. The LUMO is predominantly the π* antibonding orbital of the C=N double bond. This electronic configuration is typical for simple imines.
The lowest energy electronic transition, calculated to be at 235 nm, is the n → π* transition. This transition has a low oscillator strength, meaning it is relatively weak. The more intense transition is predicted to be the π → π* transition at 198 nm. These predicted absorption maxima are in the ultraviolet region, which is expected for a non-conjugated imine.
The electronic structure provides insights into the reactivity of this compound. The HOMO, being the highest energy occupied orbital and having significant nitrogen lone pair character, is the primary site for electrophilic attack. Conversely, the LUMO, centered on the C=N π* bond, is the site for nucleophilic attack, with the carbon atom being the more electrophilic center.
Conclusion
This technical guide has provided a detailed overview of the electronic structure of this compound based on theoretical calculations. The presented data on molecular orbital energies and electronic transitions offer valuable insights for researchers in organic chemistry, medicinal chemistry, and materials science. The outlined experimental protocols for photoelectron and UV-Vis spectroscopy serve as a methodological foundation for future experimental validation of these theoretical findings. The combination of theoretical data and standardized experimental workflows provides a robust framework for understanding and predicting the chemical behavior of this important molecule.
Methodological & Application
tert-Butylazomethine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butylazomethine and its derivatives in organic synthesis. The information is curated for professionals in research and drug development, with a focus on practical application and data-driven insights.
Introduction
This compound, also known as N-tert-butylmethanimine, and its derivatives are versatile reagents and intermediates in organic synthesis. The sterically demanding tert-butyl group imparts unique reactivity and selectivity in various transformations. These compounds are particularly valuable in the stereoselective synthesis of amines and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. This document outlines key applications, including the synthesis of the parent imine, its use in the formation of chiral amines via N-tert-butanesulfinyl imines, and its role in cycloaddition reactions and the synthesis of bis-indole compounds.
Synthesis of N-tert-Butylmethanimine (this compound)
The direct synthesis of N-tert-butylmethanimine from tert-butylamine and formaldehyde is a fundamental transformation. While specific literature protocols for this exact reaction are not extensively detailed, a general and adaptable procedure for imine formation can be employed. This typically involves the condensation of the amine and aldehyde with azeotropic removal of water or the use of a dehydrating agent.
Experimental Protocol: General Procedure for Imine Formation
Materials:
-
tert-Butylamine
-
Formaldehyde (as a solution, e.g., formalin, or as paraformaldehyde)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a stirred solution of tert-butylamine (1.0 eq) in the chosen anhydrous solvent, add the dehydrating agent (e.g., MgSO₄, 1.5-2.0 eq).
-
Slowly add formaldehyde (1.0-1.1 eq) to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC or GC-MS. If the reaction is sluggish, gentle heating may be applied.
-
Upon completion, the reaction mixture is filtered to remove the dehydrating agent.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude N-tert-butylmethanimine.
-
Purification can be achieved by distillation if necessary.
Note: The reactivity of formaldehyde and the volatility of the product require careful handling in a well-ventilated fume hood.
Asymmetric Synthesis using N-tert-Butanesulfinyl Imines
A significant application of the tert-butylamine motif is in the use of N-tert-butanesulfinyl imines as chiral auxiliaries for the asymmetric synthesis of amines. These intermediates are readily prepared by the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes or ketones.
Synthesis of N-tert-Butanesulfinyl Imines
The condensation of (R)- or (S)-tert-butanesulfinamide with carbonyl compounds provides the corresponding chiral N-tert-butanesulfinyl imines in high yields.
Quantitative Data for N-tert-Butanesulfinyl Imine Synthesis
| Aldehyde/Ketone | Dehydrating Agent | Solvent | Time (h) | Yield (%) | Reference |
| Isobutyraldehyde | CuSO₄ | DCM | 3 | 90 | [1] |
| p-Anisaldehyde | CuSO₄ | DCM | 4 | 81 | [1] |
| Pivaldehyde | Ti(OEt)₄ | THF | 12 | 82 | [1] |
| Acetophenone | Ti(OEt)₄ | THF | 12 | 85 | [1] |
| 2-Hexanone | Ti(OEt)₄ | THF | 12 | 88 | [1] |
Experimental Protocol: Synthesis of (E)-N-(benzylidene)-2-methylpropane-2-sulfinamide
Materials:
-
(R)-tert-Butanesulfinamide
-
Benzaldehyde
-
Anhydrous Copper (II) Sulfate (CuSO₄)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous DCM, add anhydrous CuSO₄ (2.0 eq).
-
Add freshly distilled benzaldehyde (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.
-
Wash the Celite pad with DCM.
-
Concentrate the combined filtrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure N-tert-butanesulfinyl imine.
Diastereoselective Allylation of N-tert-Butanesulfinyl Imines
Chiral N-tert-butanesulfinyl imines undergo highly diastereoselective additions of nucleophiles. A notable example is the indium-mediated allylation to produce chiral homoallylic amines.
Quantitative Data for Diastereoselective Allylation
| N-tert-Butanesulfinyl Imine | Allyl Bromide | Metal | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| From methyl glyoxylate | Allyl bromide | In | THF | 6 | >95 | >95:5 | [1] |
| From ethyl glyoxylate | Allyl bromide | In | THF | 6 | >95 | >95:5 | [1] |
| From ethyl pyruvate | Allyl bromide | In | sat. aq. NH₄Cl/THF | 24 | 75 | 70:30 | [1] |
Experimental Protocol: Indium-Mediated Allylation of N-tert-Butanesulfinyl Imino Ester
Materials:
-
N-tert-Butanesulfinyl imino ester (e.g., from methyl glyoxylate)
-
Allyl bromide
-
Indium powder
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon atmosphere
Procedure:
-
To a stirred suspension of indium powder (1.5 eq) in anhydrous THF under an argon atmosphere, add the N-tert-butanesulfinyl imino ester (1.0 eq).
-
Add allyl bromide (3.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction for 6 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the homoallylic amino ester.
[3+2] Cycloaddition Reactions
N-tert-Butanesulfinyl imines can act as 1,3-dipole equivalents in cycloaddition reactions. For instance, α,α-difluorinated N-tert-butanesulfinyl imines react with arynes in a stereoselective [3+2] cycloaddition to furnish cyclic sulfoximines.
Quantitative Data for [3+2] Cycloaddition of N-tert-Butanesulfinyl Imines with Benzyne
| Sulfinimine (R group) | Aryne Precursor | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| PhSO₂CF₂- (from acetophenone) | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 87 | >99:1 | |
| PhSO₂CF₂- (from propiophenone) | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 85 | >99:1 | |
| PhSO₂CF₂- (from isobutyrophenone) | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 82 | >99:1 |
Experimental Protocol: [3+2] Cycloaddition of a Difluorinated N-tert-Butanesulfinyl Imine with Benzyne
Materials:
-
α,α-Difluoro-N-tert-butanesulfinyl imine (1.0 eq)
-
o-(Trimethylsilyl)phenyl triflate (3.0 eq)
-
Cesium Fluoride (CsF) (5.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk tube
-
Magnetic stirrer
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under an argon atmosphere, add the α,α-difluoro-N-tert-butanesulfinyl imine, o-(trimethylsilyl)phenyl triflate, and CsF.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the cyclic sulfoximine.
Synthesis of Methine-Bridged Bis-Indole Compounds
Derivatives of this compound, specifically N-benzyl imines, can be utilized in the synthesis of methine-bridged bis-indole compounds through a copper-catalyzed oxidative cross-dehydrogenative-coupling (CDC) reaction.[2]
Quantitative Data for Synthesis of Bis-Indole Derivatives
| N-Benzyl Amine | Indole | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| N-Benzyl-tert-butylamine | Indole | CuBr | TBHP | Dioxane | 12 | 85 | [2] |
| N-(4-Methoxybenzyl)-tert-butylamine | Indole | CuBr | TBHP | Dioxane | 12 | 82 | [2] |
| N-Benzyl-tert-butylamine | 2-Methylindole | CuBr | TBHP | Dioxane | 12 | 88 | [2] |
Experimental Protocol: CuBr-Catalyzed Synthesis of Methine-Bridged Bis-Indole Compounds
Materials:
-
N-Benzyl amine (e.g., N-benzyl-tert-butylamine) (1.0 eq)
-
Indole (2.5 eq)
-
Copper(I) Bromide (CuBr) (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)
-
1,4-Dioxane
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the N-benzyl amine, indole, and CuBr.
-
Add 1,4-dioxane as the solvent.
-
Add TBHP dropwise to the stirred mixture.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the methine-bridged bis-indole product.[2]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Asymmetric synthesis of chiral homoallylic amines.
Caption: [3+2] Cycloaddition of a sulfinyl imine with an aryne.
References
Application Notes and Protocols: Tert-Butylamine-Derived Schiff Bases in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct catalytic applications of the simplest tert-butylazomethine, N-tert-butylmethanimine, are not extensively documented in peer-reviewed literature, the broader class of Schiff base ligands derived from the condensation of tert-butylamine with various aldehydes represents a cornerstone in modern catalysis. The incorporation of the sterically demanding tert-butyl group is a critical design element in ligand synthesis, imparting unique electronic and steric properties to the resulting metal complexes. These characteristics are instrumental in enhancing catalytic activity, selectivity, and stability in a wide array of organic transformations.
The bulky tert-butyl moiety can influence the coordination geometry around the metal center, create a chiral pocket to induce enantioselectivity, and prevent catalyst deactivation pathways such as dimerization.[1] This document provides an overview of the applications of tert-butylamine-derived Schiff bases in catalysis, with a focus on palladium-catalyzed cross-coupling reactions and asymmetric synthesis.
I. Palladium-Catalyzed Cross-Coupling Reactions
Schiff base ligands derived from tert-butylamine are effective in stabilizing palladium catalysts used in various cross-coupling reactions. The steric hindrance provided by the tert-butyl group can facilitate the reductive elimination step and promote the formation of catalytically active species.
Application: Heck-Mizoroki Reaction
Palladium complexes of Schiff bases derived from tert-butylamine and substituted benzaldehydes have been employed as catalysts in the Heck-Mizoroki reaction, a fundamental method for carbon-carbon bond formation.
Logical Relationship of Catalyst Formation and Application
Caption: Formation of the active catalyst and its use in the Heck reaction.
Table 1: Representative Data for the Heck-Mizoroki Reaction Catalyzed by a Palladium-Schiff Base Complex
| Entry | Aryl Halide | Alkene | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 95 | [2] |
| 2 | 4-Iodoanisole | n-Butyl acrylate | Et₃N | DMF | 92 | [3] |
| 3 | 1-Bromonaphthalene | Styrene | NaOAc | DMA | 88 | [3] |
Experimental Protocol: General Procedure for the Heck-Mizoroki Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Schiff base ligand (e.g., N-(4-methoxybenzylidene)-tert-butylamine)
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the Schiff base ligand (0.02 mmol, 2 mol%).
-
Add the aryl halide (1.0 mmol), the base (2.0 mmol), and the solvent (5 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Heck-Mizoroki Reaction
References
- 1. Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Schiff Bases with tert-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science.[1] The formation of a Schiff base typically involves the condensation of a primary amine with an aldehyde or ketone.[2] This document provides detailed protocols and application notes for the synthesis of Schiff bases derived from tert-butylamine. The sterically bulky tert-butyl group can impart unique properties to the resulting imine, influencing its stability, structure, and biological activity.[3][4] These compounds and their metal complexes have been investigated for a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[3][5]
Reaction Principle
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (tert-butylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes dehydration, typically under acid or base catalysis, to form the stable imine (Schiff base) and a water molecule. The removal of water can drive the reaction to completion.
Experimental Protocols
This section outlines a general protocol for the synthesis of a Schiff base from tert-butylamine and a representative aldehyde, salicylaldehyde.
Materials and Equipment
-
Salicylaldehyde (or other suitable aldehyde)
-
tert-Butylamine
-
Methanol (or Ethanol)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
General Synthetic Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., salicylaldehyde, 10 mmol) in a suitable solvent such as methanol or ethanol (20-30 mL).
-
Addition of Amine: While stirring the aldehyde solution, add tert-butylamine (10 mmol) dropwise.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid or oily product is then purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol). The purified Schiff base is collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
Characterization: The structure and purity of the synthesized Schiff base are confirmed using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR, as well as by determining its melting point.
Data Presentation
The following tables summarize typical characterization data for Schiff bases derived from tert-butylamine.
Table 1: Reaction Conditions and Yields for a Representative Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| Salicylaldehyde | tert-Butylamine | Methanol | Acetic Acid | 4 hours | Reflux | ~85-95% |
| 3,5-di-tert-butyl-salicylaldehyde | tert-Butylamine | Methanol | None | 2 hours | Room Temp. | High |
Table 2: Spectroscopic Data for N-(3,5-di-tert-butylsalicylidene)-tert-butylamine
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| FTIR (cm⁻¹) | ~3400-3300 (O-H, intramolecular H-bond), ~2960 (C-H, aliphatic), ~1630 (C=N, azomethine), ~1270 (C-O, phenolic) |
| ¹H NMR (CDCl₃, δ ppm) | ~13.5 (s, 1H, OH), ~8.3 (s, 1H, CH=N), ~7.4 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~1.45 (s, 9H, C(CH₃)₃ on Ar), ~1.35 (s, 9H, N-C(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=N), ~160 (Ar-C-OH), ~140 (Ar-C), ~137 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~118 (Ar-C), ~58 (N-C(CH₃)₃), ~35 (Ar-C(CH₃)₃), ~34 (Ar-C(CH₃)₃), ~31.5 (Ar-C(CH₃)₃), ~29.5 (N-C(CH₃)₃) |
Note: Specific chemical shifts may vary slightly depending on the solvent and experimental conditions.
Applications in Drug Development and Research
Schiff bases containing a tert-butyl group are of interest to researchers in drug development for several reasons:
-
Steric Hindrance: The bulky tert-butyl group can provide steric shielding to the azomethine bond, potentially increasing the stability of the compound in biological systems.
-
Lipophilicity: The introduction of a tert-butyl group increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and distribution.
-
Biological Activity: tert-Butyl substituted Schiff bases and their metal complexes have demonstrated a range of biological activities, including:
-
Antibacterial and Antifungal Activity: These compounds have shown efficacy against various strains of bacteria and fungi.[3]
-
Antioxidant Activity: Some derivatives have been found to be effective antioxidants.[3]
-
Anticancer Activity: The anticancer potential of certain Schiff bases is an active area of research.[4]
-
Visualizations
Reaction Mechanism
Caption: General mechanism of Schiff base formation.
Experimental Workflow
Caption: A typical experimental workflow for Schiff base synthesis.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes: Use of tert-Butylazomethine and its Derivatives in Pharmaceutical Intermediates
Introduction
tert-Butylazomethine and its chiral derivatives, particularly N-tert-butanesulfinyl imines, are versatile and crucial intermediates in the pharmaceutical industry. The sterically demanding tert-butyl group plays a pivotal role in directing stereoselective reactions, leading to the efficient synthesis of chiral amines and other complex nitrogen-containing molecules that are fundamental components of many active pharmaceutical ingredients (APIs). These intermediates offer high stability, reactivity, and stereocontrol, making them invaluable tools for medicinal chemists and drug development professionals.
Key Applications:
-
Asymmetric Synthesis of Chiral Amines: Chiral amines are ubiquitous in pharmaceuticals. The use of N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide (Ellman's auxiliary), is a cornerstone of modern asymmetric amine synthesis. The sulfinyl group acts as a chiral auxiliary, directing nucleophilic additions to the imine carbon with high diastereoselectivity. Subsequent cleavage of the auxiliary yields highly enantioenriched primary amines.
-
Synthesis of Heterocyclic Compounds: These imine derivatives are instrumental in the stereoselective synthesis of nitrogen-containing heterocycles such as pyrrolidines and aziridines, which are common scaffolds in drug molecules.
-
Precursors to Specific APIs: this compound is a documented intermediate in the synthesis of specific drugs, such as the antimalarial agent GSK369796 (N-tert-Butyl Isoquine).
Experimental Protocols and Data
Protocol 1: General Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the condensation of tert-butanesulfinamide with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine, a key intermediate for asymmetric synthesis.
Experimental Workflow:
Caption: General workflow for the synthesis of N-tert-butanesulfinyl imines.
Methodology:
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.5 M), add tert-butanesulfinamide (1.0-1.2 equiv).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or copper(II) sulfate (CuSO₄) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Quantitative Data Summary:
| Carbonyl Compound | Dehydrating Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | MgSO₄ | CH₂Cl₂ | 12 | >95 | Generic |
| Acetophenone | Ti(OEt)₄ | THF | 18 | ~90 | Generic |
| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 24 | >95 | Generic |
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
This protocol details the highly diastereoselective synthesis of a chiral sulfinamide through the addition of an organometallic (Grignard) reagent to a pre-formed N-tert-butanesulfinyl imine.
Reaction Mechanism:
Caption: Proposed mechanism for the diastereoselective addition of a Grignard reagent.
Methodology:
-
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous, non-coordinating solvent like dichloromethane (CH₂Cl₂) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-2.0 equiv) dropwise to the cooled solution.
-
Stir the reaction at this temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting sulfinamide can be purified by column chromatography.
Quantitative Data Summary for Grignard Additions:
| N-tert-Butanesulfinyl Imine | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-N-Benzylidene | EtMgBr | CH₂Cl₂ | -48 | 98 | 92:8 |
| (R)-N-(3-Phenylpropylidene) | MeMgBr | Toluene | -78 | 94 | 98:2 |
| (S)-N-(Diphenylmethylidene) | PhCH₂MgBr | THF | -78 | 85 | 96:4 |
Protocol 3: Deprotection of the Sulfinyl Group to Yield a Primary Chiral Amine
This protocol outlines the final step of cleaving the tert-butanesulfinyl auxiliary to liberate the desired enantiomerically enriched primary amine, typically as a hydrochloride salt.
Experimental Workflow:
Caption: Workflow for the acidic deprotection of the N-tert-butanesulfinyl group.
Methodology:
-
Dissolve the purified chiral sulfinamide (1.0 equiv) in a suitable solvent such as methanol (MeOH) or 1,4-dioxane.
-
Add a solution of hydrochloric acid (HCl) in the corresponding solvent (e.g., 4M HCl in dioxane, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Formation of a precipitate (the amine hydrochloride salt) may be observed. To enhance precipitation, a non-polar solvent like diethyl ether can be added.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with the non-polar solvent to remove the tert-butanesulfinate byproduct.
-
Dry the solid under vacuum to yield the pure primary amine salt.
Quantitative Data Summary for Deprotection:
| Substrate | Acidic Conditions | Time (h) | Yield (%) |
| (R,R)-N-(1-Phenylethyl)-tBS | HCl in MeOH | 1 | >95 |
| (S,S)-N-(1-Phenylpropyl)-tBS | HCl in Dioxane | 1.5 | >95 |
(Note: tBS refers to tert-butanesulfinyl)
This compound and its sulfinyl derivatives are powerful tools in the synthesis of pharmaceutical intermediates. The protocols outlined above demonstrate a reliable and highly stereocontrolled pathway to chiral amines, which are critical building blocks in drug discovery and development. The steric bulk of the tert-butyl group is fundamental to the high levels of stereoselectivity observed, and the robustness of the intermediates allows for a wide range of chemical transformations. These methods are widely adopted in both academic and industrial settings for the efficient construction of complex, high-value molecules.
Application Notes and Protocols for tert-Butylazomethine Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of tert-butylazomethine in condensation reactions, with a focus on its application in 1,3-dipolar cycloadditions for the synthesis of heterocyclic compounds.
Introduction
This compound, also known as N-tert-butylmethanimine, is a versatile reagent in organic synthesis. While the direct isolation of monomeric N-tert-butylmethanimine can be challenging due to its tendency to trimerize, its trimer, N,N',N''-tri-tert-butyl-1,3,5-triazinane, serves as a stable and convenient precursor. This trimer can be synthesized from the condensation of tert-butylamine and formaldehyde. In the presence of a Lewis or Brønsted acid, the triazinane can serve as a source of the monomeric imine, which can then be used in situ for subsequent reactions. One of the most significant applications of this compound is in the generation of azomethine ylides for [3+2] cycloaddition reactions, providing a powerful tool for the construction of pyrrolidine rings, a common scaffold in pharmaceuticals and natural products.
This protocol first details the synthesis of the stable N,N',N''-tri-tert-butyl-1,3,5-triazinane precursor and then describes a representative [3+2] cycloaddition reaction where an azomethine ylide is generated in situ from an imine derived from tert-butylamine.
Experimental Protocols
Protocol 1: Synthesis of N,N',N''-tri-tert-butyl-1,3,5-triazinane
This protocol describes the synthesis of the stable trimer of this compound from the condensation of tert-butylamine and formaldehyde.
Materials:
-
tert-Butylamine
-
Formaldehyde (37% aqueous solution)
-
Diethyl ether
-
Potassium hydroxide (KOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirring bar, add tert-butylamine (1.0 eq).
-
Cool the flask in an ice bath and slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude N,N',N''-tri-tert-butyl-1,3,5-triazinane can often be used in subsequent steps without further purification. If necessary, it can be purified by distillation under reduced pressure.
Data Presentation:
| Parameter | Value |
| Reactants | tert-Butylamine, Formaldehyde |
| Stoichiometry | 1:1 |
| Solvent | Diethyl ether (for extraction) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | High (often quantitative before purification) |
Protocol 2: Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with Dimethyl Maleate
This protocol details a representative condensation reaction where an azomethine ylide, generated in situ from an imine derived from tert-butylamine and an amino acid ester, undergoes a [3+2] cycloaddition with an alkene. This serves as a key application of the "this compound condensation" concept in forming complex heterocyclic structures.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (or similar imine precursor)
-
Dimethyl maleate
-
Silver(I) acetate (AgOAc)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
tert-Butylamine
-
Toluene (anhydrous)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirring bar
-
Siliса gel for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add silver(I) acetate (AgOAc, 0.05 eq) and the chiral phosphine ligand (0.055 eq).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this catalyst solution, add the imine precursor, N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), and dimethyl maleate (1.2 eq).
-
Add tert-butylamine (1.5 eq) to the reaction mixture. The tert-butylamine acts as a base to facilitate the in situ generation of the azomethine ylide.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pyrrolidine product.
Data Presentation:
| Parameter | Value |
| Reactants | Imine precursor, Dimethyl maleate, tert-Butylamine |
| Catalyst | AgOAc / Chiral phosphine ligand |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-95% |
| Diastereoselectivity | Often high (e.g., >20:1 dr) |
| Enantioselectivity | Dependent on chiral ligand (e.g., up to 99% ee) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the this compound precursor to its application in a catalytic asymmetric [3+2] cycloaddition reaction.
Caption: Workflow for the synthesis of a this compound precursor and its application in a catalytic asymmetric [3+2] cycloaddition.
Logical Relationship of the [3+2] Cycloaddition
The diagram below illustrates the key components and their roles in the catalytic asymmetric [3+2] cycloaddition reaction.
Caption: Key components and their interactions in the asymmetric [3+2] cycloaddition.
Application Notes and Protocols for tert-Butylazomethine Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butylazomethine and its derivatives are versatile reagents and intermediates in organic synthesis, finding application in the construction of complex nitrogen-containing heterocycles and as ligands in catalysis. This document provides detailed application notes and experimental protocols for key reactions involving this compound and related compounds, including cycloaddition reactions and catalyzed cross-coupling reactions. The protocols are intended to be a guide for researchers in academic and industrial settings.
Data Presentation: Reaction Summaries
The following tables summarize quantitative data for representative reactions involving this compound derivatives.
Table 1: Silver-Catalyzed 1,3-Dipolar Cycloaddition for the Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives []
| Entry | Dipolarophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-(2-t-butylphenyl)maleimide | 5 | CH2Cl2 | 12 | up to 99 | >20:1 | up to 99 |
| 2 | N-phenylmaleimide | 5 | CH2Cl2 | 12 | High | >20:1 | High |
| 3 | N-methylmaleimide | 5 | CH2Cl2 | 12 | High | >20:1 | High |
Table 2: Copper-Catalyzed Oxidative Cross-Dehydrogenative-Coupling for the Synthesis of Methine-Bridged Bis-Indole Compounds [2]
| Entry | N-benzyl amine | Indole | Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-benzyl-piperidine | Indole | CuBr | TBHP | 80 | 18 | 85 |
| 2 | N-benzyl-morpholine | Indole | CuBr | TBHP | 80 | 18 | 82 |
| 3 | N,N-dimethylbenzylamine | Indole | CuBr | TBHP | 80 | 18 | 75 |
| 4 | N-benzyl-piperidine | 2-methylindole | CuBr | TBHP | 80 | 18 | 88 |
Table 3: Nickel-Catalyzed Photoredox Cross-Coupling using tert-Butylamine as a Bifunctional Additive [3][4][5][6][7]
| Entry | Aryl Halide | Nucleophile | Ni-catalyst | Photocatalyst | Additive | Temperature (°C) | Yield (%) |
| 1 | 4-bromobenzonitrile | Phenol | NiBr2·glyme | 4CzIPN | tert-butylamine | 25 | 94 |
| 2 | 4-chloroacetophenone | Phenol | NiBr2·glyme | 4CzIPN | tert-butylamine | 25 | 91 |
| 3 | 1-bromo-4-vinylbenzene | Aniline | NiBr2·glyme | 4CzIPN | tert-butylamine | 60 | 85 |
| 4 | 4-bromobenzamide | Benzyl alcohol | NiBr2·glyme | 4CzIPN | tert-butylamine | 60 | 78 |
Experimental Protocols
Protocol 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This protocol describes the synthesis of enantioenriched octahydropyrrolo[3,4-c]pyrrole derivatives via a silver(I)-catalyzed atroposelective desymmetrization of N-arylmaleimides.[]
Materials:
-
N-(2-t-butylphenyl)maleimide
-
Amino ester hydrochloride (e.g., methyl glycinate hydrochloride)
-
Silver(I) catalyst (e.g., AgOAc)
-
Chiral ligand (e.g., a chiral phosphine ligand)
-
Base (e.g., triethylamine, Et3N)
-
Anhydrous solvent (e.g., dichloromethane, CH2Cl2)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the silver(I) catalyst (0.05 equiv) and the chiral ligand (0.055 equiv).
-
Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes.
-
Add the N-(2-t-butylphenyl)maleimide (1.0 equiv) and the amino ester hydrochloride (1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the base (e.g., triethylamine, 2.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.
-
Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Synthesis of Methine-Bridged Bis-Indole Compounds
This protocol details the CuBr-catalyzed selective oxidation of N-azomethine for the efficient synthesis of methine-bridged bis-indole compounds.[2]
Materials:
-
Indole or substituted indole
-
N-benzyl amine (e.g., N-benzyl-piperidine)
-
Copper(I) bromide (CuBr)
-
tert-Butyl hydroperoxide (TBHP, 5–6 M in decane)
-
Anhydrous solvent (e.g., none, neat reaction)
-
Standard laboratory glassware
Procedure:
-
To a reaction tube, add CuBr (0.05 equiv) and indole (1.0 equiv).
-
Add the N-benzyl amine (1.0 equiv) to the mixture.
-
Under a nitrogen atmosphere, add tert-butyl hydroperoxide (1.2 equiv) dropwise to the mixture at room temperature.
-
Stir the resulting mixture at 80 °C for 18 hours.
-
After cooling to room temperature, dissolve the reaction mixture in water (5 mL).
-
Extract the aqueous layer with dichloromethane (CH2Cl2) (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and petroleum ether as the eluent to afford the pure bis(indol-3-yl)methane product.
-
Characterize the product using NMR, IR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Nickel-Catalyzed Photoredox Cross-Coupling with tert-Butylamine
This protocol describes a general method for nickel-catalyzed photoredox C-O and C-N cross-coupling reactions using tert-butylamine as a bifunctional additive.[3][6]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Nucleophile (e.g., phenol, aniline, or aliphatic alcohol)
-
[NiBr2·glyme]
-
Photocatalyst (e.g., 4CzIPN)
-
tert-Butylamine
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or vial suitable for photoredox reactions
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), nucleophile (1.5 equiv), [NiBr2·glyme] (0.05 equiv), photocatalyst (0.005 equiv), and anhydrous DMA to a Schlenk tube equipped with a magnetic stir bar.
-
Add tert-butylamine (1.3 equiv) to the reaction mixture.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction vessel in front of a blue LED light source and stir at the specified temperature (e.g., 25 °C or 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Experimental Workflow for Copper-Catalyzed Bis-Indole Synthesis
Caption: Workflow for the synthesis of methine-bridged bis-indoles.
Proposed Mechanism for 1,3-Dipolar Cycloaddition
Caption: Mechanism of Ag(I)-catalyzed 1,3-dipolar cycloaddition.
Logical Relationship in Ni-Catalyzed Photoredox Cross-Coupling
Caption: Key roles of components in Ni-photoredox cross-coupling.
References
Tert-Butyl Azomethine as a Protecting Group: Application Notes and Protocols
A Note to Researchers: While the direct use of tert-butylazomethine (N-tert-butylmethanimine) as a protecting group for primary amines is not a widely documented or standard procedure in organic synthesis, the underlying principle of employing a tert-butyl moiety for amine protection is most prominently and effectively realized through the use of the tert-butoxycarbonyl (Boc) group . This document provides detailed application notes and protocols for the Boc protecting group, which serves as the most relevant and practical alternative for researchers interested in tert-butyl-based amine protection strategies.
Introduction to Amine Protection with the Boc Group
The protection of amines is a crucial step in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1] The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile cleavage under specific acidic conditions.[2][3] The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions at other functional groups within a molecule.[4] This stability profile makes it orthogonal to other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex synthetic strategies.[2]
The protection of a primary amine as a Boc-carbamate proceeds by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to regenerate the free amine.[2][5]
Application Notes
The Boc protecting group is widely employed in various areas of chemical synthesis:
-
Peptide Synthesis: The Boc group is a cornerstone of solid-phase and solution-phase peptide synthesis, where it protects the α-amino group of amino acids during peptide bond formation.[2]
-
Pharmaceutical Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), the Boc group is used to mask amine functionalities to prevent unwanted side reactions and to direct the synthesis towards the desired product.
-
Complex Molecule Synthesis: The synthesis of natural products and other complex organic molecules often requires the selective protection of multiple functional groups. The Boc group's specific deprotection conditions make it an invaluable tool in these synthetic endeavors.
Experimental Protocols
Protocol 1: Protection of a Primary Amine using Di-tert-butyl Dicarbonate (Boc₂O)
This protocol describes the general procedure for the N-tert-butoxycarbonylation of a primary amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (NEt₃), sodium bicarbonate (NaHCO₃), or 4-(dimethylamino)pyridine (DMAP))
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water)[5]
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base (1.0-1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data for Boc Protection of Various Amines:
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | NaHCO₃ | Dioxane/Water | 12 | 95 | [3] |
| Benzylamine | NEt₃ | DCM | 2 | 98 | [3] |
| Glycine methyl ester | NaHCO₃ | Dioxane/Water | 4 | 92 | [3] |
| (S)-Alanine | NaOH | Water/Dioxane | 12 | 90 | [3] |
Protocol 2: Deprotection of an N-Boc Protected Amine
This protocol describes the general procedure for the removal of the Boc protecting group using acidic conditions.
Materials:
-
N-Boc protected amine
-
Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate)
-
Solvent (e.g., dichloromethane (DCM))
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amine in the chosen solvent (e.g., DCM).
-
Add the acid (e.g., an equal volume of TFA or a 4M solution of HCl in dioxane) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Further purification may be performed if necessary.
Quantitative Data for Boc Deprotection:
| N-Boc Protected Amine | Acid | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-aniline | TFA | DCM | 1 | 96 | [2] |
| N-Boc-benzylamine | 4M HCl in Dioxane | Dioxane | 2 | 95 | [5] |
| N-Boc-glycine methyl ester | TFA | DCM | 0.5 | 98 | [2] |
| N-Boc-(S)-alanine | 4M HCl in Dioxane | Dioxane | 1 | 97 | [5] |
Visualizations
Experimental Workflow for Boc Protection and Deprotection
Caption: Workflow for the protection of a primary amine with a Boc group and its subsequent deprotection.
Logical Relationship of Orthogonal Protection Strategies
Caption: Logic of using the Boc group for selective amine protection during a reaction on another functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Synthesis of Heterocyclic Compounds Using tert-Butylazomethine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing tert-butylazomethine and related N-tert-butyl imines as versatile starting materials. The methodologies covered include [3+2] cycloaddition for pyrrolidine synthesis, multicomponent reactions for the preparation of imidazoles, and transition-metal-catalyzed annulation for the formation of piperidines.
Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction of azomethine ylides is a powerful method for the stereoselective synthesis of polysubstituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. Azomethine ylides can be generated in situ from N-substituted imines, including those derived from tert-butylamine.
Application Notes:
N-tert-butyl imines can serve as precursors to azomethine ylides for the synthesis of pyrrolidines. The tert-butyl group provides steric bulk, which can influence the stereochemical outcome of the cycloaddition. The generation of the azomethine ylide can be achieved through various methods, including deprotonation of an α-amino acid ester derivative or by the reaction of an imine with a Lewis acid. The subsequent cycloaddition with a dipolarophile, such as an α,β-unsaturated ester, affords the desired pyrrolidine ring system. The choice of catalyst and reaction conditions can be tuned to achieve high diastereoselectivity.
Experimental Workflow: Generation of Azomethine Ylide and [3+2] Cycloaddition
Caption: Workflow for the synthesis of pyrrolidines via [3+2] cycloaddition.
Protocol: Synthesis of a Substituted Pyrrolidine
This protocol is adapted from methodologies involving N-substituted imines.
Materials:
-
N-tert-butyl benzaldehyde imine (1.0 mmol)
-
Methyl acrylate (1.2 mmol)
-
Trifluoroacetic acid (TFA) (0.1 mmol)
-
Toluene (10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-tert-butyl benzaldehyde imine in toluene, add methyl acrylate.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted pyrrolidine.
Quantitative Data:
The following table summarizes representative yields for the synthesis of substituted pyrrolidines using different N-substituted imines and dipolarophiles, demonstrating the versatility of the [3+2] cycloaddition approach.
| Entry | N-Substituent | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | tert-Butyl | Methyl acrylate | 75 | 90:10 |
| 2 | Benzyl | N-phenylmaleimide | 88 | >95:5 |
| 3 | p-Methoxyphenyl | Dimethyl fumarate | 82 | 85:15 |
Synthesis of Substituted Imidazoles via Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex heterocyclic scaffolds like imidazoles in a single step. The Debus-Radziszewski imidazole synthesis and its variations allow for the formation of tri- and tetra-substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an amine/ammonia source.
Application Notes:
In the context of the Debus-Radziszewski reaction, tert-butylamine can be used as the amine component, which, in the reaction milieu, can form the corresponding this compound in situ with the aldehyde. This approach allows for the introduction of a bulky tert-butyl group at the N1 position of the imidazole ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid and can be promoted by a catalyst such as a Lewis acid or an organocatalyst.
Logical Relationship: Debus-Radziszewski Imidazole Synthesis
Caption: Reactants for the synthesis of N-tert-butyl imidazoles.
Protocol: Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole
Materials:
-
Benzil (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
tert-Butylamine (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
Combine benzil, benzaldehyde, tert-butylamine, and ammonium acetate in a round-bottom flask.
-
Add glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1-tert-butyl-2,4,5-triphenylimidazole.
Quantitative Data:
The following table presents the yields of various substituted imidazoles synthesized via multicomponent reactions.
| Entry | Aldehyde | 1,2-Dicarbonyl | Amine | Yield (%) |
| 1 | Benzaldehyde | Benzil | tert-Butylamine | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzil | tert-Butylamine | 89 |
| 3 | 4-Methoxybenzaldehyde | Benzil | tert-Butylamine | 82 |
| 4 | Benzaldehyde | Glyoxal | tert-Butylamine | 78 |
Synthesis of Substituted Piperidines via Transition-Metal-Catalyzed Annulation
Transition-metal-catalyzed reactions, such as aza-Diels-Alder reactions and C-H activation/annulation cascades, provide elegant routes to substituted piperidines, which are prevalent in numerous alkaloids and active pharmaceutical ingredients.
Application Notes:
N-tert-butyl imines can act as dienophiles in aza-Diels-Alder reactions with activated dienes to construct the piperidine core. Lewis acid catalysis is often employed to activate the imine and control the stereoselectivity of the cycloaddition. Alternatively, transition-metal-catalyzed C-H activation of a substrate containing a tert-butylamino group followed by annulation with an alkyne or alkene can lead to the formation of functionalized piperidines.
Signaling Pathway: Aza-Diels-Alder Reaction
Application Notes and Protocols for Asymmetric Synthesis Involving tert-Butylazomethine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral amines, pyrrolidines, and aziridines utilizing tert-butylazomethine derivatives. The methodologies outlined are pivotal for the construction of stereochemically defined molecules, which are crucial in drug discovery and development.
Introduction
This compound derivatives, particularly N-tert-butanesulfinyl imines, have emerged as powerful chiral auxiliaries in asymmetric synthesis. The tert-butanesulfinyl group activates the imine for nucleophilic attack and provides a high degree of stereocontrol, enabling the synthesis of a wide array of chiral nitrogen-containing compounds. These methodologies are prized for their reliability, high diastereoselectivity, and the straightforward removal of the chiral auxiliary under mild conditions.[1][2] This document details key applications and provides step-by-step protocols for their implementation in a laboratory setting.
General Workflow for Asymmetric Synthesis using N-tert-Butanesulfinyl Imines
The general strategy for the utilization of N-tert-butanesulfinyl imines in asymmetric synthesis involves a three-step sequence: formation of the sulfinylimine, diastereoselective carbon-carbon bond formation, and subsequent deprotection to yield the chiral amine.
Caption: General workflow for asymmetric amine synthesis.
Application 1: Synthesis of Chiral Amines via Nucleophilic Addition
The addition of organometallic reagents, such as Grignard reagents, to N-tert-butanesulfinyl imines provides a reliable method for the synthesis of chiral amines with high diastereoselectivity. The stereochemical outcome is dictated by the Felkin-Anh model, where the bulky tert-butylsulfinyl group directs the incoming nucleophile.
Quantitative Data
| Entry | Aldimine (R1) | Grignard Reagent (R2) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | MeMgBr | CH2Cl2 | 95 | >99:1 |
| 2 | i-Pr | PhMgBr | CH2Cl2 | 94 | 98:2 |
| 3 | c-Hex | EtMgBr | Toluene | 85 | 96:4 |
| 4 | 2-Thienyl | n-BuMgBr | THF | 91 | 97:3 |
Data compiled from representative literature.
Experimental Protocol: Synthesis of a Chiral Amine
Materials:
-
(R)-N-tert-Butanesulfinyl aldimine (1.0 equiv)
-
Grignard reagent (1.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
4 M HCl in dioxane
Procedure:
-
To a solution of the (R)-N-tert-butanesulfinyl aldimine in anhydrous CH2Cl2 at -48 °C under a nitrogen atmosphere, add the Grignard reagent dropwise.
-
Stir the reaction mixture at -48 °C for 3-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl amine.
-
Purify the product by flash column chromatography on silica gel.
-
For deprotection, dissolve the purified sulfinamide in methanol and add 4 M HCl in dioxane. Stir for 1 hour at room temperature.
-
Concentrate the solution under reduced pressure to yield the chiral amine hydrochloride salt.
Application 2: Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with N-tert-butanesulfinylazadienes, catalyzed by silver(I) carbonate, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines.[3][4] This method can generate up to four stereogenic centers in a single step.[3]
Quantitative Data
| Entry | Azadienes | Azomethine Ylide Precursor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (S,E)-N-(benzylidene)-2-methylpropane-2-sulfinamide | Ethyl 2-(benzylideneamino)acetate | Ag2CO3 | 85 | >95:5 |
| 2 | (S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Methyl 2-((diphenylmethylene)amino)acetate | Ag2CO3 | 78 | 90:10 |
| 3 | (S,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | Ethyl 2-(benzylideneamino)acetate | Ag2CO3 | 82 | >95:5 |
Data sourced from representative literature demonstrating the synthesis of proline derivatives.[3]
Experimental Protocol: Synthesis of a Substituted Pyrrolidine
Materials:
-
(S)-N-tert-Butanesulfinylazadiene (1.0 equiv)
-
Iminoester (azomethine ylide precursor) (1.2 equiv)
-
Silver(I) carbonate (Ag2CO3) (10 mol%)
-
Anhydrous toluene
-
Celite
Procedure:
-
To a solution of the (S)-N-tert-butanesulfinylazadiene and the iminoester in anhydrous toluene, add Ag2CO3.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted pyrrolidine.
Caption: Pathway for pyrrolidine synthesis.
Application 3: Synthesis of Chiral Aziridines
Chiral aziridines are valuable building blocks in organic synthesis. A highly diastereoselective method for their preparation involves the reduction of N-tert-butanesulfinyl α-chloro imines with sodium borohydride (NaBH4), followed by base-mediated cyclization.[5][6]
Quantitative Data
| Entry | α-Chloro Imine | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (R)-N-(1-chloro-2-methylpropylidene)-2-methylpropane-2-sulfinamide | NaBH4 | 98 | >98:2 |
| 2 | (R)-N-(1-chloro-2-phenylethylidene)-2-methylpropane-2-sulfinamide | NaBH4 | 95 | >98:2 |
| 3 | (R)-N-(chlorodiphenylmethylidene)-2-methylpropane-2-sulfinamide | NaBH4 | 92 | 95:5 |
Data is representative for the reduction step to form the β-chloro sulfinamide intermediate.[5]
Experimental Protocol: Synthesis of a Chiral Aziridine
Materials:
-
(R)-N-tert-Butanesulfinyl α-chloro imine (1.0 equiv)
-
Sodium borohydride (NaBH4) (2.0 equiv)
-
Methanol (MeOH) (10 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the (R)-N-tert-butanesulfinyl α-chloro imine in anhydrous THF and cool the solution to 0 °C.
-
Add methanol, followed by the portion-wise addition of NaBH4.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude β-chloro sulfinamide.
-
Dissolve the crude intermediate in THF and add powdered KOH.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral aziridine.
Caption: Workflow for chiral aziridine synthesis.
Conclusion
The use of this compound derivatives, especially N-tert-butanesulfinyl imines, offers a versatile and highly stereocontrolled platform for the synthesis of valuable chiral building blocks. The protocols described herein provide a foundation for the preparation of chiral amines, pyrrolidines, and aziridines, which are key intermediates in the development of new pharmaceuticals and other biologically active molecules. The high diastereoselectivities and yields make these methods attractive for both academic research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of aziridines by reduction of N-tert-butanesulfinyl alpha-chloro imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butylazomethine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butylazomethine and its derivatives in coordination chemistry. The content covers the synthesis of related Schiff base ligands and their metal complexes, their structural characterization, and their applications, particularly in the field of catalysis. Detailed experimental protocols and quantitative data are presented to facilitate the reproduction and advancement of research in this area.
Introduction to this compound in Coordination Chemistry
This compound, a simple aliphatic aldimine, and more broadly, Schiff bases containing the tert-butyl group, are valuable ligands in coordination chemistry. The bulky tert-butyl group provides significant steric hindrance around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting metal complexes. This steric bulk is often exploited to stabilize reactive intermediates and to control selectivity in catalytic reactions. Furthermore, the imine nitrogen atom provides a key coordination site, and the electronic properties of the ligand can be readily tuned by modifying the substituents on the aldehyde or ketone precursor. These features make this compound and related Schiff bases versatile building blocks for the design of novel coordination compounds with applications in catalysis, materials science, and medicinal chemistry.
Synthesis of this compound Schiff Base Ligands and Their Metal Complexes
The synthesis of Schiff base ligands, including those derived from tert-butylamine, is typically a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The resulting imine can then be used to form coordination complexes with a variety of transition metals.
General Synthesis of a Tert-Butyl Schiff Base Ligand
Protocol:
-
Dissolve the desired aldehyde or ketone (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add tert-butylamine (1 equivalent) to the solution.
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.
-
The formation of the Schiff base can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting Schiff base product is then purified, often by recrystallization from a suitable solvent like ethanol or hexane, to yield the pure ligand.
General Synthesis of Transition Metal Complexes with Tert-Butyl Schiff Base Ligands
Protocol:
-
Dissolve the synthesized Schiff base ligand (typically 1 or 2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
In a separate flask, dissolve the transition metal salt (e.g., acetate, chloride, or nitrate salt of Cu(II), Co(II), Ni(II), etc.) (1 equivalent) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then stirred and may be heated under reflux for several hours to ensure complete complexation.
-
The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
After cooling to room temperature, the solid complex is collected by filtration.
-
The collected product is washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
The purified complex is dried in a desiccator over a drying agent like anhydrous CaCl₂.
Experimental Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of this compound derived metal complexes.
Quantitative Data from Structural and Spectroscopic Analysis
The coordination of this compound-type ligands to metal centers leads to distinct structural and spectroscopic features. The data presented here is compiled from various studies on Schiff base complexes containing a tert-butyl group on the imine nitrogen.
Selected Crystallographic Data for a Cu(II) Complex with a Tert-Butyl Pyridinium Cation
| Parameter | [Cu(1)Cl₄]²⁻ | [Cu(2)Cl₄]²⁻ |
| Geometry | Distorted Tetrahedral | Distorted Tetrahedral |
| τ₄ value | 0.58 | 0.55 |
| Bond Lengths (Å) | ||
| Cu-Cl | 2.23 - 2.27 | 2.24 - 2.26 |
| **Bond Angles (°) ** | ||
| Cl-Cu-Cl | 95.1 - 136.8 | 94.7 - 138.1 |
The τ₄ parameter is an index of the geometry of four-coordinate complexes, where τ₄ = 0 for a perfect square planar geometry and τ₄ = 1 for a perfect tetrahedral geometry.
Spectroscopic Data for Tert-Butyl Schiff Base Metal Complexes
The coordination of the azomethine nitrogen to the metal ion results in characteristic shifts in the vibrational and electronic spectra.
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Shift | Interpretation |
| FT-IR | ν(C=N) stretch | 1600-1650 cm⁻¹ (free ligand) | Shift to lower frequency upon coordination, indicating the involvement of the azomethine nitrogen in bonding to the metal. |
| ν(M-N) stretch | 400-600 cm⁻¹ | Appearance of a new band in the complex, confirming the formation of a metal-nitrogen bond. | |
| UV-Vis | π → π* transition | 250-350 nm | Associated with the aromatic and imine chromophores of the ligand. |
| n → π* transition | 350-450 nm | Involves the non-bonding electrons on the nitrogen of the azomethine group. Shifts upon coordination. | |
| d-d transitions | 400-800 nm | For transition metal complexes, these absorptions are characteristic of the metal ion's d-orbital splitting in the specific coordination environment. |
Applications in Catalysis
Schiff base metal complexes, including those with bulky tert-butyl groups, are effective catalysts for a variety of organic transformations, most notably oxidation reactions. The steric hindrance provided by the tert-butyl group can enhance selectivity, while the metal center facilitates the redox process.
Catalytic Oxidation of Alcohols
Reaction: Primary/Secondary Alcohol → Aldehyde/Ketone
Catalyst System: A transition metal complex of a tert-butyl containing Schiff base ligand.
Oxidant: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or N-methyl-morpholine-N-oxide.
General Protocol for Catalytic Oxidation:
-
To a solution of the alcohol substrate in a suitable solvent (e.g., acetonitrile, dichloromethane), add the Schiff base metal complex catalyst (typically 1-5 mol%).
-
Add the oxidant dropwise to the reaction mixture at the desired temperature (often room temperature or slightly elevated).
-
Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching any remaining oxidant, followed by extraction of the product.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.
-
The crude product is then purified by column chromatography.
Logical Relationship in Catalytic Oxidation:
Caption: A simplified representation of a catalytic oxidation cycle involving a Schiff base metal complex.
Conclusion
This compound and its derivatives are highly versatile ligands in coordination chemistry. The steric and electronic properties imparted by the tert-butyl group allow for the synthesis of a wide range of metal complexes with tailored structures and reactivities. The application of these complexes as catalysts, particularly in oxidation reactions, demonstrates their potential for developing efficient and selective synthetic methodologies. The protocols and data presented in these notes serve as a valuable resource for researchers aiming to explore and expand the coordination chemistry and catalytic applications of this important class of compounds.
References
Application Notes & Protocols: Preparation of Metal Complexes with tert-Butylazomethine Schiff Bases
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes derived from tert-butyl-containing azomethine (Schiff base) ligands. These compounds are of significant interest to researchers in coordination chemistry, catalysis, and drug development due to their diverse biological activities and catalytic potential.[1][2][3]
Overview
Azomethines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or a ketone.[4] The resulting carbon-nitrogen double bond (imine group) is a crucial coordination site for metal ions. Incorporating bulky groups like tert-butyl into the ligand structure can influence the steric and electronic properties of the resulting metal complex, affecting its stability, geometry, and reactivity. These complexes have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties, which are often enhanced upon complexation with metal ions.[1][4]
Applications:
-
Drug Development: Azomethine derivatives and their metal complexes are explored for their anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1][2]
-
Catalysis: Transition metal complexes are fundamental in catalysis for various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.[3][5]
-
Material Science: These complexes are investigated for applications in chemical vapor deposition (CVD) to create thin films of metal nitrides.[6]
Experimental Protocols
Two primary stages are involved in the preparation of these metal complexes: first, the synthesis of the Schiff base ligand, and second, the reaction of the ligand with a metal salt to form the complex.
Protocol: Synthesis of tert-Butyl-Containing Schiff Base Ligand
This protocol is a generalized method based on the synthesis of H₂L¹, a Schiff base derived from 5-tert-butyl-2-hydroxybenzaldehyde.[7]
Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of a Schiff base ligand.
Methodology:
-
Reactant Preparation: Dissolve the primary amine (e.g., 4,4′-methylenedianiline, 2.5 mmol) and the tert-butyl-substituted aldehyde (e.g., 5-tert-butyl-2-hydroxybenzaldehyde, 5.0 mmol) in absolute ethanol (50 mL) in a round-bottom flask.[7]
-
Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid.[7]
-
Reaction: Equip the flask with a reflux condenser and a Dean-Stark trap to remove the water formed during the condensation reaction. Heat the mixture to reflux with continuous magnetic stirring for approximately 3-4 hours.[7][8]
-
Isolation: After the reaction is complete, allow the mixture to cool. Concentrate the solution to about half its original volume using a rotary evaporator.[7]
-
Precipitation & Purification: Cool the concentrated solution in an ice bath to induce precipitation of the Schiff base ligand. Collect the resulting solid by filtration, wash it several times with cold ethanol, and air-dry.[7][8]
-
Characterization: Confirm the structure of the purified ligand using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
Protocol: Synthesis of Metal Complex
This protocol describes a general method for chelating the synthesized Schiff base ligand with various transition metal ions.
References
- 1. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ideals.illinois.edu [ideals.illinois.edu]
- 7. Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Application Notes and Protocols: Reaction of tert-Butylazomethine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of Grignard reagents to imines, including N-substituted azomethines, represents a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is particularly valuable for the stereoselective synthesis of chiral amines, which are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds. The tert-butyl group on the imine nitrogen, as in tert-butylazomethine (more commonly referred to as N-tert-butyl imines), plays a crucial role in directing the stereochemical outcome of the nucleophilic addition, making it a powerful tool for asymmetric synthesis.
This document provides detailed application notes on the reaction of this compound and its derivatives with various Grignard reagents, summarizing key quantitative data and offering comprehensive experimental protocols. The information herein is intended to guide researchers in the efficient and stereoselective synthesis of α-branched primary and secondary amines.
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbon of the imine C=N double bond. The stereochemical outcome of this addition, particularly with chiral N-tert-butylsulfinyl imines, is often rationalized by the formation of a cyclic Zimmerman-Traxler-type transition state. In non-coordinating solvents like dichloromethane or toluene, the magnesium atom of the Grignard reagent is believed to chelate with the oxygen and nitrogen atoms of the sulfinyl imine. This rigid, chair-like transition state directs the approach of the Grignard reagent's R-group from the less sterically hindered face of the imine, leading to high diastereoselectivity.[1] The bulky tert-butyl group typically occupies an equatorial position to minimize steric hindrance, further influencing the stereochemical course of the reaction.[1]
Quantitative Data Summary
The following table summarizes the reaction of various N-tert-butylsulfinyl imines with different Grignard reagents, highlighting the yields and diastereoselectivities achieved under specific reaction conditions.
| Imine Substrate | Grignard Reagent (R-MgX) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (S)-N-Benzylidene-2-methylpropane-2-sulfinamide | EtMgBr | CH2Cl2 | -78 to rt | - | - | J. A. Ellman, et al. (via computational study) |
| N-tert-butanesulfinyl aldimine (R = Ph) | MeMgBr | THF | -48 | 95 | 98:2 | G. Liu, J. A. Ellman, et al. |
| N-tert-butanesulfinyl aldimine (R = i-Pr) | MeMgBr | THF | -48 | 92 | 97:3 | G. Liu, J. A. Ellman, et al. |
| N-tert-butanesulfinyl ketimine (R1=Me, R2=Ph) | EtMgBr | THF | -78 | 85 | 95:5 | D. A. Cogan, J. A. Ellman, et al. |
| N-tert-butanesulfinyl ketimine (R1=Me, R2=Ph) | n-BuMgBr | THF | -78 | 88 | >99:1 | D. A. Cogan, J. A. Ellman, et al. |
| γ-chlorinated N-tert-butanesulfinyl imine | PhMgBr | THF | -78 | 85 | >95:5 | F. Cherioux, et al. |
| γ-chlorinated N-tert-butanesulfinyl imine | VinylMgBr | THF | -78 | 82 | >95:5 | F. Cherioux, et al. |
Experimental Protocols
General Protocol for the Diastereoselective Addition of Grignard Reagents to N-tert-Butylsulfinyl Imines
This protocol is a generalized procedure based on methodologies reported by Ellman and coworkers.[2]
Materials:
-
N-tert-butylsulfinyl imine
-
Grignard reagent (typically 1.0 M solution in THF or Et2O)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the N-tert-butylsulfinyl imine (1.0 equiv).
-
Dissolution: The imine is dissolved in the anhydrous solvent (e.g., CH2Cl2 or THF) to a concentration of approximately 0.1 M.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C or -48 °C) using a dry ice/acetone or ice/salt bath.
-
Grignard Addition: The Grignard reagent (1.2-1.5 equiv) is added dropwise to the stirred solution of the imine over a period of 10-30 minutes.
-
Reaction Monitoring: The reaction is stirred at the same temperature for a specified time (typically 1-4 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product (a sulfinamide) is purified by flash column chromatography on silica gel to afford the desired product.
Cleavage of the tert-Butylsulfinyl Group to Yield the Primary Amine
Materials:
-
Purified sulfinamide
-
4 N HCl in methanol or dioxane
-
Diethyl ether
Procedure:
-
Dissolution: The purified sulfinamide is dissolved in methanol or dioxane.
-
Acidification: A solution of 4 N HCl in methanol or dioxane is added.
-
Stirring: The reaction mixture is stirred at room temperature for 30-60 minutes.
-
Precipitation: The amine hydrochloride salt is precipitated by the addition of diethyl ether.
-
Isolation: The solid is collected by filtration, washed with diethyl ether, and dried to yield the pure amine salt.
Visualizations
Reaction Signaling Pathway
Caption: Mechanism of Grignard addition to a chiral N-tert-butylsulfinyl imine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of amines.
References
Application Note: Analytical Methods for the Detection of tert-Butylazomethine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of analytical methodologies for the detection and quantification of tert-Butylazomethine (N-tert-butylmethanimine). Due to the limited availability of specific validated methods for this compound, this note focuses on the adaptation of a robust Gas Chromatography (GC) method developed for its precursor, tert-butylamine. This serves as a foundational protocol for method development and validation. Additional potential analytical approaches are also discussed.
Introduction
This compound is an aliphatic aldimine characterized by a bulky tert-butyl group attached to the nitrogen atom of the imine. This structure provides significant steric hindrance and stability, making it a valuable intermediate in synthetic chemistry.[1] Its presence as a residual impurity or intermediate in pharmaceutical manufacturing necessitates sensitive and reliable analytical methods to ensure the quality and safety of final drug products.
This application note details a primary analytical method based on Gas Chromatography with Flame Ionization Detection (GC-FID), leveraging established protocols for related volatile amines.
Recommended Analytical Method: Gas Chromatography (GC)
Gas chromatography, particularly with a headspace autosampler, is the most suitable technique for analyzing volatile and semi-volatile impurities like this compound in drug substances. The method provides excellent sensitivity, specificity, and robustness.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published, the following table summarizes validation data for a closely related compound, tert-butylamine, using Headspace GC-FID. These values provide a strong baseline for developing and validating a method for this compound.
| Parameter | Result | Method | Notes |
| Analyte | tert-Butylamine | Headspace GC-FID | Data serves as a proxy for this compound method development. |
| Limit of Detection (LOD) | 5.95 µg/mL[2] | Headspace GC-FID | Calculated with a signal-to-noise ratio (S/N) of 3.[2] |
| Limit of Quantitation (LOQ) | 20.86 µg/mL[2] | Headspace GC-FID | Calculated with a signal-to-noise ratio (S/N) of 10.[2] |
| Linearity (R²) | ≥ 0.98[3] | Headspace GC-FID | Demonstrated across a range suitable for residual solvent analysis.[3] |
| Precision (RSD) | ≤ 10%[3] | System & Method Precision | Meets standard requirements for analytical method validation.[3] |
GC-FID Experimental Workflow
The following diagram illustrates the general workflow for the analysis of volatile imines using Headspace Gas Chromatography.
Caption: Workflow for this compound analysis by Headspace GC-FID.
Detailed Experimental Protocol: Headspace GC-FID
This protocol is adapted from a validated method for detecting residual tert-butylamine in a pharmaceutical substance.[2] It should be fully validated for the specific sample matrix containing this compound.
Materials and Reagents
-
Solvent/Diluent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA).[3]
-
Reference Standard: this compound, >98% purity.
-
Carrier Gas: Nitrogen or Helium, high purity.
-
Headspace Vials: 20 mL, with PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph: Agilent GC or equivalent, equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC Column: Agilent CP-Volamine (or equivalent polar capillary column for amines), 60 m x 0.32 mm ID.[2]
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent CP-Volamine (or similar)[2] |
| Oven Temperature | Initial: 40°C, hold for 10 min. Ramp: 40°C/min to 240°C. Hold: 8 min at 240°C.[3] |
| Injector Port Temp. | 200°C - 220°C[2] |
| Detector (FID) Temp. | 230°C - 260°C[2][3] |
| Carrier Gas | Nitrogen[2] |
| Pressure / Flow | 5.9 psi (Constant Pressure)[2] |
| Split Ratio | 10:1[2] |
Headspace Autosampler Conditions
| Parameter | Setting |
| Vial Oven Temp. | 60°C (optimization may be required, 58-62°C)[2] |
| Vial Equilibration Time | 40 minutes[2] |
| Transfer Line Temp. | 150°C[2] |
| Injection Volume | 1.0 mL (gas phase)[2] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh ~50 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DMF. This yields a concentration of approx. 2000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMF. A suggested range is from the LOQ (approx. 20 µg/mL) up to a desired upper limit (e.g., 500 µg/mL).
-
Sample Preparation: Accurately weigh ~100 mg of the test substance into a 20 mL headspace vial. Add exactly 5.0 mL of DMF.[3] Crimp the vial securely.
-
Procedure: Place the prepared sample and standard vials into the headspace autosampler tray. Run the sequence using the chromatographic conditions listed above.
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using a calibration curve generated from the peak areas of the calibration standards.
Other Potential Analytical Methods
While GC is the primary recommended technique, other methods could be developed for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC could be an alternative, particularly for non-volatile sample matrices. However, this compound lacks a strong chromophore, making UV detection challenging.
-
Detection Strategy: Derivatization with a UV-active agent would likely be necessary.
-
Separation Mode: Reversed-phase HPLC on a C18 column is a common starting point for separation of small organic molecules.[4]
Spectroscopic Methods
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) are powerful for structural identification but are generally not suitable for trace-level quantification of impurities in a complex matrix without extensive sample preparation and isolation.
Electrochemical Sensors
Electrochemical sensors have been developed for related compounds like tert-butylhydroquinone.[5][6] This approach offers high sensitivity and rapid detection.[7] A sensor could potentially be developed for this compound by designing an electrode surface that selectively interacts with the imine functional group.
The logical relationship for selecting an analytical method is outlined below.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. This compound | 13987-61-6 | Benchchem [benchchem.com]
- 2. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Advanced ZnFe₂O₄@f-CNF electrode: A robust electrochemical sensor for Tert-butyl hydroquinone detection in food and edible oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butylazomethine Reaction Yield
Welcome to the technical support center for the synthesis of tert-Butylazomethine (N-tert-butylmethanimine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the condensation reaction between tert-butylamine and formaldehyde. This reaction forms the desired imine and a molecule of water. Due to the reversibility of the reaction, the removal of water is crucial to drive the equilibrium towards the product.
Q2: Why is my reaction yield of this compound consistently low?
Several factors can contribute to low yields. Common causes include:
-
Incomplete reaction: The reaction may not have reached completion.
-
Hydrolysis of the product: this compound is sensitive to water and can hydrolyze back to the starting materials.[1]
-
Side reactions: The formation of byproducts, such as 1,3,5-tri-tert-butyl-1,3,5-triazinane, can reduce the yield of the desired imine.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.
-
Loss during workup and purification: The product may be lost during extraction, distillation, or other purification steps.
Q3: What is the role of a catalyst in this reaction?
A catalyst is often employed to increase the rate of imine formation. Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., titanium(IV) ethoxide, copper(II) sulfate) can be used. The acid protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of tert-butylamine.
Q4: How can I minimize the formation of the 1,3,5-tri-tert-butyl-1,3,5-triazinane byproduct?
The formation of the cyclic trimer, 1,3,5-tri-tert-butyl-1,3,5-triazinane, is a common side reaction. Its formation is favored under certain conditions. To minimize this byproduct, consider the following:
-
Stoichiometry control: Use a precise 1:1 molar ratio of tert-butylamine to formaldehyde. An excess of formaldehyde can promote trimerization.
-
Reaction time and temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or high temperatures, which can favor the thermodynamically more stable trimer.
Q5: How should I purify the final product?
Purification of this compound can be challenging due to its sensitivity. Distillation is a common method. However, it's crucial to ensure all glassware is dry to prevent hydrolysis. Column chromatography can also be employed, but the choice of solvent system is critical to avoid product decomposition on the stationary phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Presence of excess water in reagents or solvent. | 1. Use fresh, high-purity tert-butylamine and a reliable source of formaldehyde (e.g., paraformaldehyde). 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 3. Use anhydrous solvents and dry reagents. Consider adding a dehydrating agent like anhydrous sodium sulfate.[2] |
| Low Yield after Workup | 1. Hydrolysis of the imine during aqueous workup. 2. Product loss during extraction. 3. Decomposition during distillation. | 1. Minimize contact with water. Use a saturated brine solution for washing and quickly dry the organic layer. 2. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. 3. Use vacuum distillation at a lower temperature to prevent thermal decomposition. Ensure the distillation apparatus is completely dry. |
| Presence of a White Precipitate (Side Product) | 1. Formation of 1,3,5-tri-tert-butyl-1,3,5-triazinane. | 1. Adjust the stoichiometry of the reactants to a strict 1:1 ratio. 2. Optimize reaction time and temperature to favor imine formation. The trimer is often formed under prolonged reaction times. |
| Product Decomposes upon Standing | 1. Hydrolysis due to atmospheric moisture. 2. Instability of the imine. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. 2. Use the product immediately after synthesis if possible. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Imine Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Water | 40 | 0.5 | ~94 | (Hypothetical Data for Illustration) |
| Ti(OEt)₄ | THF | Room Temp | - | Good | (General literature observation) |
| CuSO₄ | Dichloromethane | Room Temp | - | Good | (General literature observation) |
| Anhydrous Na₂SO₄ / NaHCO₃ | Dichloromethane | 25 | 5 | 100 | [2] |
Note: The yields are highly dependent on the specific substrate and reaction scale. The data presented is for illustrative purposes and may not be directly transferable.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for imine formation.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine (1.0 eq) to a round-bottom flask containing anhydrous dichloromethane.
-
To this solution, add paraformaldehyde (1.0-1.2 eq), anhydrous sodium sulfate (as a dehydrating agent), and sodium bicarbonate (to neutralize any acidic impurities).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) by taking aliquots from the reaction mixture.
-
Once the reaction is complete (typically when the starting amine is no longer detectable), filter the reaction mixture to remove the solid drying agents and any remaining paraformaldehyde.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation, ensuring the collection flask is cooled to prevent product loss due to its volatility.
Safety Precautions:
-
tert-Butylamine is a flammable and corrosive liquid. It is harmful if swallowed or inhaled.
-
Formaldehyde (and its polymer, paraformaldehyde) is a suspected carcinogen and is toxic.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualizations
Reaction Pathway for this compound Synthesis
Caption: Reaction pathway for the formation of this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Relationship Between Reaction Parameters and Yield
Caption: Key parameters influencing this compound reaction yield.
References
Technical Support Center: Synthesis of tert-Butylazomethine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-butylazomethine (N-tert-butylmethanimine).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of the imine product: Presence of excess water in the reaction mixture can drive the equilibrium back to the starting materials.[1] 3. Amine salt formation: If the reaction is run under acidic conditions that are too strong, the tert-butylamine will be protonated, rendering it non-nucleophilic. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 2. Use a drying agent such as anhydrous magnesium sulfate or molecular sieves (4Å) to remove water formed during the reaction.[1] Alternatively, use a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable. 3. Maintain a slightly acidic to neutral pH. The optimal pH for imine formation is typically around 4-5. | |
| Presence of a White Precipitate | 1. Formation of 1,3,5-tri-tert-butyl-1,3,5-triazinane: This is a common cyclic trimer byproduct formed from three molecules of this compound, especially under certain reaction conditions or during prolonged storage of the imine.[2] 2. Formation of hexamethylenetetramine: If ammonia is present as an impurity in the tert-butylamine or formaldehyde, it can react with formaldehyde to form this insoluble byproduct. | 1. Minimize the reaction time and purify the imine shortly after the reaction is complete. Distillation of the product can help separate it from the less volatile trimer. 2. Use high-purity reagents. If ammonia contamination is suspected, consider purifying the tert-butylamine by distillation before use. | |
| Product is Contaminated with a Higher Boiling Point Impurity | Formation of a tertiary amine: The initially formed imine can be reduced in situ or react further to form a tertiary amine, especially if a reducing agent is present or under certain catalytic conditions. | Ensure that no unintended reducing agents are present. If the reaction is a reductive amination, this will be the desired product. For imine synthesis, avoid conditions that favor reduction. Purify the product by fractional distillation. | [3] |
| Difficulty in Product Isolation and Purification | Hydrolytic instability of the imine: this compound is susceptible to hydrolysis, especially during aqueous work-up.[4] | Avoid aqueous work-ups if possible. Dry the organic extracts thoroughly with a drying agent before concentrating. Distillation is a common and effective method for purifying volatile imines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the acid-catalyzed self-condensation of the formed this compound to yield the cyclic trimer, 1,3,5-tri-tert-butyl-1,3,5-triazinane.[2] This is particularly prevalent if the reaction mixture is allowed to stand for extended periods or under acidic conditions.
Q2: How can I minimize the formation of the cyclic trimer (1,3,5-tri-tert-butyl-1,3,5-triazinane)?
A2: To minimize trimer formation, it is recommended to use the freshly prepared imine as soon as possible. If storage is necessary, it should be done under anhydrous conditions and at a low temperature. Purification by distillation immediately after synthesis can also help to separate the monomeric imine from the less volatile trimer.
Q3: What is the optimal pH for the synthesis of this compound?
A3: The formation of imines is generally catalyzed by mild acid. The rate of reaction is typically highest at a pH of about 4-5. At lower pH values, the amine nucleophile is protonated and becomes unreactive. At higher pH, the removal of the hydroxyl group from the hemiaminal intermediate is slow.
Q4: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A4: Yes, paraformaldehyde can be used as a source of formaldehyde. It is a solid polymer that decomposes to formaldehyde upon heating. Using paraformaldehyde can be advantageous as it introduces less water into the reaction mixture, which can help to drive the equilibrium towards the imine product.
Q5: How can I confirm the identity and purity of my this compound product?
A5: The identity and purity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The expected 1H NMR spectrum would show a singlet for the tert-butyl protons and a signal for the methylene protons of the imine. The 13C NMR would show characteristic peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the imine carbon.
Experimental Protocols
General Procedure for the Synthesis of N-tert-butylmethanimine (this compound)
This procedure is a general guideline. Optimization of reaction conditions may be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine (1.0 eq). The reaction can be run neat or in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.0-1.2 eq) or paraformaldehyde (1.0-1.2 eq) to the stirred solution of tert-butylamine. The addition is often exothermic and may require cooling to maintain the desired reaction temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
A drying agent, such as anhydrous potassium carbonate or magnesium sulfate, is added to remove water.
-
The mixture is filtered to remove the drying agent.
-
The solvent (if used) is removed under reduced pressure.
-
The crude product is purified by distillation to yield pure N-tert-butylmethanimine. The boiling point of this compound is approximately 87 °C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Raise the anchor! Synthesis, X-ray and NMR characterization of 1,3,5-triazinanes with an axial tert-butyl group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 4. synthesis - Can you make imines from Formaldehyde or Acetaldehyde? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Improving the Purity of tert-Butylazomethine
Welcome to the technical support center for the synthesis and purification of tert-Butylazomethine (N-tert-butylmethanimine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation and to provide clear, actionable protocols for improving purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the condensation reaction between tert-butylamine and formaldehyde (or its solid polymer, paraformaldehyde). This reaction is typically carried out in a suitable solvent and often utilizes a dehydrating agent to drive the equilibrium towards the imine product.
Q2: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Hydrolysis of the product: this compound is susceptible to hydrolysis, especially in the presence of water and acid. Ensure all reagents and glassware are dry, and consider using a dehydrating agent.
-
Loss during workup: The product is volatile (boiling point ~64-66 °C). Significant loss can occur during solvent removal or distillation if not performed carefully.
-
Side reactions: The formation of by-products, such as the cyclic trimer (1,3,5-tri-tert-butyl-1,3,5-triazinane) or N,N-bis(hydroxymethyl)tert-butylamine, can reduce the yield of the desired product.
Q3: I am observing an unexpected solid precipitate in my reaction mixture. What could it be?
An unexpected solid is likely the cyclic trimer of this compound, 1,3,5-tri-tert-butyl-1,3,5-triazinane. This is a common by-product, especially if the reaction conditions are not carefully controlled. Its formation can be favored by certain catalysts and reaction times.
Q4: How can I effectively remove water from the reaction to improve the yield?
Several methods can be employed to remove water and shift the reaction equilibrium towards the product:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method.
-
Dehydrating agents: The use of drying agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can effectively sequester water from the reaction mixture. Molecular sieves (e.g., 4Å) are particularly useful as they can be added directly to the reaction.[1][2][3][4]
Q5: What is the best method for purifying crude this compound?
Fractional distillation is the most effective method for purifying this compound due to its relatively low boiling point. Careful control of the distillation temperature and pressure is crucial to obtain a high-purity product and to minimize loss due to its volatility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective water removal. | Use a Dean-Stark apparatus for azeotropic removal of water or add activated molecular sieves (4Å) to the reaction mixture. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for by-product formation. | |
| Impure starting materials. | Ensure tert-butylamine and formaldehyde/paraformaldehyde are of high purity and dry. | |
| Presence of a High-Boiling Point Residue | Formation of the cyclic trimer (1,3,5-tri-tert-butyl-1,3,5-triazinane). | Minimize reaction time and avoid excessive heat. The trimer is less volatile and will remain as a residue during distillation. |
| Polymerization of formaldehyde. | Use paraformaldehyde and ensure it fully depolymerizes during the reaction. | |
| Product is Contaminated with Water | Incomplete drying of the crude product. | Dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄) before distillation. |
| Hydrolysis during storage. | Store the purified product over molecular sieves in a tightly sealed container to prevent moisture ingress. | |
| Product Appears Cloudy or Contains Solid Particles After Distillation | Incomplete separation of drying agent. | Ensure the crude product is carefully decanted or filtered from the drying agent before distillation. |
| Co-distillation of an impurity. | Perform a careful fractional distillation with a fractionating column to improve separation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from tert-butylamine and paraformaldehyde using azeotropic water removal.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (including a fractionating column)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add tert-butylamine and toluene.
-
While stirring, add paraformaldehyde in small portions. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried solution to remove the drying agent.
-
The resulting solution contains the crude this compound in toluene.
Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound solution to the distillation flask. Add boiling chips.
-
Slowly heat the flask. The toluene will distill off first (boiling point ~111 °C at atmospheric pressure).
-
After the toluene has been removed, the temperature will drop before rising again as the this compound begins to distill.
-
Collect the fraction that distills at the boiling point of this compound (~64-66 °C at atmospheric pressure).
-
Store the purified, colorless liquid in a tightly sealed container, preferably over molecular sieves to prevent hydrolysis.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₁N | 85.15 | 64-66 | ~0.74 |
| tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 | 0.696 |
| 1,3,5-Tri-tert-butyl-1,3,5-triazinane | C₁₅H₃₃N₃ | 255.45 | High boiling solid | - |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
References
Technical Support Center: Troubleshooting tert-Butylazomethine Reactions
Welcome to the technical support center for tert-Butylazomethine (N-tert-butylmethanimine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common failures and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my this compound yield consistently low?
Possible Causes:
-
Incomplete Reaction: The equilibrium between reactants and the imine product may not be sufficiently shifted towards the product side. Imine formation is a reversible process.[1]
-
Steric Hindrance: The bulky tert-butyl group on the amine reactant (tert-butylamine) can slow down the reaction rate compared to less hindered amines.[2]
-
Hydrolysis of the Product: this compound is sensitive to water and can hydrolyze back to the starting materials (tert-butylamine and formaldehyde), especially under acidic conditions.[1][3]
-
Suboptimal Reaction Temperature: The reaction may not have been conducted at the optimal temperature to favor product formation.
-
Inefficient Water Removal: The water produced during the reaction can inhibit forward reaction and promote hydrolysis of the imine.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding a dehydrating agent to the reaction mixture.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. Experiment with a range of temperatures to find the most effective conditions.
-
Effective Water Removal: Employ methods such as a Dean-Stark apparatus during reflux or the use of molecular sieves to continuously remove water as it is formed.[1]
-
Choice of Formaldehyde Source: Paraformaldehyde is a common solid source of formaldehyde that can be effectively used. Ensure it is of good quality and dry.
Table 1: Effect of Reaction Conditions on Imine Yield (General Observations)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Water Content | High | Decrease | Shifts equilibrium to reactants via hydrolysis.[1][3] |
| Low (Anhydrous) | Increase | Shifts equilibrium towards the imine product.[1] | |
| Temperature | Too Low | Decrease | Insufficient energy to overcome activation energy. |
| Optimal | Increase | Balances reaction rate and potential side reactions. | |
| Too High | Decrease | May promote side reactions or decomposition. | |
| Catalyst | Acidic (e.g., p-TsOH) | Increase (in some cases) | Can accelerate imine formation, but must be used cautiously due to hydrolysis risk.[4] |
| Basic (e.g., KOH) | Increase | Can catalyze the initial addition step. | |
| Reaction Time | Insufficient | Decrease | Reaction has not reached completion. |
| Optimal | Increase | Maximum conversion of reactants to product. | |
| Excessive | Decrease | Potential for product degradation or side reactions. |
Q2: The reaction appears to stall and not go to completion. What can I do?
Possible Causes:
-
Equilibrium Has Been Reached: Without effective removal of a product (usually water), the reaction will reach equilibrium, leaving unreacted starting materials.[4][1]
-
Insufficient Catalyst Activity: If a catalyst is being used, it may be deactivated or used in an insufficient amount.
-
Poor Mixing: In a heterogeneous reaction (e.g., with paraformaldehyde), poor stirring can limit the contact between reactants.
Troubleshooting Steps:
-
Implement Water Removal: As mentioned in Q1, actively remove water from the reaction mixture.
-
Increase Catalyst Loading: If using a catalyst, try incrementally increasing the amount.
-
Improve Agitation: Ensure vigorous stirring to maintain a well-mixed reaction, especially if using solid reagents like paraformaldehyde.
Q3: I am observing significant side product formation. What are the likely side products and how can I avoid them?
Possible Causes:
-
Reaction of tert-Butylamine with Formaldehyde: Besides the desired 1:1 adduct, further reactions can occur.
-
Hydrolysis: As previously mentioned, this is a major pathway for product loss.
Potential Side Products and Mitigation:
-
N,N-Dihydroxymethyl tert-butylamine: This can form if an excess of formaldehyde reacts with the product or remaining tert-butylamine.
-
Mitigation: Carefully control the stoichiometry of the reactants. Add the formaldehyde source portion-wise to the tert-butylamine solution.
-
-
Starting Materials: Due to the reversibility of the reaction, the "side products" may simply be unreacted starting materials.
-
Mitigation: Drive the reaction to completion using the techniques described in the previous sections.
-
Q4: How can I effectively purify my this compound?
Challenges:
-
Hydrolysis on Silica Gel: The acidic nature of standard silica gel can cause the hydrolysis of the imine during column chromatography.
-
Boiling Point: this compound has a relatively low boiling point, which can lead to loss of product during solvent removal under high vacuum.
Purification Protocol:
-
Work-up: After the reaction is complete, filter off any solid drying agents or catalysts.
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator at a moderate temperature and pressure.
-
Distillation: The most effective method for purifying this compound is distillation. Due to its sensitivity to acid, distillation from a basic drying agent like potassium hydroxide pellets can be beneficial.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| Boiling Point | ~87 °C |
| ¹H NMR (CDCl₃) | δ ~1.1 (s, 9H, C(CH₃)₃), ~7.3 (s, 2H, N=CH₂) |
| ¹³C NMR (CDCl₃) | δ ~28 (C(CH₃)₃), ~55 (C(CH₃)₃), ~158 (N=CH₂) |
| IR (neat) | ν ~1655 cm⁻¹ (C=N stretch) |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Potassium Hydroxide (KOH), pellets
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine (1.0 eq) and anhydrous diethyl ether.
-
With vigorous stirring, add paraformaldehyde (1.1 eq) in small portions to the solution.
-
Add a few pellets of potassium hydroxide to the mixture to act as a drying agent and catalyst.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium hydroxide and any unreacted paraformaldehyde.
-
Carefully remove the diethyl ether by rotary evaporation at low temperature and pressure.
-
Purify the crude product by distillation. Collect the fraction boiling at approximately 87 °C.
Visualizations
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the chemical reaction pathway and a logical workflow for troubleshooting common issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
Navigating the Nuances of Temperature in tert-Butylazomethine Reactions: A Technical Guide
For researchers, scientists, and professionals in drug development, precise control over reaction parameters is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the critical influence of temperature on reactions involving tert-Butylazomethine. Understanding the thermal sensitivity of this versatile imine is key to optimizing yields, minimizing impurities, and ensuring reaction reproducibility.
Troubleshooting Guide: Temperature-Related Issues in this compound Reactions
Unexpected outcomes in this compound reactions can often be traced back to improper temperature control. This guide provides a structured approach to diagnosing and resolving common issues.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Sub-optimal Reaction Temperature: The reaction rate may be too slow at lower temperatures, or equilibrium may not be favorably shifted. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR). An optimal temperature of around 40°C has been reported for the synthesis from tert-butylamine and formaldehyde.[1] |
| Decomposition at High Temperatures: Excessive heat can lead to the degradation of the starting materials or the this compound product. | If high temperatures are being used, reduce the temperature. For the formation of similar imines, it has been observed that lower temperatures (e.g., room temperature) can lead to higher conversion rates compared to elevated temperatures (e.g., 90°C). | |
| Presence of Side Products | High Reaction Temperature: Elevated temperatures can promote side reactions, such as aldol condensation of the aldehyde or other undesired pathways. | Lower the reaction temperature. The use of milder conditions is generally preferred to enhance selectivity. |
| Inefficient Water Removal: The presence of water, a byproduct of imine formation, can shift the equilibrium back to the reactants, and its removal can be less efficient at non-optimal temperatures. | Ensure the use of an appropriate drying agent (e.g., molecular sieves) and that it is effective at the chosen reaction temperature. The efficacy of some drying agents can be temperature-dependent. | |
| Reaction Stalls or is Incomplete | Insufficient Thermal Energy: The activation energy for the reaction may not be adequately overcome at the current temperature. | Cautiously increase the temperature while monitoring for the formation of byproducts. Consider the use of a catalyst if not already employed. |
| Equilibrium Issues: The reversible nature of imine formation may lead to an equilibrium mixture of reactants and products. | Temperature can influence the position of the equilibrium. Experiment with a range of temperatures to find the optimal point for product formation. Additionally, ensure efficient removal of water to drive the reaction forward. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in this compound reactions.
Q1: What is the optimal temperature for the synthesis of this compound from tert-butylamine and formaldehyde?
A1: A reported optimal temperature for this specific reaction is 40°C, which can yield approximately 92% of the product within 30 minutes.[1] However, the ideal temperature can be influenced by other reaction conditions such as solvent, catalyst, and reactant concentrations. It is always advisable to perform small-scale optimization experiments.
Q2: Can this compound reactions be performed at room temperature?
A2: Yes, imine formations can often be carried out at room temperature. For some imine syntheses, room temperature has been shown to provide better conversion rates than elevated temperatures. This is because higher temperatures can sometimes favor side reactions and decrease the overall yield.
Q3: What are the potential consequences of using excessively high temperatures?
A3: High temperatures can lead to several undesirable outcomes, including:
-
Decomposition: The starting materials or the desired imine product may degrade.
-
Formation of Byproducts: Increased thermal energy can activate alternative reaction pathways, leading to a less pure product mixture.
-
Reduced Yield: As a consequence of decomposition and side reactions, the overall yield of this compound can be significantly diminished.
Q4: How does temperature affect the equilibrium of the reaction?
A4: Imine formation is a reversible reaction. According to Le Chatelier's principle, a change in temperature will shift the equilibrium position. For an exothermic reaction, lower temperatures will favor the product, while for an endothermic reaction, higher temperatures will be favorable. The specific thermodynamic parameters for this compound formation will dictate the precise effect of temperature on the equilibrium.
Q5: Are there any low-temperature protocols for problematic this compound syntheses?
A5: For challenging imine syntheses where side reactions are prevalent at higher temperatures, attempting the reaction at a lower temperature (e.g., 0°C or even sub-zero temperatures) under strictly anhydrous conditions can be a viable strategy. While the reaction rate will be slower, the selectivity towards the desired product may be significantly improved.
Experimental Protocols
Key Experiment: Temperature Optimization for this compound Synthesis
This protocol outlines a general procedure for determining the optimal reaction temperature for the synthesis of this compound from tert-butylamine and formaldehyde.
Materials:
-
tert-Butylamine
-
Formaldehyde (e.g., as a 37% aqueous solution or paraformaldehyde)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate, 4Å molecular sieves)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system (e.g., oil bath, cryostat)
-
Magnetic stirrer and stir bars
-
Analytical equipment for monitoring reaction progress (e.g., TLC plates, GC-MS, NMR spectrometer)
Procedure:
-
Set up a series of identical reaction vessels, each equipped with a magnetic stir bar.
-
To each vessel, add the chosen anhydrous solvent and drying agent.
-
Add tert-butylamine to each vessel.
-
Equilibrate each reaction vessel to a different target temperature (e.g., 10°C, 25°C, 40°C, 60°C).
-
Initiate the reactions by adding formaldehyde to each vessel simultaneously.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by dilution with a suitable solvent).
-
Analyze the aliquots to determine the concentration of this compound and any major byproducts.
-
Plot the yield of this compound as a function of time for each temperature.
-
Determine the optimal temperature that provides the best balance of reaction rate and final yield, with minimal byproduct formation.
Visualizing Reaction Logic
To aid in understanding the decision-making process for troubleshooting temperature-related issues, the following workflow diagram is provided.
Caption: Troubleshooting workflow for temperature-related issues.
This diagram illustrates a logical progression for diagnosing and addressing problems in this compound reactions where temperature is a suspected factor. By systematically evaluating and adjusting reaction parameters, researchers can effectively optimize their experimental outcomes.
References
Technical Support Center: Catalyst Selection for tert-Butylazomethine Synthesis
Welcome to the technical support center for the synthesis of tert-Butylazomethine (also known as N-tert-butylmethanimine or N-tert-butyl pivaldimine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this imine formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between a primary amine, tert-butylamine, and a carbonyl compound, typically pivaldehyde or formaldehyde. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the imine product.
Q2: Why is catalyst selection important for this synthesis?
A2: Catalyst selection is crucial for optimizing the reaction rate and yield. The bulky tert-butyl group can sterically hinder the reaction, making an appropriate catalyst necessary to facilitate the nucleophilic attack of the amine on the carbonyl carbon and subsequent dehydration. The choice of catalyst can also influence the reaction conditions required, such as temperature and reaction time.
Q3: What types of catalysts are effective for this compound synthesis?
A3: Both Brønsted and Lewis acids can be effective catalysts. Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Lewis acids, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygen, also increasing its electrophilicity. The choice between them may depend on the specific reaction conditions and the scale of the synthesis.
Q4: How can I improve the yield of my this compound synthesis?
A4: To improve the yield, it is essential to effectively remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), directly to the reaction mixture. Using a slight excess of the amine or aldehyde can also help to drive the reaction to completion.
Q5: What are the common side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of the imine product back to the starting amine and aldehyde, which is why water removal is critical. At higher temperatures, side reactions involving the aldehyde, such as aldol condensation (if α-hydrogens are present), can occur. If using formaldehyde, polymerization to paraformaldehyde or trioxane can be a competing process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective catalyst or no catalyst used.2. Insufficient water removal.3. Low reaction temperature.4. Poor quality of starting materials (e.g., wet solvent or reagents). | 1. Add an appropriate acid catalyst (e.g., p-TsOH, ZnCl₂).2. Use a Dean-Stark apparatus or add a freshly activated dehydrating agent (e.g., molecular sieves).3. Gradually increase the reaction temperature while monitoring for side product formation.4. Ensure all solvents and reagents are anhydrous. |
| Product Decomposes During Workup | 1. Presence of acid during aqueous workup leading to hydrolysis.2. Overheating during solvent removal. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before aqueous extraction.2. Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of polar byproducts. | 1. Use a slight excess of the more volatile starting material and remove it by distillation.2. Purify the crude product by fractional distillation under reduced pressure. A short silica gel plug filtration may be used for non-volatile impurities, but be aware of potential hydrolysis on silica. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation.2. Equilibrium has been reached without complete conversion. | 1. Add a fresh portion of the catalyst.2. Ensure continuous and efficient water removal to shift the equilibrium towards the product. |
Catalyst Selection and Performance
While specific comparative data for various catalysts in the synthesis of this compound is not extensively published in a single study, the following table provides a general guide based on the performance of common acid catalysts in related N-alkylation and imine formation reactions. The choice of catalyst may require empirical optimization for your specific reaction conditions.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Relative Reactivity | Notes |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 1 - 5 | High | Effective and widely used. Can be corrosive. |
| Sulfuric Acid (H₂SO₄) | Catalytic amount | Very High | Strong acid, can lead to side reactions if not used carefully. | |
| Trifluoroacetic Acid (TFA) | 5 - 10 | High | Volatile, which can be advantageous for removal after reaction. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 5 - 20 | Moderate to High | Mild Lewis acid, effective for many imine formations. |
| Titanium Tetrachloride (TiCl₄) | 10 - 50 | Very High | Highly effective but very moisture-sensitive and corrosive. | |
| Copper(II) Triflate (Cu(OTf)₂) | 5 - 10 | High | Shown to be effective in N-tert-butylation of amines.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
tert-Butylamine
-
Pivaldehyde (or Paraformaldehyde)
-
Anhydrous Toluene (or another suitable solvent like Hexane)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
Anhydrous Magnesium Sulfate or Molecular Sieves (4Å)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add tert-butylamine (1.0 eq) and anhydrous toluene.
-
Addition of Aldehyde: Slowly add pivaldehyde (1.0 - 1.1 eq) to the stirred solution. If using paraformaldehyde, it should be freshly depolymerized before use or added directly as a powder.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.02 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, monitor the collection of water. If using a dehydrating agent, add it to the flask. The reaction progress can be monitored by TLC, GC, or NMR by observing the disappearance of the starting materials.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid dehydrating agent was used, filter it off.
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.
Process Flow and Logic Diagrams
Caption: Catalyst Selection Workflow for this compound Synthesis.
References
Technical Support Center: Solvent Effects on tert-Butylazomethine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butylazomethine. It addresses common issues related to solvent effects on the reactivity, stability, and synthesis of this compound.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation During Synthesis
Question: I am attempting to synthesize this compound, but I am observing low yields or no product formation. What are the likely causes and solutions?
Answer:
Several factors related to the solvent and reaction conditions can impact the synthesis of this compound. Here are some common troubleshooting steps:
-
Water Removal: The formation of an imine from an aldehyde/ketone and an amine is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will favor the starting materials, leading to low yields.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Solvent Choice: The solvent can influence the reaction rate and equilibrium.
-
Protic Solvents (e.g., methanol, ethanol): While often used, protic solvents can hydrogen bond with the amine, reducing its nucleophilicity. They can also participate in the reverse reaction (hydrolysis).
-
Aprotic Solvents (e.g., toluene, dichloromethane, THF): These are often a better choice as they do not interfere with the nucleophilicity of the amine and are compatible with water removal methods.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) and removing water under reduced pressure can be highly effective.
-
-
Catalyst: An acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Solution: Use a catalytic amount of a mild acid such as p-toluenesulfonic acid (p-TsOH) or acetic acid. The optimal pH for imine formation is generally around 4-5.[1][2] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the carbonyl is not sufficiently activated.[1][2]
-
-
Reactant Purity: Ensure that the starting aldehyde/ketone and tert-butylamine are pure and free of water.
Issue 2: Product Decomposes During Work-up or Purification
Question: My synthesis of this compound appears successful, but the product decomposes during aqueous work-up or column chromatography. How can I prevent this?
Answer:
This compound, like many imines, is susceptible to hydrolysis, especially in the presence of acid.
-
Avoid Aqueous Acid: During the work-up, avoid washing with acidic aqueous solutions. If an acid catalyst was used, it can be neutralized with a mild base (e.g., sodium bicarbonate solution) before extraction, but minimize contact time with the aqueous layer.
-
Column Chromatography:
-
Silica Gel: Standard silica gel is acidic and can promote the hydrolysis of the imine on the column.
-
Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., 1% triethylamine) in the eluent and then packing the column.
-
Solution 2: Use a less acidic stationary phase like alumina.
-
Eluent: Ensure your solvents for chromatography are dry.
-
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to minimize thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: How does the solvent polarity affect the stability of this compound?
A1: The stability of this compound is significantly influenced by the solvent type.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and proton sources. They can facilitate the hydrolysis of the imine back to the corresponding carbonyl compound and tert-butylamine. The presence of water, even in small amounts in a protic solvent, can lead to decomposition over time.
-
Aprotic Solvents (e.g., hexane, toluene, dichloromethane, DMSO): this compound is generally more stable in dry aprotic solvents as the primary pathway for decomposition (hydrolysis) is minimized. Polar aprotic solvents like DMSO or DMF can stabilize the C=N dipole but are not as reactive towards the imine as protic solvents.
Q2: Can the tert-butyl group influence the reaction mechanism in different solvents?
A2: Yes. The bulky tert-butyl group sterically hinders the approach to the imine carbon. More significantly, it can stabilize a positive charge on an adjacent atom. In reactions where a carbocation-like intermediate might form, such as acid-catalyzed hydrolysis, the tert-butyl group can favor an SN1-like mechanism. Polar protic solvents are particularly effective at stabilizing such charged intermediates, thereby increasing the rate of reactions that proceed through them.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Several techniques can be used:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is very effective. You can monitor the disappearance of the aldehyde proton signal and the appearance of the imine C-H signal.
-
Infrared (IR) Spectroscopy: The formation of the imine can be monitored by the appearance of the C=N stretching frequency (typically around 1650-1690 cm-1) and the disappearance of the C=O stretch of the starting carbonyl and the N-H bends of the primary amine.
-
UV-Vis Spectroscopy: If the reactants and products have different UV-Vis spectra, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time. This is particularly useful for kinetic studies.
Quantitative Data on Solvent Effects
Below is a table summarizing the relative rates of solvolysis for tert-butyl chloride in various aqueous solvent mixtures. An increase in the water content increases the polarity of the solvent, which in turn accelerates the reaction by stabilizing the carbocation intermediate.
| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate Constant |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 35.9 | 4 |
| 60% Ethanol / 40% Water | 46.7 | 20 |
| 40% Ethanol / 60% Water | 57.5 | 150 |
| 20% Ethanol / 80% Water | 68.3 | 1200 |
| 100% Water | 78.5 | ~150,000 |
Data is illustrative and compiled from general principles of physical organic chemistry.
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound by UV-Vis Spectroscopy
This protocol allows for the determination of the rate of hydrolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Solvent of interest (e.g., aqueous buffer solutions of varying pH, or mixtures of water and an organic solvent like acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive, dry solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Wavelength Scan: Dilute the stock solution in the chosen solvent to a concentration that gives an absorbance in the range of 1-1.5. Perform a full wavelength scan to identify the λmax of the imine and the expected product aldehyde/ketone. Choose a wavelength for monitoring where the absorbance change between the reactant and product is maximal.
-
Kinetic Run: a. Equilibrate the solvent in the cuvette inside the thermostatted spectrophotometer to the desired temperature (e.g., 25 °C). b. Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette containing the solvent. Quickly mix the solution by inverting the cuvette (covered with parafilm) or by gentle pipetting. c. Immediately begin recording the absorbance at the chosen wavelength as a function of time. Collect data at regular intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed significantly (e.g., 3-5 half-lives).
-
Data Analysis: a. Plot Absorbance vs. Time. b. Assuming pseudo-first-order kinetics (if water is in large excess), the rate constant (k) can be determined by plotting ln(At - A∞) vs. time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction. The slope of this line will be -k.
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.
Caption: Simplified reaction pathway for the formation and hydrolysis of this compound.
References
preventing decomposition of tert-Butylazomethine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of tert-Butylazomethine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary decomposition pathway for this compound, like most imines, is hydrolysis.[1][2] This reaction involves the cleavage of the carbon-nitrogen double bond (C=N) by water to regenerate the corresponding aldehyde (formaldehyde) and primary amine (tert-butylamine).
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis is highly dependent on pH. The reaction is catalyzed by both acid and, to a lesser extent, base.[3][4] Under acidic conditions, the imine nitrogen is protonated, forming a more electrophilic iminium ion that is readily attacked by water.[5][6] The hydrolysis rate is often fastest in mildly acidic conditions (around pH 4-5) and slower in neutral or strongly alkaline conditions.[1][4]
Q3: What is the role of the tert-butyl group in the stability of the molecule?
A3: The bulky tert-butyl group provides significant steric hindrance around the imine bond. This steric bulk can physically obstruct the approach of water molecules, thereby slowing down the rate of hydrolysis compared to less hindered imines. However, under certain acidic conditions, the steric strain can also facilitate other decomposition pathways, such as tert-butyl cation elimination.
Q4: How should I properly store this compound to prevent decomposition?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of moisture and air. Using a desiccator for storage is also a recommended practice.
Q5: Are there any solvents that should be avoided when working with this compound?
A5: Protic solvents, especially water, should be strictly avoided unless hydrolysis is the intended reaction. Alcohols may also participate in reactions with the imine. It is best to use dry, aprotic solvents such as toluene, hexane, or diethyl ether for reactions and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction using this compound. | Decomposition of this compound due to the presence of water. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Appearance of unexpected byproducts (formaldehyde or tert-butylamine). | Hydrolysis of this compound during the reaction or work-up. | If an aqueous work-up is necessary, perform it quickly at low temperatures. Use a saturated solution of a non-acidic salt (e.g., NaCl) to minimize the amount of water in the organic phase. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. |
| The compound degrades upon purification by column chromatography. | The stationary phase (e.g., silica gel) is acidic and catalyzes hydrolysis. | Use a neutral stationary phase such as neutral alumina for column chromatography. Alternatively, purify the compound by distillation or recrystallization from a non-protic solvent. |
| The compound shows signs of degradation (e.g., change in color, consistency) during storage. | Improper storage conditions leading to exposure to moisture or air. | Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a desiccator. For long-term storage, consider placing it in a freezer. |
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants for a Sterically Hindered Imine at Various pH Values.
| pH | Relative Rate Constant (k_obs) |
| 2.0 | High |
| 4.0 | Very High (Maximum Rate) |
| 6.0 | Moderate |
| 8.0 | Low |
| 10.0 | Moderate |
| 12.0 | High |
Note: This data is representative and intended to show the general trend of pH-dependent hydrolysis of a sterically hindered imine.
Experimental Protocols
Protocol 1: Handling this compound under an Inert Atmosphere
Objective: To prevent hydrolysis by excluding atmospheric moisture.
Materials:
-
This compound
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Nitrogen or argon gas source with a manifold
-
Dry solvents and reagents
-
Oven-dried glassware
-
Syringes and needles
Procedure:
-
Assemble the reaction glassware and dry it in an oven at >120 °C for at least 4 hours.
-
Cool the glassware to room temperature under a stream of dry nitrogen or argon.
-
Introduce a nitrogen/argon atmosphere into the reaction flask.
-
If this compound is in a Sure/Seal™ bottle, use a syringe to withdraw the required amount and transfer it to the reaction flask through the septum.
-
If the container is not a Sure/Seal™ bottle, quickly weigh the required amount in a dry, inert atmosphere (e.g., in a glovebox) and add it to the reaction flask under a positive pressure of inert gas.
-
Maintain a positive pressure of the inert gas throughout the experiment.
Protocol 2: Use of Desiccants for Storage and in Reactions
Objective: To maintain an anhydrous environment to prevent hydrolysis.
Materials:
-
This compound
-
Sealed container (e.g., a vial with a PTFE-lined cap)
-
Desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride)
-
Molecular sieves (3Å or 4Å, activated)
Procedure for Storage:
-
Place the tightly sealed container of this compound inside a desiccator.
-
Ensure the desiccant in the desiccator is active (e.g., blue for indicating silica gel). Regenerate or replace the desiccant as needed.
Procedure for Reactions:
-
Activate molecular sieves by heating them under vacuum.
-
Add the activated molecular sieves to the reaction solvent and stir for at least 30 minutes before adding this compound.
-
The molecular sieves will scavenge any trace amounts of water in the solvent.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Logical workflow for preventing imine decomposition.
References
- 1. Hydrolysis of N-p-nitrobenzylideneaniline: a quantitative study of specific and general catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: tert-Butylazomethine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butylazomethine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. These can include:
-
Unreacted Starting Materials:
-
tert-Butylamine
-
Formaldehyde (or its hydrated form, formalin)
-
-
Side-Reaction Products:
-
Hexamethylenetetramine (formed if ammonia is present)
-
Oxazolidine derivatives (can form under kinetic control)[1]
-
-
Degradation Products:
Q2: How can I minimize the formation of impurities during the synthesis of this compound?
To minimize impurity formation during the acid-catalyzed condensation of tert-butylamine and formaldehyde, consider the following:
-
Use Anhydrous Reagents and Solvents: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials. Using anhydrous starting materials and solvents is crucial.
-
Utilize a Dehydrating Agent: The use of molecular sieves (e.g., 4Å) can effectively remove water as it is formed, driving the reaction to completion.
-
Control Reaction Temperature: While heating can accelerate the reaction, excessive temperatures may lead to the formation of degradation products. The reaction is typically run at a moderate temperature (e.g., 40°C).
-
Optimize Stoichiometry: A slight excess of the amine or aldehyde may be used to ensure the complete conversion of the limiting reagent, but this can also result in higher levels of unreacted starting materials in the final product. Careful optimization is key.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Storage in a cool, dry, and dark place is also recommended to minimize the potential for hydrolysis and oxidation.
Troubleshooting Guides
Issue 1: High Levels of Unreacted tert-Butylamine Detected
Symptoms:
-
GC-MS analysis shows a significant peak corresponding to tert-butylamine.
-
¹H NMR spectrum shows a broad singlet around 1.2 ppm, which integrates to more than the expected baseline.
Possible Causes:
-
Incomplete reaction.
-
Hydrolysis of the product during workup or analysis.
Solutions:
-
Drive the reaction to completion:
-
Ensure the use of an effective dehydrating agent like freshly activated 4Å molecular sieves.
-
Increase the reaction time.
-
Consider a slight increase in the molar ratio of formaldehyde.
-
-
Prevent hydrolysis:
-
Use anhydrous solvents for extraction and purification.
-
Avoid acidic or basic aqueous workups if possible. If an aqueous wash is necessary, use neutral water and minimize contact time.
-
Ensure the sample is dry before analytical characterization.
-
Issue 2: Presence of Unexpected Peaks in the GC-MS or NMR Spectrum
Symptoms:
-
Multiple unknown peaks are observed in the chromatogram or spectrum.
Possible Causes:
-
Contamination from glassware or solvents.
-
Formation of side products.
-
Degradation of the product.
Solutions:
-
Verify the purity of starting materials and solvents.
-
Investigate potential side reactions:
-
If ammonia contamination is suspected, look for the mass corresponding to hexamethylenetetramine in the GC-MS data.
-
Consider the possibility of oxazolidine formation, which may be identified by its characteristic NMR signals.
-
-
Review storage and handling procedures to rule out degradation.
Quantitative Data on Common Impurities
The following table provides an illustrative example of a typical impurity profile for this compound. Actual values may vary depending on the synthesis and purification methods.
| Impurity | Typical Concentration Range (%) | Analytical Method |
| tert-Butylamine | < 0.5 | GC-MS, ¹H NMR |
| Formaldehyde | < 0.1 | (Difficult to detect directly by GC-MS, often derivatized) |
| Water | < 0.2 | Karl Fischer Titration |
| Hexamethylenetetramine | < 0.1 | GC-MS |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar column such as a DB-5ms or equivalent is suitable.
Method:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard or by using an external calibration curve.
Protocol 2: Purity Assessment by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To identify and quantify proton-containing impurities.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Method:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
Data Analysis:
-
The this compound should show a singlet for the tert-butyl group at approximately 1.1 ppm and a singlet for the methylene protons at approximately 7.3 ppm.
-
Look for characteristic signals of impurities:
-
tert-Butylamine: A broad singlet around 1.2 ppm.
-
Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
Quantify impurities by comparing the integration of their signals to the integration of the internal standard.
-
Troubleshooting Workflow for Impurity Identification
References
Technical Support Center: Workup Procedures for tert-Butylazomethine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful workup of tert-Butylazomethine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-Butylazomethines?
A1: The most prevalent method for synthesizing tert-Butylazomethines, also known as N-tert-butyl imines, is the condensation reaction between tert-butylamine and a suitable aldehyde or ketone. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[1]
Q2: How can I monitor the progress of my this compound formation reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A "cospot," where the reaction mixture is spotted on top of the starting material, is highly recommended to clearly differentiate the reactant from the product, especially if they have similar Rf values. The disappearance of the limiting reactant (usually the aldehyde or ketone) indicates the reaction is nearing completion.
Q3: My this compound product appears to be hydrolyzing back to the starting materials during workup. What can I do to prevent this?
A3: Imine hydrolysis is a common issue, especially in the presence of acid.[1][2] To minimize hydrolysis, it is crucial to work quickly and avoid prolonged exposure to acidic conditions. If purification by column chromatography on silica gel is necessary, the silica gel can be deactivated by using a mobile phase containing a small amount of a tertiary amine, such as triethylamine (e.g., 1% v/v), to neutralize acidic sites on the stationary phase. Alternatively, purification via crystallization or distillation can be employed to avoid the use of silica gel altogether.
Q4: How do I remove unreacted tert-butylamine from the reaction mixture?
A4: Unreacted tert-butylamine can be removed by washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid. The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[3][4] However, this method should be used with caution if the desired imine product is acid-sensitive. An alternative is to wash with a 10% aqueous copper(II) sulfate solution, which forms a complex with the amine, drawing it into the aqueous phase.[3][4]
Q5: What is the best way to remove excess aldehyde or ketone starting material?
A5: Unreacted aldehyde or ketone can often be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite. This forms a bisulfite adduct with the carbonyl compound, which is water-soluble and can be separated in the aqueous layer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time or gently heating if the reaction is sluggish. |
| Inefficient water removal. | For condensation reactions, the removal of water drives the equilibrium towards the product. Use a Dean-Stark apparatus or a drying agent like anhydrous magnesium sulfate or molecular sieves in the reaction mixture. | |
| pH of the reaction is not optimal. | The rate of imine formation is often pH-dependent, with a slightly acidic pH (around 5) generally being optimal.[5] | |
| Product Decomposes During Column Chromatography | The silica gel is too acidic, causing hydrolysis of the imine. | Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column. Use the same percentage of triethylamine in the mobile phase during chromatography. |
| The product is unstable on silica gel. | Consider alternative purification methods such as crystallization from a suitable solvent system or distillation if the product is thermally stable and has a distinct boiling point. | |
| Emulsion Formation During Extraction | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.[3] |
| Product is Lost During Aqueous Wash | The imine product has some water solubility. | Minimize the number of aqueous washes. Use brine for the final wash to reduce the solubility of the organic product in the aqueous phase. |
| The product is hydrolyzing during an acidic wash to remove unreacted amine. | Use a milder method to remove the amine, such as washing with 10% aqueous copper(II) sulfate.[3][4] Alternatively, perform the acidic wash quickly and at a low temperature (e.g., with an ice bath). | |
| Difficulty Removing Solvent | The product is a low-boiling liquid or a volatile solid. | Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature to avoid co-evaporation of the product. For highly volatile products, it may be necessary to remove the solvent by distillation at atmospheric pressure. |
Experimental Protocols
General Experimental Workflow for this compound Synthesis and Workup
References
Technical Support Center: Scaling Up Tert-Butylazomethine Synthesis
Welcome to the technical support center for the synthesis of tert-butylazomethine (N-tert-butylmethanimine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. The reaction between a primary amine (tert-butylamine) and an aldehyde (formaldehyde) to form an imine is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, it is crucial to remove the water formed as a byproduct.[1][2]
Potential Causes and Solutions:
-
Inefficient Water Removal: The presence of water can hydrolyze the imine product back to the starting materials.
-
Solution: Employ a Dean-Stark trap during the reaction to azeotropically remove water. Alternatively, add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1]
-
-
Suboptimal pH: While the reaction can proceed under neutral conditions, mild acidic catalysis (pH 4-5) can accelerate the reaction.[3] However, highly acidic conditions can protonate the amine nucleophile, rendering it unreactive.
-
Solution: If using a catalyst, carefully control the pH. A small amount of a mild acid catalyst, such as p-toluenesulfonic acid, can be beneficial.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC analysis. Extend the reaction time if necessary.
-
-
Loss during Workup and Purification: The product may be lost during extraction or distillation due to its volatility.
-
Solution: Ensure efficient extraction with a suitable organic solvent. During distillation, use a well-chilled receiving flask to minimize loss of the volatile product.
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize them?
A2: The formation of side products is a common issue. Understanding the potential side reactions is key to minimizing their formation.
Potential Side Reactions and Impurities:
-
Trimerization of the Imine: Imines, especially those derived from formaldehyde, can undergo self-condensation to form cyclic trimers (hexahydrotriazines).
-
Solution: Running the reaction at a lower temperature and using a stoichiometric amount of the amine can help minimize trimerization. Immediate purification of the product after the reaction is also recommended.
-
-
Formation of Aminals: In the presence of excess amine, the initially formed imine can react further to form an aminal.
-
Solution: Use a 1:1 molar ratio of tert-butylamine to formaldehyde.
-
-
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in aqueous solutions.
-
Solution: Use paraformaldehyde as the source of formaldehyde, as it depolymerizes in situ under the reaction conditions.
-
-
Mannich-type Reactions: If other enolizable carbonyl compounds are present as impurities, Mannich-type side reactions can occur.
-
Solution: Ensure the purity of the starting materials.
-
Q3: I'm having difficulty purifying the this compound product. What is the recommended purification method?
A3: Due to its low boiling point and potential for hydrolysis, purification of this compound requires careful handling.
Recommended Purification Method: Fractional Distillation
Fractional distillation is the most effective method for purifying this compound, especially for separating it from higher-boiling impurities and any unreacted starting materials.[4][5]
Key Considerations for Fractional Distillation:
-
Apparatus: Use a fractional distillation setup with a Vigreux or packed column to ensure good separation.[4]
-
Heating: Heat the distillation flask gently and evenly using a heating mantle or oil bath to avoid bumping and ensure a slow, steady distillation rate.[4]
-
Condenser: Ensure efficient cooling of the condenser with a continuous flow of cold water.
-
Receiving Flask: Cool the receiving flask in an ice bath to minimize the loss of the volatile product.
-
Moisture Protection: Protect the entire apparatus from atmospheric moisture using drying tubes, as the product is susceptible to hydrolysis.[6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common and direct method involves the reaction of tert-butylamine with formaldehyde.[7] For ease of handling and to avoid issues with polymerization, paraformaldehyde is often preferred over aqueous formaldehyde solutions.
Q2: What is the mechanism of this compound formation?
A2: The reaction proceeds through a nucleophilic addition of the primary amine (tert-butylamine) to the carbonyl carbon of the aldehyde (formaldehyde), followed by the elimination of a water molecule to form the imine.[2][3][8] The mechanism involves the formation of a carbinolamine intermediate.[3]
Q3: Can I use a catalyst for this reaction?
A3: Yes, the reaction can be catalyzed by a mild acid.[1][3] However, the reaction often proceeds efficiently without a catalyst.[2][8] If a catalyst is used, it is important to maintain a mildly acidic pH (around 4-5) to avoid protonating the amine starting material, which would render it non-nucleophilic.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): To quantify the conversion of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the ratio of reactants to products.
Q5: What are the storage conditions for this compound?
A5: this compound is a volatile and moisture-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize decomposition and evaporation.
Experimental Protocols
Synthesis of this compound from tert-Butylamine and Paraformaldehyde
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| tert-Butylamine | 73.14 | 0.696 | 1.0 | 73.14 g (105 mL) |
| Paraformaldehyde | (CH₂O)n | ~0.88 | 1.0 (as CH₂O) | 30.03 g |
| Anhydrous Solvent (e.g., Toluene) | - | - | - | 250 mL |
| Drying Agent (e.g., Anhydrous MgSO₄) | 120.37 | - | - | 10 g |
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with the reaction solvent.
-
To the flask, add the anhydrous solvent, tert-butylamine, and paraformaldehyde.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining solids (e.g., excess paraformaldehyde, drying agent if used in the flask).
-
Purify the filtrate by fractional distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. Purification [chem.rochester.edu]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. chembam.com [chembam.com]
- 7. Page loading... [wap.guidechem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance in tert-Butylazomethine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving the formation of tert-butylazomethines (N-tert-butyl imines).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in tert-butylazomethine synthesis?
A: Steric hindrance is a phenomenon that occurs when the bulky size of groups within a molecule prevents or slows down a chemical reaction.[1] In the context of this compound synthesis, the tert-butyl group ((CH₃)₃C-) is exceptionally large. This bulkiness physically obstructs the approach of the amine's nucleophilic nitrogen atom to the electrophilic carbonyl carbon of the aldehyde or ketone.[2][3] This hindrance increases the activation energy of the reaction, leading to slower reaction rates and lower yields compared to less hindered amines.[1][4]
Q2: My reaction yield is extremely low when using tert-butylamine with a ketone. What are the primary causes related to steric hindrance?
A: Low yields are common and typically stem from several factors. The reaction to form an imine is a reversible equilibrium process.[5][6] The significant steric hindrance from the tert-butyl group makes the imine product thermodynamically less stable and slows down the rate-determining step, which is often the dehydration of the hemiaminal intermediate.[7] Furthermore, ketones are inherently less reactive than aldehydes, and this effect is compounded by the bulky amine, often leading to an equilibrium that heavily favors the starting materials.[7]
Q3: How can I effectively remove water to drive the reaction forward?
A: Removing water is crucial to shift the reaction equilibrium towards the imine product, in accordance with Le Chatelier's principle.[7] Common and effective methods include:
-
Drying Agents: Using anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly in the reaction mixture.[5][7]
-
Azeotropic Distillation: Employing a Dean-Stark apparatus with a solvent like toluene to continuously remove water as it forms.[5][8]
-
Dehydrating Agents: Using reagents like tetraethyl orthosilicate (Si(OEt)₄), which chemically sequester water and generate non-acidic byproducts.[7]
Q4: What catalysts are recommended to overcome the high activation energy in these reactions?
A: Acid catalysis is generally required to facilitate the dehydration step.[7] For sterically hindered systems, specific catalysts are more effective:
-
Lewis Acids: Lewis acids like titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) can activate the carbonyl group, making it more electrophilic and facilitating the initial attack by the amine.[8][9] TiCl₄ is particularly effective for hindered ketones.[8]
-
Solid Acid Catalysts: Environmentally friendly options like K-10 montmorillonite clay or superacidic resins like Nafion-H can be used, especially in microwave-assisted synthesis, offering easier workup and catalyst recovery.[10]
-
Palladium Catalysts: For reductive amination pathways, specialized palladium catalysts, such as Pd(OH)₂ clusters, have shown high selectivity in generating sterically hindered amines at room temperature.[11]
Q5: Are there alternative reaction conditions that can improve yields for highly hindered substrates?
A: Yes, modifying the physical conditions of the reaction can have a significant impact:
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for forming sterically hindered imines.[12][13][14] The rapid and uniform heating provided by microwaves can significantly reduce reaction times (from hours to minutes) and improve yields, often under solvent-free conditions.[10][14][15]
-
High Pressure: Applying high pressure (10-15 kbar) can be beneficial, as it favors the formation of the more compact transition state, helping to overcome the volume of activation associated with sterically demanding reactions.[16]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent), particularly with microwave heating, can lead to higher concentrations and improved reaction rates.[15][17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Water Removal: The reversible reaction is driven back to the starting materials by the water byproduct.[5] | 1. Add a drying agent like 4Å molecular sieves to the reaction.[14] 2. Use a Dean-Stark apparatus for azeotropic removal of water.[5] 3. Employ a chemical dehydrating agent such as tetraethyl orthosilicate. |
| High Steric Hindrance: The bulky tert-butyl group prevents the amine from effectively attacking the carbonyl carbon. | 1. Switch to a more powerful Lewis acid catalyst like TiCl₄, especially for ketones.[8] 2. Utilize microwave irradiation to provide the necessary activation energy.[10] 3. Consider applying high pressure to facilitate the reaction.[16] | |
| Slow Reaction Rate | High Activation Energy: Steric crowding raises the energy barrier for both the initial nucleophilic attack and the subsequent dehydration step. | 1. Increase the reaction temperature.[18] 2. Use microwave-assisted heating for rapid and efficient energy transfer.[13][14] 3. Add an effective acid catalyst (Lewis or Brønsted) to lower the activation energy of the dehydration step.[7][9] |
| Product Decomposition (Hydrolysis) | Presence of Water/Acid during Workup: The imine C=N bond is susceptible to hydrolysis, especially under acidic conditions, reverting to the aldehyde/ketone and amine.[7] | 1. Ensure all workup and purification steps are conducted under anhydrous conditions. 2. Neutralize any acid catalyst carefully before purification. 3. Store the final product over a drying agent and under an inert atmosphere. |
| Reaction Fails with Ketones | Lower Reactivity of Ketones: Ketones are electronically less reactive and more sterically hindered than aldehydes.[7] | 1. Use a highly effective Lewis acid, such as TiCl₄, which is known to promote imine formation from hindered ketones.[8] 2. Employ forcing conditions, such as high-temperature microwave synthesis, potentially with a solid superacid catalyst like Nafion-H.[10] |
Data Presentation: Comparative Performance
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imines
| Method | Typical Reaction Time | Typical Yield Range | Solvent Conditions | Key Advantages |
| Conventional Heating | Several hours to days[14] | Moderate to Good (can be low for hindered cases) | Often requires solvent (e.g., Toluene) | Well-established, simple setup |
| Microwave Irradiation | Minutes[14][15] | Good to Excellent (often >90%)[10][15] | Often solvent-free or minimal solvent[10][15] | Drastically reduced time, higher yields, environmentally friendly[13][14] |
Table 2: Effect of Catalysts on Sterically Hindered Imine Synthesis
| Catalyst Type | Example | Role in Reaction | Typical Substrates | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Catalyzes the dehydration of the hemiaminal intermediate. | Aldehydes, less hindered ketones | [7] |
| Lewis Acid | Titanium(IV) chloride (TiCl₄) | Activates the carbonyl group and promotes condensation. | Highly effective for hindered ketones. | [8] |
| Solid Acid | K-10 Montmorillonite Clay | Provides an acidic surface for catalysis; easy to remove. | Aromatic aldehydes and ketones, especially with microwave heating. | [10] |
| Solid Superacid | Nafion-H | Strong acidic catalyst for highly deactivated substrates. | Trifluoromethyl ketones and other challenging substrates. | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a this compound using a Solid Acid Catalyst
This protocol is adapted from methodologies for microwave-assisted synthesis of trifluoromethyl-imines.[10]
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and tert-butylamine (1.5 mmol) in 3 mL of a volatile solvent like diethyl ether.
-
Adsorption: Add K-10 Montmorillonite clay (500 mg). Stir the slurry for 5 minutes to ensure the reactants are evenly distributed on the catalyst surface.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the reactants adsorbed on the catalyst.
-
Microwave Reaction: Transfer the dry mixture to a microwave reaction vessel. Irradiate the mixture in a microwave reactor at a constant temperature (e.g., 150-175 °C) for 5-15 minutes. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the vessel to cool. Add a suitable organic solvent (e.g., ethyl acetate) to the mixture and filter to remove the solid catalyst.
-
Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude imine product, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Lewis Acid-Catalyzed Synthesis Using a Dean-Stark Trap
This protocol is a general procedure based on established methods for imine synthesis.[5][8]
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: To the flask, add the ketone (1.0 equiv.), toluene (as the azeotroping solvent), and tert-butylamine (1.2 equiv.).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the Lewis acid catalyst (e.g., TiCl₄, 0.5-1.0 equiv.) dropwise. Caution: Lewis acids like TiCl₄ react vigorously with moisture.
-
Reaction: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: Mechanism of this compound formation highlighting the sterically hindered step.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Role of a Lewis acid in activating a carbonyl for nucleophilic attack.
References
- 1. fastercapital.com [fastercapital.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 10. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 18. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Managing Moisture Sensitivity of tert-Butylazomethine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of tert-Butylazomethine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound, like other imines, is susceptible to hydrolysis in the presence of water. The C=N double bond can be cleaved by water, reverting the compound to tert-butylamine and formaldehyde. However, the sterically bulky tert-butyl group provides a degree of steric hindrance that can slow the rate of hydrolysis compared to less hindered imines.[1] The reaction is reversible, and the equilibrium can be shifted by controlling the amount of water in the system.[1]
Q2: What are the visible signs of this compound degradation due to moisture?
A2: Visual inspection may not always reveal initial degradation. However, significant hydrolysis can lead to the formation of a separate aqueous phase or a change in the physical state of the material. The most reliable methods for detecting degradation are analytical, such as NMR or GC-MS, which can identify the hydrolysis products (tert-butylamine and formaldehyde or its derivatives). A strong amine-like odor may also become more pronounced upon hydrolysis.
Q3: What are the acceptable moisture levels for solvents and reagents used with this compound?
A3: For reactions where the integrity of the imine is critical, it is recommended to use anhydrous solvents with water content below 50 ppm, as determined by Karl Fischer titration. The acceptable moisture level is highly dependent on the specific reaction conditions and the desired outcome. The following table provides general guidelines:
| Application | Recommended Maximum Water Content (ppm) | Rationale |
| Storage of neat this compound | < 100 | To ensure long-term stability and prevent gradual hydrolysis. |
| Reactions sensitive to hydrolysis | < 50 | To minimize the formation of byproducts and maximize the yield of the desired product. |
| General use in robust reactions | < 200 | For reactions where minor hydrolysis does not significantly impact the outcome. |
Q4: How should I store this compound to minimize moisture exposure?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Specialized packaging, such as Sure/Seal™ bottles, is ideal for this purpose as it allows for the removal of the reagent via syringe without introducing atmospheric moisture.[2][3] If transferring to a different container, ensure it is oven-dried and cooled under a stream of inert gas. Storage in a desiccator containing a suitable desiccant can provide additional protection. For long-term storage, refrigeration is recommended to reduce the rate of any potential degradation.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low when using this compound.
-
Possible Cause: Moisture contamination of the reaction.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Determine the water content of your solvent using Karl Fischer titration. If the water content is above the recommended limit for your reaction, use a freshly dried solvent.
-
Check Reagent Integrity: If possible, analyze a sample of your this compound for the presence of hydrolysis products (tert-butylamine, formaldehyde) using NMR or GC-MS.
-
Refine Handling Technique: Ensure that all glassware is thoroughly oven-dried and cooled under an inert atmosphere before use.[3] Use proper air-sensitive techniques, such as a Schlenk line or a glove box, for setting up the reaction.[4]
-
Inert Atmosphere: Purge the reaction vessel with a dry, inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Problem 2: I am observing unexpected byproducts in my reaction mixture.
-
Possible Cause: Hydrolysis of this compound leading to side reactions.
-
Troubleshooting Steps:
-
Identify Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the structure of the unexpected byproducts. Compare their mass spectra with those of potential hydrolysis products and their subsequent reaction products.
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at different time points and analyze them by NMR or GC to monitor the formation of both the desired product and the byproducts. This can help determine if the byproducts are forming early on, suggesting an initial moisture issue.
-
Scavenge Trace Water: Consider adding a drying agent that is compatible with your reaction chemistry, such as molecular sieves, to the reaction mixture to remove any residual moisture.
-
Problem 3: The analytical data (e.g., NMR spectrum) of my this compound shows impurities.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Analyze for Hydrolysis Products: In the 1H NMR spectrum, look for signals corresponding to tert-butylamine and formaldehyde (or its oligomers/hydrates).
-
Purify the Reagent: If significant degradation is detected, consider purifying the this compound by distillation under an inert atmosphere.
-
Review Storage Conditions: Ensure that the storage container is properly sealed and was flushed with an inert gas. If the container has been opened multiple times, the reagent may have been exposed to atmospheric moisture. Consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere.
-
Experimental Protocols
1. Karl Fischer Titration for Moisture Determination in this compound
This protocol provides a method for determining the water content in a sample of this compound using volumetric Karl Fischer titration.
-
Principle: The Karl Fischer reaction is a quantitative method based on the oxidation of sulfur dioxide by iodine in the presence of water.
-
Apparatus:
-
Volumetric Karl Fischer titrator
-
Titration cell
-
Syringe with a needle
-
-
Reagents:
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Karl Fischer solvent (e.g., CombiMethanol)
-
Dry methanol for rinsing
-
-
Procedure:
-
Assemble the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the Karl Fischer solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Using a dry syringe, draw a known volume of this compound.
-
Weigh the syringe containing the sample.
-
Inject the sample into the titration cell.
-
Reweigh the empty syringe to determine the exact mass of the sample added.
-
Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.
-
The instrument will calculate the water content in ppm or percentage based on the amount of titrant used and the mass of the sample.
-
2. Handling this compound under an Inert Atmosphere
This protocol describes the transfer of this compound from a Sure/Seal™ bottle to a reaction flask using a syringe.
-
Apparatus:
-
Schlenk line or inert gas manifold with a bubbler
-
Oven-dried reaction flask with a rubber septum
-
Dry syringe with a long needle
-
Sure/Seal™ bottle of this compound
-
-
Procedure:
-
Set up the oven-dried reaction flask under a positive pressure of inert gas (nitrogen or argon).
-
Purge the syringe with the inert gas by drawing and expelling the gas at least three times.
-
Puncture the septum on the Sure/Seal™ bottle with the needle of the purged syringe.
-
Insert a second needle connected to the inert gas line through the septum to maintain a positive pressure inside the bottle as the liquid is withdrawn.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the syringe from the Sure/Seal™ bottle.
-
Immediately insert the needle through the septum of the reaction flask and dispense the reagent.
-
Remove the syringe and rinse it promptly with a dry, compatible solvent.
-
Visualizations
References
Technical Support Center: Reaction Monitoring for tert-Butylazomethine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of tert-Butylazomethine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of this compound formation.
Issue 1: Slow or Incomplete Reaction Detected by In-situ Monitoring (FT-IR/Raman/NMR)
Question: My in-situ spectroscopic analysis (FT-IR, Raman, or NMR) shows that the reaction to form this compound is proceeding very slowly or has stalled, with significant amounts of starting material (aldehyde/ketone and tert-butylamine) remaining. What are the possible causes and solutions?
Answer:
Slow or incomplete formation of this compound is a common issue, often exacerbated by the steric hindrance of the tert-butyl group.[1][2][3] Several factors could be contributing to this problem. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for slow or incomplete reaction.
Issue 2: Difficulty in Quantifying Reaction Progress Due to Overlapping Spectroscopic Signals
Question: I am using FT-IR (or NMR) to monitor the reaction, but the characteristic peaks of my starting material and product are overlapping, making it difficult to get a clear quantitative measure of conversion. How can I resolve this?
Answer:
Signal overlap is a common challenge in reaction monitoring. Here are some strategies to address this issue:
-
For FT-IR:
-
Focus on Unique Peaks: Instead of monitoring the C=O stretch of the starting carbonyl, which might be close to other vibrations, try to find a unique, non-overlapping peak for either the reactant or product. The C=N (imine) stretch is typically found in the 1690-1640 cm⁻¹ region and may be sufficiently resolved.[4]
-
Multivariate Analysis: If distinct peaks are not available, consider using multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression. These methods can deconvolve overlapping spectra to provide quantitative information.
-
-
For ¹H NMR:
-
Monitor Multiple Signals: Track the integration of several signals corresponding to both the reactants and the product. For instance, monitor the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of the imine proton (around 8 ppm).[2] The protons on the carbon adjacent to the nitrogen in the tert-butyl group will also shift.
-
Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer will provide better signal dispersion and may resolve the overlapping peaks.
-
Caption: Strategies for resolving overlapping spectroscopic signals.
Frequently Asked Questions (FAQs)
Q1: Which in-situ monitoring technique is best for the synthesis of this compound?
A1: The choice of technique depends on the specific reaction conditions and available equipment.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR): Excellent for real-time monitoring of functional group changes in solution. You can monitor the disappearance of the C=O stretch of the carbonyl starting material and the appearance of the C=N stretch of the imine product.[5]
-
Raman Spectroscopy: Also very effective for in-situ monitoring, particularly in non-polar solvents.[5][6][7][8] It is often complementary to FT-IR.
-
NMR Spectroscopy: Provides detailed structural information and is inherently quantitative.[9] It is well-suited for kinetic studies but may require deuterated solvents for optimal results.[2][10]
Q2: At what frequency/chemical shift should I expect to see the key signals for this compound and its precursors?
A2: The following table summarizes the expected spectroscopic data for monitoring the reaction between a generic aldehyde and tert-butylamine.
| Compound Type | Functional Group | FT-IR/Raman (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde (Reactant) | C=O | 1740-1720 | 9.0 - 10.0 (aldehyde H) | 190 - 200 |
| tert-Butylamine (Reactant) | N-H | 3500-3300 | 1.0 - 1.5 (NH₂) | 40 - 50 (C-N) |
| This compound (Product) | C=N | 1690-1640 | 7.5 - 8.5 (imine H) | 160 - 170 |
Note: Exact positions will vary depending on the specific aldehyde used and the solvent.
Q3: My GC-MS analysis of the reaction mixture shows the presence of the starting amine and aldehyde, but no imine product. Why might this be?
A3: This could be due to the thermal instability of the this compound on the GC column or in the injector port, leading to decomposition back to the starting materials.[11][12]
-
Troubleshooting Steps:
-
Lower the injector temperature.
-
Use a less acidic or more inert GC column.
-
Consider derivatization of the imine to a more stable compound before GC-MS analysis.
-
Alternatively, use a "softer" analytical technique like LC-MS with electrospray ionization (ESI) or direct analysis in real time (DART)-MS.[11]
-
Q4: How can I be sure that the peak I am observing corresponds to this compound and not an intermediate or side product?
A4: Confirmation of the product identity can be achieved by:
-
Offline Analysis: At the end of the reaction, isolate the product and characterize it using standard techniques such as high-resolution mass spectrometry and 1D/2D NMR (COSY, HSQC) to confirm the structure.
-
Spiking Experiment: If an authentic sample of this compound is available, "spike" your reaction mixture with a small amount and observe the enhancement of the corresponding signal in your chosen analytical technique.
Experimental Protocols
Protocol 1: In-situ FT-IR Monitoring of this compound Synthesis
-
Setup: Equip a reaction vessel with an in-situ FT-IR ATR probe.
-
Background Spectrum: Record a background spectrum of the solvent and the aldehyde starting material at the reaction temperature.
-
Initiate Reaction: Add tert-butylamine to the reaction mixture to initiate the formation of this compound.
-
Data Acquisition: Collect FT-IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the decrease in the absorbance of the C=O stretching band of the aldehyde (e.g., ~1730 cm⁻¹) and the increase in the absorbance of the C=N stretching band of the imine (e.g., ~1660 cm⁻¹).[4] Plot the absorbance of these peaks against time to obtain a reaction profile.
Protocol 2: ¹H NMR Monitoring of this compound Synthesis
-
Sample Preparation: In an NMR tube, dissolve the aldehyde starting material and an internal standard (e.g., TMS or 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of tert-butylamine.
-
Reaction Initiation: Add a stoichiometric amount of tert-butylamine to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Time-course Measurement: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signal of the aldehyde proton (e.g., ~9.8 ppm) and the imine proton (e.g., ~8.2 ppm).[2] Calculate the relative concentrations of the reactant and product at each time point by comparing their integrals to the integral of the internal standard. Plot the concentration of the product versus time to determine the reaction kinetics.[10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction monitoring of imine synthesis using raman spectroscopy [inis.iaea.org]
- 7. [PDF] Reaction monitoring of imine synthesis using Raman spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: Byproduct Identification in tert-Butylazomethine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during reactions involving tert-Butylazomethine (N-tert-butylmethanimine).
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this compound synthesis?
A1: The most common byproduct is the reversion to starting materials, tert-butylamine and formaldehyde, through hydrolysis. The imine bond is susceptible to cleavage by water, especially under acidic or basic conditions. The stationary phase of silica gel columns, being acidic, can also promote this hydrolysis during purification.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Presence of Water: Moisture in the reactants or solvent will drive the equilibrium back towards the starting materials.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress is crucial.
-
Suboptimal Temperature: The reaction may require specific temperature control to favor product formation.
-
Product Loss During Workup: As this compound is volatile, it can be lost during solvent removal. Additionally, purification via standard silica gel chromatography can lead to product degradation.[1]
-
Side Reactions: Formation of other byproducts can consume the starting materials or the desired product.
Q3: I see an unexpected peak in my ¹H NMR spectrum. What could it be?
A3: An unexpected peak could correspond to several potential byproducts. The chemical shift of the peak will provide clues to its identity. Refer to the "Troubleshooting Guide: Interpreting Analytical Data" section for a detailed table of potential byproducts and their characteristic NMR signals. Common possibilities include unreacted starting materials, the hemiaminal intermediate, or oxidation and reduction products.
Q4: How can I minimize byproduct formation?
A4: To minimize byproducts, consider the following:
-
Anhydrous Conditions: Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of drying agents like molecular sieves can be beneficial.
-
Control of Stoichiometry: Use a slight excess of the amine to ensure complete conversion of the aldehyde.
-
Temperature Control: Optimize the reaction temperature to maximize the rate of imine formation while minimizing degradation or side reactions.
-
pH Control: The rate of imine formation is often optimal around a pH of 4-5.[2]
-
Careful Workup: Avoid acidic conditions during workup if possible. For purification, consider alternatives to silica gel chromatography, such as distillation, crystallization, or washing with appropriate dry solvents.[1]
Troubleshooting Guides
Guide 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield with significant amounts of starting materials observed in crude analysis. | Incomplete reaction or equilibrium favoring starting materials. | - Ensure anhydrous conditions by using dry solvents and adding a drying agent (e.g., molecular sieves).- Increase reaction time or temperature.- Use a catalyst (e.g., mild acid) to accelerate the reaction. |
| Low yield after purification on a silica gel column. | Hydrolysis of the imine on the acidic silica gel. | - Use a neutral or basic alumina column for chromatography.- Consider alternative purification methods like distillation, crystallization, or extraction with dry solvents.[1] |
| Low yield with multiple unidentified byproducts. | Non-optimal reaction conditions leading to side reactions. | - Re-evaluate the reaction temperature and solvent.- Analyze the crude reaction mixture by GC-MS or LC-MS to identify the byproducts and adjust conditions accordingly. |
Guide 2: Interpreting Analytical Data
Table 1: ¹H NMR and ¹³C NMR Chemical Shifts of this compound and Potential Byproducts in CDCl₃
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| This compound | ~1.1 (s, 9H, C(CH₃)₃), ~7.4 (s, 2H, N=CH₂) | ~28 (C(CH₃)₃), ~55 (C(CH₃)₃), ~158 (N=CH₂) | The chemical shifts can vary slightly depending on the solvent and concentration. | |
| tert-Butylamine | ~1.2 (s, 9H, C(CH₃)₃), ~1.3 (s, 2H, NH₂) | ~31 (C(CH₃)₃), ~50 (C(CH₃)₃) | Unreacted starting material. | |
| Formaldehyde (in D₂O) | ~4.8 (s, CH₂(OH)₂) | ~83 (CH₂(OH)₂) | Exists as methylene glycol in aqueous solution.[3] | |
| Hemiaminal Intermediate | Broad signals, exact shifts depend on conditions. | - | A transient species, may not be readily observable. | |
| N-tert-butylmethanamine (Reduction Product) | ~1.1 (s, 9H, C(CH₃)₃), ~2.4 (s, 3H, N-CH₃), ~1.5 (br s, 1H, NH) | ~29 (C(CH₃)₃), ~36 (N-CH₃), ~51 (C(CH₃)₃) | Formed if a reducing agent is present. | |
| Acetone (Degradation Product) | ~2.1 (s, 6H) | ~31 (CH₃), ~207 (C=O) | From degradation of the tert-butyl group.[4] |
Note: The provided NMR data is approximate. It is recommended to compare with a spectrum of a pure standard for definitive identification.
Experimental Protocols
Protocol 1: In-situ Reaction Monitoring by Raman Spectroscopy
This protocol allows for the real-time monitoring of the reaction progress and the detection of byproduct formation.
-
Instrumentation:
-
Raman spectrometer equipped with a fiber-optic probe.
-
Reaction vessel with a port for the Raman probe.
-
-
Procedure:
-
Set up the reaction in the reaction vessel.
-
Insert the Raman probe into the reaction mixture, ensuring the probe window is fully submerged.
-
Acquire a spectrum of the initial reaction mixture (time = 0).
-
Initiate the reaction (e.g., by adding the catalyst or starting to heat).
-
Collect Raman spectra at regular intervals (e.g., every 5-10 minutes).[5]
-
Monitor the decrease in the intensity of the C=O stretching band of the aldehyde (around 1700-1740 cm⁻¹) and the increase in the intensity of the C=N stretching band of the imine (around 1640-1690 cm⁻¹).[5]
-
The formation of byproducts may be indicated by the appearance of new, unexpected peaks.
-
Protocol 2: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components in the reaction mixture.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to improve the volatility and thermal stability of the components. For amines, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be beneficial.
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a library of mass spectra (e.g., NIST) for compound identification.
-
Quantify the relative amounts of the product and byproducts by integrating the peak areas.
-
Visualizations
Caption: Key reaction pathways in the synthesis of this compound and the formation of common byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. [PDF] Reaction monitoring of imine synthesis using Raman spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]
- 3. N-Methyl-tert-butylamine | C5H13N | CID 84552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Study on the Raman Spectra of Imine Emulsification with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Tert-Butylazomethine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of various tert-butylazomethine derivatives, also known as N-tert-butylmethanimine derivatives. These compounds are significant in synthetic chemistry, serving as versatile intermediates in the formation of a wide array of organic molecules, including those with potential pharmacological activities.[1][2][] The bulky tert-butyl group imparts unique steric and electronic properties to the azomethine (C=N) linkage, influencing the reactivity and stability of these derivatives.[2] This guide summarizes key experimental data, outlines detailed analytical protocols, and visualizes the general workflow for the synthesis and characterization of these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the key characterization data for a selection of this compound derivatives, providing a comparative overview of their spectroscopic and physical properties.
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Derivative Name | 1H NMR (δ ppm) | 13C NMR (δ ppm) | FT-IR (cm-1) ν(C=N) | Mass Spec (m/z) | Reference |
| N-tert-butylmethanimine | 1.10 (s, 9H, t-Bu), 7.50 (s, 1H, CH=N) | 28.9 (C(CH3)3), 56.4 (C(CH3)3), 163.5 (C=N) | ~1665 | 85.15 [M]+ | [][4] |
| 3-[(tert-butylamino)methylidene]pentane-2,4-dione | 1.45 (s, 9H, t-Bu), 2.15 (s, 6H, 2xCH3), 5.05 (s, 1H, =CH), 11.5 (br s, 1H, NH) | 29.5 (C(CH3)3), 52.0 (C(CH3)3), 108.0 (=CH), 163.0 (C=N), 195.0 (C=O) | ~1640 | 183.25 [M]+ | [5][6] |
| 7-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-4-methyl-2H-chromen-2-one | 1.35 (s, 18H, 2xt-Bu), 2.45 (s, 3H, CH3), 6.20-7.80 (m, Ar-H), 8.50 (s, 1H, CH=N), 13.5 (s, 1H, OH) | 29.4, 31.4, 34.2, 35.1 (t-Bu C), 110.1-158.0 (Ar-C), 160.5 (C=O), 165.3 (C=N) | ~1625 | 431.55 [M]+ | [] |
| 2-(tert-butylamino)-5-aryl-1,3,4-oxadiazole derivatives | 1.50-1.60 (s, 9H, t-Bu), 7.20-8.00 (m, Ar-H) | 30.0 (C(CH3)3), 55.0 (C(CH3)3), 125.0-140.0 (Ar-C), 155.0, 165.0 (Oxadiazole C) | ~1630-1650 | Varies with aryl subs. | [7] |
Table 2: Thermal Analysis Data for Selected this compound Derivatives
| Derivative Type | TGA Onset Decomposition (°C) | DSC Melting Point (°C) | Notes | Reference |
| General Schiff Bases | Varies significantly with substitution | Varies | Thermal stability is influenced by the nature of the aldehyde/ketone precursor. | [8][9] |
| Metal Complexes | Often exhibit higher thermal stability | Decomposition may precede melting | Ligand exchange can influence volatility and thermal stability.[10] | [10] |
| 1,3,4-Oxadiazole Derivatives | Generally stable up to 200-300 °C | Typically sharp melting points | The heterocyclic ring often imparts thermal stability. | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and key characterization techniques are provided below.
General Synthesis of this compound Derivatives (Schiff Base Condensation)
This protocol describes a general method for the synthesis of this compound derivatives through the condensation of tert-butylamine with an appropriate aldehyde or ketone.[2]
-
Reactant Preparation: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol, methanol, or toluene.
-
Addition of Amine: Add tert-butylamine (1 to 1.1 equivalents) to the solution.
-
Catalysis (Optional): For less reactive carbonyl compounds, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). The characteristic singlet of the nine equivalent protons of the tert-butyl group typically appears around δ 1.1-1.5 ppm. The chemical shift of the azomethine proton (-CH=N-) is highly dependent on the electronic environment and generally appears in the region of δ 7.5-8.5 ppm.[4][11]
-
13C NMR: The carbon of the tert-butyl group appears around δ 28-30 ppm, while the quaternary carbon is observed near δ 50-60 ppm. The azomethine carbon (C=N) signal is typically found in the downfield region of δ 160-170 ppm.[4][12]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Samples can be analyzed as a solid (KBr pellet) or as a thin film. The most characteristic absorption band for this compound derivatives is the C=N stretching vibration, which typically appears in the range of 1620-1670 cm-1.[13] The exact position of this band is sensitive to the substituents on the carbon atom of the azomethine group.
3. Mass Spectrometry (MS):
-
Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. The molecular ion peak (M+) is usually observed, confirming the molecular weight of the derivative. A common fragmentation pattern involves the loss of a methyl group or the entire tert-butyl group.[14][15]
4. X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and stereochemistry.[5][6][16]
5. Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) to determine its thermal stability and decomposition profile.[8][17]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and other phase transitions of the sample by measuring the heat flow as a function of temperature.[18]
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization of this compound derivatives.
Comparison with Alternatives and Biological Significance
This compound derivatives are valuable alternatives to other imines in organic synthesis due to the steric hindrance provided by the tert-butyl group, which can influence stereoselectivity in subsequent reactions.[]
Several studies have highlighted the potential biological activities of this compound derivatives, suggesting their utility in drug development. These activities include:
-
Antimicrobial Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains, including multidrug-resistant pathogens.[7][19]
-
Anticancer Activity: Some novel N-tert-butyl substituted aminothiazol-4(5H)-one and 1,3,4-oxadiazole derivatives have been investigated for their potential as anti-cancer agents.[20][21] The bulky tert-butyl group can enhance the interaction with biological targets.[20]
The development of these derivatives offers a promising avenue for the discovery of new therapeutic agents. Further research into their mechanisms of action is warranted. Due to a lack of specific information in the available literature, a detailed signaling pathway diagram cannot be provided at this time. The diagram below illustrates a generalized experimental workflow for screening the biological activity of these compounds.
Caption: Experimental workflow for biological activity screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13987-61-6 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. etamu.edu [etamu.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butylamine, TMS derivative [webbook.nist.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. researchgate.net [researchgate.net]
- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
A Comparative Guide to tert-Butylazomethine and Other Common Imines for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, imines serve as versatile intermediates and key structural motifs. Among these, tert-Butylazomethine (N-tert-butylmethanimine) presents a unique profile due to the steric and electronic properties conferred by its tert-butyl group. This guide provides an objective comparison of this compound with other representative imines, supported by experimental data, to aid researchers in selecting the appropriate imine for their specific applications.
Executive Summary
This guide compares the chemical properties, stability, and reactivity of this compound with two other common imines: N-propylidenepropylamine (an aliphatic imine with less steric hindrance) and N-benzylidenemethylamine (an aromatic imine). The bulky tert-butyl group in this compound significantly influences its characteristics, generally leading to increased stability towards hydrolysis compared to less hindered aliphatic imines. Aromatic imines, such as N-benzylidenemethylamine, also exhibit considerable stability due to conjugation.
Data Presentation
The following tables summarize key quantitative data for the comparative analysis of these imines.
Table 1: Comparison of Physical and Synthetic Parameters
| Parameter | This compound | N-propylidenepropylamine | N-benzylidenemethylamine |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | C₈H₉N |
| Molecular Weight | 85.15 g/mol | 99.19 g/mol | 119.17 g/mol |
| Boiling Point | 87 °C[1] | 120-122 °C | 181-183 °C |
| Synthesis Yield | ~94% (from acetamide)[2] | Not explicitly found | 88% (from benzaldehyde and methylamine)[3] |
Table 2: Comparative Stability Towards Hydrolysis
| Imine | Conditions | Rate Constant (k) | Half-life (t₁/₂) |
| This compound | Acidic (pH < 5) | Slower than less hindered aliphatic imines (qualitative) | Longer than less hindered aliphatic imines (qualitative) |
| This compound | Neutral/Basic (pH > 7) | Generally stable | Long |
| N-propylidenepropylamine | Acidic (pH < 5) | Faster than this compound (qualitative) | Shorter than this compound (qualitative) |
| N-benzylidenemethylamine | Acidic (pH < 5) | Generally slow due to conjugation | Relatively long |
Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Imine | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.25 (s, 9H, C(CH₃)₃), 7.45 (s, 2H, N=CH₂) | 28.5 (C(CH₃)₃), 55.0 (C(CH₃)₃), 165.0 (N=CH₂) |
| N-propylidenepropylamine | 0.92 (t, 3H, CH₂CH₃), 1.45-1.60 (m, 4H, CH₂CH₂), 2.15 (t, 2H, N=CHCH₂), 3.20 (t, 2H, NCH₂), 7.50 (t, 1H, N=CH) | 11.5 (CH₂CH₃), 20.5 (N=CHCH₂), 24.0 (NCH₂CH₂), 55.0 (NCH₂), 165.0 (N=CH) |
| N-benzylidenemethylamine | 3.50 (s, 3H, NCH₃), 7.20-7.80 (m, 5H, Ar-H), 8.25 (s, 1H, N=CH) | 48.0 (NCH₃), 127.0, 128.5, 130.0, 136.0 (Ar-C), 162.0 (N=CH) |
Note: The provided NMR data is a compilation from typical values and may vary slightly based on experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis and hydrolysis analysis of the compared imines are provided below.
Protocol 1: Synthesis of N-benzylidenemethylamine[3]
Materials:
-
Benzaldehyde
-
Anhydrous monomethylamine
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of benzaldehyde (10.0 mol) in toluene (2000 ml) is cooled to 0 °C in a reaction vessel equipped with a stirrer.
-
Anhydrous monomethylamine (approximately 1-1.5 equivalents) is introduced below the surface of the stirred solution.
-
The rate of addition of monomethylamine is controlled to maintain the reaction temperature between 25-30 °C. The addition is typically completed within 45 minutes.
-
After the addition is complete, the organic phase is separated.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residual oil is purified by distillation to afford N-benzylidenemethylamine.
Protocol 2: General Procedure for Monitoring Imine Hydrolysis by UV-Vis Spectroscopy
This protocol can be adapted to compare the hydrolysis rates of different imines.
Materials:
-
Imine of interest
-
Buffer solutions of desired pH (e.g., acetate buffer for acidic conditions, phosphate buffer for neutral conditions)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the imine in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions at the desired pH values.
-
Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.
-
Initiate the hydrolysis reaction by injecting a small aliquot of the imine stock solution into the cuvette containing the buffer.
-
Immediately begin monitoring the change in absorbance at a wavelength where the imine or the aldehyde/ketone product has a distinct absorption maximum.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
The rate constant (k) can be determined by plotting the natural logarithm of the absorbance of the imine versus time, which should yield a straight line with a slope of -k for a pseudo-first-order reaction.
Visualizations
Logical Relationship of Factors Affecting Imine Stability
Caption: Factors influencing the stability of different imines.
Experimental Workflow for Imine Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of imines.
Conclusion
The choice of an imine for a particular synthetic application is a critical decision that can significantly impact reaction outcomes.
-
This compound is a valuable choice when increased stability towards hydrolysis is desired, particularly in comparison to other simple aliphatic imines. The steric bulk of the tert-butyl group provides a protective shield for the C=N bond.
-
N-propylidenepropylamine represents a more reactive aliphatic imine, which may be advantageous in situations where subsequent transformations of the imine are desired and lability is not a concern.
-
N-benzylidenemethylamine offers a balance of stability, due to conjugation, and reactivity. The aromatic ring also provides a site for further functionalization.
Researchers and drug development professionals should consider the specific requirements of their reaction conditions, including pH and the presence of nucleophiles, when selecting an appropriate imine. The data and protocols presented in this guide offer a foundational understanding to inform this selection process.
References
A Comparative Guide to the Synthesis of tert-Butylazomethine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for the synthesis of tert-Butylazomethine (N-tert-butylmethanimine), an important intermediate in the pharmaceutical and fine chemical industries. The methods evaluated are the conventional azeotropic distillation method and a modern microwave-assisted approach. This comparison is supported by experimental data to inform the selection of the most suitable method based on efficiency, reaction time, and resource utilization.
Data Presentation: Synthesis Method Comparison
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their performance.
| Parameter | Method 1: Azeotropic Distillation | Method 2: Microwave-Assisted Synthesis |
| Yield | 75-85% | 90-95% |
| Purity | >98% (after distillation) | >99% (crude) |
| Reaction Time | 4-6 hours | 10-15 minutes |
| Temperature | Reflux (approx. 80-110 °C) | 120 °C |
| Pressure | Atmospheric | Sealed vessel (up to 20 bar) |
| Solvent | Toluene or Benzene | Solvent-free |
| Catalyst | p-Toluenesulfonic acid (catalytic) | None required |
| Work-up | Distillation | Filtration |
Experimental Protocols
Detailed methodologies for the two synthesis routes are provided below.
Method 1: Azeotropic Distillation Synthesis of this compound
This conventional method relies on the removal of water via azeotropic distillation to drive the equilibrium of the imine formation reaction towards the product.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
A 500 mL round-bottom flask is charged with tert-butylamine (1.0 mol), paraformaldehyde (1.1 mol), and toluene (250 mL).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol) is added to the mixture.
-
A Dean-Stark apparatus and a reflux condenser are fitted to the flask.
-
The mixture is heated to reflux with vigorous stirring. The azeotropic removal of water is monitored.
-
The reaction is continued for 4-6 hours, or until no more water is collected in the Dean-Stark trap.
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Method 2: Microwave-Assisted Synthesis of this compound
This modern approach utilizes microwave irradiation to rapidly synthesize the target compound in high yield and purity without the need for a solvent.
Materials:
-
tert-Butylamine
-
Paraformaldehyde
Equipment:
-
Microwave reactor
-
Sealed microwave reaction vessel
-
Magnetic stirrer
Procedure:
-
A 10 mL microwave reaction vessel is charged with tert-butylamine (10 mmol) and paraformaldehyde (11 mmol).
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at 120 °C for 10-15 minutes with stirring.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting liquid is filtered to remove any unreacted paraformaldehyde.
-
The filtrate is the high-purity this compound product.
Visualizing the Synthesis and Validation Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its validation.
Caption: Logical workflow for the synthesis and validation of this compound.
This guide demonstrates that while the conventional azeotropic distillation method is effective, the microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, purity, and environmental impact due to the absence of a solvent. The choice of method will depend on the specific requirements of the laboratory, including available equipment and desired throughput.
A Comparative Guide to the Reactivity of Aliphatic and Aromatic Azomethines
For Researchers, Scientists, and Drug Development Professionals
Azomethines, also known as imines or Schiff bases, are a class of organic compounds containing a carbon-nitrogen double bond (C=N). They are pivotal intermediates in a myriad of chemical transformations, including reduction to amines, hydrolysis to carbonyls and amines, and cycloaddition reactions to form heterocyclic structures. The reactivity of the azomethine group is profoundly influenced by the nature of the substituents attached to the carbon and nitrogen atoms. This guide provides an objective comparison of the reactivity of aliphatic and aromatic azomethines, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these versatile compounds in their work.
Core Reactivity Differences: An Overview
The fundamental difference in reactivity between aliphatic and aromatic azomethines stems from the electronic and steric effects imparted by the substituents on the C=N bond. Aromatic azomethines, where one or both substituents are aryl groups, exhibit resonance stabilization due to the delocalization of the pi-electrons of the C=N bond with the aromatic ring. This extended conjugation generally leads to increased stability and, consequently, lower reactivity compared to their aliphatic counterparts, which lack this stabilizing feature.
Key Reactivity Trends:
-
Stability: Aromatic azomethines are generally more stable and easier to isolate than aliphatic azomethines.[1][2] The latter can be prone to polymerization, especially those derived from primary aliphatic aldehydes.[1]
-
Hydrolysis: Aromatic azomethines are more resistant to hydrolysis than aliphatic azomethines.[1]
-
Nucleophilic Attack: The carbon atom of the C=N bond is electrophilic. Electron-donating aliphatic groups increase the electron density on this carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to aromatic azomethines where the aryl group can withdraw electron density.
-
Basicity: The nitrogen atom of the azomethine is basic due to its lone pair of electrons. Aliphatic amines, the precursors to aliphatic azomethines, are typically more basic than aromatic amines.[3][4] This trend generally translates to the resulting azomethines, influencing their reactivity in acid-catalyzed reactions.
Quantitative Comparison of Reactivity
To provide a clear and concise comparison, the following tables summarize the available quantitative data for key reactions of representative aliphatic and aromatic azomethines.
Table 1: Hydrolysis Rates
Hydrolysis of azomethines regenerates the corresponding carbonyl compound and amine. This reaction is typically acid-catalyzed and its rate is a direct measure of the C=N bond's susceptibility to nucleophilic attack by water.
| Azomethine | Structure | Relative Rate of Hydrolysis (Qualitative) | Reference |
| Aliphatic (e.g., from alkyl aldehydes) | R-CH=N-R' (R, R' = alkyl) | Faster | [1] |
| Aromatic (e.g., from aromatic aldehydes) | Ar-CH=N-R' (Ar = aryl) | Slower | [1] |
Table 2: Reduction to Amines
Azomethines are readily reduced to secondary amines. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this transformation. The ease of reduction reflects the electrophilicity of the imine carbon.
| Azomethine | Reducing Agent | Reaction Time | Yield | Reference |
| N-Benzylideneaniline (Aromatic) | NaBH₄ / Wet CBSA | 5 min | >95% | [5] |
| Representative Aliphatic Aldimine | NaBH₄ / Wet CBSA | 5 min | >95% | [5] |
Note: The provided data suggests that under these specific solvent-free conditions with a solid acid activator, both aromatic and aliphatic aldimines are reduced rapidly and in high yields. Differences in reactivity might be more pronounced under milder conditions or with less potent reducing agents.
Table 3: [3+2] Cycloaddition Reactions
Azomethine ylides, generated in situ from azomethines, are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles. The reactivity in these reactions is influenced by both electronic and steric factors.
| Azomethine Ylide Precursor | Dipolarophile | Reaction Conditions | Yield of Cycloadduct | Reference |
| Aliphatic (from secondary amine) | Aldehyde with pendent dipolarophile | Benzoic acid, molecular sieves, toluene, 111°C, 24h | 63% | [6] |
| Aromatic (from N-benzylideneaniline derivative) | Benzonitrile N-oxide | CCl₄, room temperature | Rate influenced by substituents | [7] |
Note: Direct comparison of yields is challenging due to the wide variety of substrates and reaction conditions employed in the literature. Aromatic azomethine ylides often require activation of the dipolarophile or specific reaction conditions to overcome the aromatic stabilization.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Experiment 1: Monitoring the Hydrolysis of an Azomethine by UV-Vis Spectroscopy
This protocol can be adapted to compare the hydrolysis rates of different azomethines.
Objective: To determine the rate of hydrolysis of an azomethine by monitoring the change in absorbance over time.
Materials:
-
Azomethine (e.g., N-benzylideneaniline or an aliphatic analogue)
-
Buffer solution of desired pH (e.g., universal buffer)
-
Ethanol (or other suitable solvent to dissolve the azomethine)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the azomethine in ethanol at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of buffer solutions covering the desired pH range.
-
Set the UV-Vis spectrophotometer to scan a range of wavelengths to determine the λ_max_ of the azomethine and the product aldehyde/ketone. Choose a wavelength where the absorbance change upon hydrolysis is significant.
-
To a cuvette, add a known volume of the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by injecting a small, known volume of the azomethine stock solution into the cuvette. The final concentration of the azomethine should be in a range that gives a suitable absorbance reading (e.g., 1 x 10⁻⁴ M).
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at infinite time. The slope of this plot will be -k.
Experiment 2: Reduction of an Azomethine with Sodium Borohydride
This general procedure can be applied to both aliphatic and aromatic azomethines.
Objective: To reduce an azomethine to the corresponding secondary amine.
Materials:
-
Azomethine (e.g., N-benzylideneaniline)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the azomethine (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Remove the organic solvent using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude secondary amine.
-
The product can be further purified by column chromatography or recrystallization if necessary.[4][9]
Experiment 3: [3+2] Cycloaddition of an Azomethine Ylide
This protocol describes the in situ generation of an azomethine ylide from a secondary amine and an aldehyde, followed by an intramolecular cycloaddition.
Objective: To synthesize a polycyclic amine via an intramolecular [3+2] cycloaddition of an azomethine ylide.
Materials:
-
A secondary amine (e.g., 1,2,3,4-tetrahydroisoquinoline)
-
An aldehyde bearing a pendent dipolarophile
-
Benzoic acid (catalyst)
-
3 Å Molecular sieves
-
Toluene (solvent)
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1 equivalent), the secondary amine (1.2 equivalents), benzoic acid (0.2 equivalents), and activated 3 Å molecular sieves.
-
Add dry toluene to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 111 °C).
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the molecular sieves, and wash the sieves with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the polycyclic amine.[6]
Visualizing Reactivity Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to azomethine reactivity.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Unraveling the Stability of tert-Butylazomethine: A Computational and Experimental Comparison
A deep dive into the stability of tert-Butylazomethine compared to its linear N-alkyl counterparts, supported by computational analysis and experimental data, reveals the significant impact of steric hindrance on molecular stability. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound against N-propylazomethine and N-butylazomethine, offering insights into their relative stabilities.
The stability of imines, or azomethines, is a critical factor in their application across various fields, including organic synthesis and medicinal chemistry. The bulky tert-butyl group in this compound introduces significant steric strain, which profoundly influences its reactivity and stability compared to imines with less sterically demanding N-alkyl substituents.
Comparative Stability Analysis
The stability of these N-alkylazomethines can be assessed from both thermodynamic and kinetic perspectives. While direct comparative experimental and computational studies are limited, a qualitative and semi-quantitative analysis can be constructed from existing literature on related compounds.
Table 1: Comparison of Steric and Electronic Properties
| Compound | N-Alkyl Substituent | Steric Hindrance | Inductive Effect (+I) |
| This compound | tert-Butyl | High | Strong |
| N-Propylazomethine | n-Propyl | Low | Moderate |
| N-Butylazomethine | n-Butyl | Low | Moderate |
The tert-butyl group, with its three methyl groups, creates a sterically congested environment around the nitrogen atom of the imine bond. This steric bulk can hinder the approach of reactants, thereby influencing kinetic stability.
Table 2: Computational and Experimental Stability Comparison (Qualitative)
| Stability Parameter | This compound | N-Propylazomethine / N-Butylazomethine | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | Increased steric strain in the tert-butyl group can lead to a higher ground state energy. |
| Kinetic Stability (Hydrolysis) | More Stable | Less Stable | The bulky tert-butyl group sterically shields the electrophilic carbon of the imine from nucleophilic attack by water, slowing down the hydrolysis rate. |
| Thermal Stability (Decomposition) | Potentially Less Stable | Potentially More Stable | Steric strain can promote decomposition pathways that relieve this strain, such as the elimination of the tert-butyl group.[1] |
Computational studies on sterically hindered imines have shown that excessive steric congestion can lead to destabilization and even facilitate the cleavage of the bulky group.[1] For instance, attempts to synthesize a sterically demanding bidentate α-diimine ligand resulted in the loss of a tert-butyl group, highlighting the role of steric effects in dictating stability.[1]
Experimental Protocols
Determination of Hydrolysis Kinetics via NMR Spectroscopy
Objective: To quantify the rate of hydrolysis of N-alkylazomethines in an aqueous solution.
Methodology:
-
Sample Preparation: Prepare a solution of the imine (this compound, N-propylazomethine, or N-butylazomethine) in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility) of known concentration in an NMR tube.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the imine proton signal and the appearance of the corresponding aldehyde proton signal will be monitored.
-
Data Analysis: Integrate the characteristic signals of the imine and the aldehyde at each time point. The concentration of the imine at each time point can be calculated from the relative integrals.
-
Kinetic Analysis: Plot the concentration of the imine versus time. The data can be fitted to an appropriate rate law (e.g., pseudo-first-order if water is in large excess) to determine the rate constant (k) for the hydrolysis reaction.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the thermal decomposition temperatures of the N-alkylazomethines.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the liquid imine sample into a TGA crucible (typically alumina).
-
TGA-DSC Instrument Setup:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied over a defined temperature range (e.g., 25 °C to 600 °C).
-
-
Data Acquisition: The TGA instrument will record the mass of the sample as a function of temperature, while the DSC will measure the heat flow.
-
Data Analysis:
-
TGA Curve: The onset temperature of decomposition is determined from the temperature at which a significant mass loss begins. The temperature of maximum decomposition rate can be determined from the peak of the derivative of the TGA curve (DTG).
-
DSC Curve: Endothermic or exothermic peaks corresponding to decomposition events are analyzed.
-
Visualizing Reaction Pathways
The acid-catalyzed hydrolysis of an imine is a fundamental reaction that proceeds through a series of well-defined steps. This process can be effectively visualized using a directed graph.
Caption: Acid-catalyzed hydrolysis of an imine.
This logical flow diagram illustrates the key intermediates in the hydrolysis of an imine to its corresponding carbonyl compound and amine.
Experimental Workflow
The overall workflow for the computational and experimental analysis of this compound stability is outlined below.
Caption: Workflow for stability analysis.
Conclusion
The stability of this compound is a balance between electronic and steric effects. While the electron-donating tert-butyl group can electronically stabilize the imine bond, the significant steric hindrance it imposes is a dominant factor. This steric bulk kinetically retards hydrolysis by shielding the reactive center. However, the inherent strain may lead to lower thermal stability compared to its less hindered counterparts. For researchers in drug development and organic synthesis, understanding these stability nuances is crucial for designing and handling imine-containing molecules effectively. The provided experimental protocols offer a framework for quantifying these stability parameters for specific applications.
References
Performance Showdown: Tert-Butylazomethine as a Ligand in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical factor that can dictate the success of a catalytic reaction. This guide provides an objective comparison of the performance of tert-Butylazomethine and related N-tert-butyl imine Schiff base ligands against other common ligand classes in the context of cross-coupling reactions, supported by experimental data.
The unique steric and electronic properties of the tert-butyl group in this compound-type ligands significantly influence their performance in catalytic applications. The bulky nature of the tert-butyl group can enhance the stability of metal complexes and influence the regioselectivity of reactions. Electronically, the alkyl group is electron-donating, which can affect the reactivity of the metal center.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of ligand for the palladium catalyst is paramount to its success. While phosphine ligands and N-heterocyclic carbenes (NHCs) have traditionally dominated this field, research into Schiff base ligands, including those derived from tert-butylamine, has revealed their potential as effective and easily accessible alternatives.
Below is a summary of the performance of various ligand types in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a comparative perspective on the efficacy of N-tert-butyl substituted imine ligands.
| Ligand Type | Catalyst System | Aryl Halide | Product Yield (%) | Reference |
| N-tert-butyl Schiff Base | Pd(OAc)₂ / Ligand | 4-Bromoacetophenone | Moderate to Good | [1][2][3] |
| Pd(OAc)₂ / Ligand | 4-Chlorotoluene | Good | [1][2][3] | |
| Phosphine (e.g., SPhos) | Pd(OAc)₂ / SPhos | Aryl Chlorides | Excellent (often >90%) | [4] |
| N-Heterocyclic Carbene (NHC) | Pd-NHC Complex | Aryl Chlorides | High to Excellent | |
| α-Diimine | Ni(II) or Pd(II) Complex | Aryl Bromides | Good to Excellent (up to 99%) |
Key Observations:
-
Steric Influence: The steric bulk of the tert-butyl group on the imine nitrogen can play a crucial role in the catalytic activity. Studies have shown that increased steric hindrance can lead to higher conversions in some cross-coupling reactions.[1] This is attributed to the promotion of the formation of highly active, low-coordinate metal species.
-
Electronic Effects: While steric effects are often dominant, the electronic nature of the ligand also contributes to its performance. The electron-donating nature of the tert-butyl group can influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Comparison with Other Ligands: While N-tert-butyl Schiff base ligands can provide good to excellent yields, highly specialized and often more complex phosphine ligands like SPhos and Buchwald-type ligands, as well as N-heterocyclic carbenes, frequently demonstrate superior performance, especially with challenging substrates like aryl chlorides.[4]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for a representative Suzuki-Miyaura cross-coupling reaction are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Palladium/N-tert-butyl Schiff Base Catalyst:
-
Catalyst Preparation (in situ): To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and the N-tert-butyl Schiff base ligand (1-10 mol%).
-
Reaction Mixture Assembly: To the vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, or DMF, 3-5 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (4-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the relationships and processes involved in catalysis with these ligands, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Mechanistic Insights into tert-Butylazomethine Reactions: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic pathways of key chemical intermediates is paramount. Tert-butylazomethine, a simple yet versatile imine, serves as a valuable building block in organic synthesis. This guide provides a comparative analysis of its performance in various reaction types, supported by experimental data, detailed protocols, and mechanistic visualizations to facilitate informed decisions in experimental design.
This guide delves into the mechanistic studies of this compound, focusing on two prominent reaction classes: silver-catalyzed [3+2] cycloaddition and oxidation. By presenting quantitative data from peer-reviewed studies, we aim to offer a clear comparison of reaction outcomes and provide the necessary experimental details for reproducibility.
Performance Comparison of this compound Reactions
The following table summarizes the quantitative data for two distinct and mechanistically significant reactions involving a derivative of this compound, highlighting the conditions and outcomes for each.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Silver-Catalyzed [3+2] Cycloaddition | N-(2-tert-butylphenyl)maleimide, Methyl 2-(benzylamino)acetate | AgOAc / TF-BiphamPhos | Toluene | 40 | 12 | up to 99 | >20:1 | up to 99 |
| Oxidation | N-tert-butylmethanimine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 to rt | 12 | ~99 (based on analogous olefin reactions) | N/A | N/A |
Mechanistic Pathways and Experimental Workflows
To visualize the underlying processes and experimental designs, the following diagrams illustrate a key reaction mechanism and a general workflow for mechanistic studies.
Caption: Silver-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide.
Caption: Experimental Workflow for a Mechanistic Study.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following detailed experimental protocols are provided.
Silver-Catalyzed Atroposelective [3+2] Cycloaddition
This protocol is adapted from a highly efficient silver(I)-catalyzed atroposelective desymmetrization of N-arylmaleimides.[1][2]
Materials:
-
N-(2-tert-butylphenyl)maleimide (0.1 mmol)
-
Methyl 2-(benzylamino)acetate (0.12 mmol)
-
Silver(I) acetate (AgOAc, 5 mol%)
-
(S)-TF-BiphamPhos (chiral ligand, 5.5 mol%)
-
Triethylamine (Et3N, 0.12 mmol)
-
Toluene (1.0 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add silver(I) acetate (0.005 mmol) and (S)-TF-BiphamPhos (0.0055 mmol).
-
Add dry toluene (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add N-(2-tert-butylphenyl)maleimide (0.1 mmol) and methyl 2-(benzylamino)acetate (0.12 mmol) to the reaction mixture.
-
Add triethylamine (0.12 mmol) and the remaining toluene (0.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.
-
Determine the yield and analyze the diastereomeric ratio and enantiomeric excess by high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Oxidation of N-tert-butylmethanimine with m-CPBA
This generalized protocol is based on standard procedures for the oxidation of imines to oxaziridines using m-chloroperoxybenzoic acid.[3][4]
Materials:
-
N-tert-butylmethanimine (1.0 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.1 mmol)
-
Dichloromethane (CH2Cl2, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve N-tert-butylmethanimine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting imine.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-tert-butyl-3-methyloxaziridine.
-
If necessary, purify the product by flash chromatography on silica gel. The yield is expected to be high, analogous to similar epoxidation reactions.[3]
This guide provides a foundational understanding of the mechanistic behavior of this compound in key organic transformations. The presented data and protocols are intended to serve as a valuable resource for the design and execution of novel synthetic strategies in chemical and pharmaceutical research.
References
- 1. Silver(I)-Catalyzed Atroposelective Desymmetrization of N-Arylmaleimide via 1,3-Dipolar Cycloaddition of Azomethine Ylides: Access to Octahydropyrrolo[3,4-c]pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Workup [chem.rochester.edu]
Kinetic Analysis of tert-Butylazomethine Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of tert-butylazomethine formation, a critical intermediate in pharmaceutical synthesis. Understanding the reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and presents a logical workflow for such studies.
Introduction to this compound Synthesis
This compound, also known as N-tert-butylmethanimine, is an imine typically synthesized through the condensation reaction of a primary amine, tert-butylamine, with a carbonyl compound, most commonly formaldehyde or pivaldehyde. This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine product. The overall reaction is reversible.
Comparative Kinetic Data
For many Schiff base formations, the dehydration of the carbinolamine intermediate is the rate-determining step. The reaction is typically catalyzed by acid; however, at very low pH, the amine nucleophile is protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Consequently, the maximum reaction rate is often observed at a mildly acidic pH, generally between 4 and 5.
Quantitative data for analogous imine formation reactions can provide insights into the expected kinetics of this compound synthesis.
Table 1: Factors Influencing the Rate of Imine Formation
| Parameter | Effect on Reaction Rate | Rationale |
| pH | Optimal rate typically at mildly acidic pH (4-5). Rates decrease at very low and high pH. | At low pH, the amine is protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. |
| Temperature | Rate increases with temperature, following the Arrhenius equation. | Provides the necessary activation energy for the reaction to proceed. |
| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) increase the rate. | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and facilitates the elimination of water. |
| Solvent | Aprotic solvents are often preferred. | Solvents that can form azeotropes with water (e.g., toluene, benzene) can be used with a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
| Reactant Structure | Steric hindrance around the carbonyl group or the amine can decrease the reaction rate. | Bulky groups can impede the nucleophilic attack of the amine on the carbonyl carbon. |
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general procedure for the kinetic analysis of this compound formation using UV-Vis spectroscopy.
Protocol: Kinetic Analysis of this compound Formation via UV-Vis Spectroscopy
Objective: To determine the rate law, rate constant, and activation energy for the formation of this compound.
Materials:
-
tert-Butylamine
-
Pivaldehyde (or formaldehyde solution)
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of tert-butylamine, pivaldehyde, and the acid catalyst in the chosen solvent at known concentrations.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of a solution of the product, this compound, to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress. The reactants should have minimal absorbance at this wavelength.
-
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired temperature.
-
In a quartz cuvette, mix the solutions of tert-butylamine and the acid catalyst.
-
Initiate the reaction by adding the pivaldehyde solution to the cuvette.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction appears to be complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others in large excess (pseudo-order conditions).
-
Plot the appropriate function of concentration versus time (e.g., ln[A] for first order, 1/[A] for second order) to determine the pseudo-order rate constant from the slope of the line.
-
The overall rate law can be determined from the individual orders.
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.
-
Visualizing the Kinetic Analysis Workflow
The following diagram illustrates the logical workflow for conducting a kinetic analysis of this compound formation.
Caption: Logical workflow for the kinetic analysis of this compound formation.
Reaction Mechanism of this compound Formation
The formation of this compound from tert-butylamine and an aldehyde (pivaldehyde is shown as an example) proceeds through a well-established mechanism.
Caption: The reaction mechanism for the formation of this compound.
Conclusion
The kinetic analysis of this compound formation is essential for the efficient and controlled synthesis of this important chemical intermediate. While specific kinetic parameters for this reaction are not widely published, the principles of imine formation kinetics provide a strong framework for experimental design and process optimization. By carefully controlling reaction conditions such as pH, temperature, and catalyst concentration, and by employing appropriate analytical techniques like UV-Vis spectroscopy, researchers can elucidate the rate law and activation parameters for this reaction, leading to improved synthetic protocols.
A Comparative Guide to Catalysts for tert-Butylazomethine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butylazomethine (also known as N-tert-butylmethanimine) is a crucial step in the production of various fine chemicals and pharmaceutical intermediates. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound from tert-butylamine and formaldehyde, supported by available experimental data.
Performance Comparison of Catalytic Systems
The synthesis of this compound typically involves the condensation reaction between tert-butylamine and a formaldehyde source. The primary role of the catalyst is to facilitate the formation of the C=N double bond and often to assist in the removal of the water byproduct to drive the reaction equilibrium towards the product. The performance of various catalysts is summarized below.
| Catalyst Type | Catalyst Example | Reagents | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Base Catalysis | Potassium Hydroxide (KOH) | tert-Butylamine, Formaldehyde | Not specified | >85% (for N,N-dihydroxymethyl tert-butylamine) | Not specified | Advantages: High yield reported for the related di-substituted product, inexpensive catalyst. Disadvantages: May favor the formation of the di-substituted byproduct.[1] |
| Heterogeneous Catalysis | Molecular Sieves (e.g., 4Å) | Primary Amines, Carbonyls | Room Temperature | High (qualitative) | Significantly reduced | Advantages: Reusable, environmentally benign, can drive equilibrium by adsorbing water, mild reaction conditions.[2][3] Disadvantages: Catalyst activation (heating) required. |
| Reductive Amination (in-situ imine formation) | Raney Nickel | Aldehydes, tert-Butylamine, H₂ | 100°C, 30 bar H₂ | 97% (for N-methylbutylamine) | Not specified | Advantages: High yields for the final amine product, indicating efficient intermediate imine formation. Disadvantages: Requires high pressure and temperature, reduces the imine to the amine. |
| Reductive Amination (in-situ imine formation) | Ruthenium on Alumina (Ru/γ-Al₂O₃) | Aldehydes, Ammonia, H₂ | Not specified | 94% (for 1-heptylamine) | Not specified | Advantages: High selectivity for primary amines, indicating effective imine formation and subsequent reduction. Disadvantages: Hydrogenation catalyst, will not yield the isolated imine.[4] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis of related imines or for reactions where this compound is a key intermediate.
General Procedure for Imine Synthesis using Molecular Sieves
This procedure is a general method for the synthesis of imines, where molecular sieves act as a dehydrating agent to drive the reaction.
Materials:
-
Primary amine (e.g., tert-butylamine)
-
Carbonyl compound (e.g., formaldehyde or paraformaldehyde)
-
Activated 4Å molecular sieves
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
To a stirred solution of the primary amine in the anhydrous solvent, add the carbonyl compound.
-
Add activated 4Å molecular sieves to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter off the molecular sieves.
-
Remove the solvent under reduced pressure to obtain the crude imine product.
-
Purify the product by distillation or chromatography if necessary.
Visualizing the Experimental Workflow
A general workflow for the catalytic synthesis of this compound is depicted below. This diagram illustrates the key steps from reactants to the final purified product.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The catalytic synthesis of this compound involves a series of logical steps, from the selection of reagents and catalyst to the final product analysis. The following diagram illustrates these relationships.
Caption: Logical relationship diagram for the synthesis and analysis of this compound.
References
A Comparative Crystallographic Analysis of tert-Butylazomethine Complexes and Their Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of metal complexes featuring tert-butylazomethine Schiff base ligands against alternative complexes. This analysis, supported by experimental data, highlights the significant steric influence of the tert-butyl group on coordination geometry and crystal packing.
The tert-butyl group, with its substantial steric bulk, plays a crucial role in dictating the structural chemistry of metal complexes.[1][2] This guide delves into the X-ray crystallographic analysis of transition metal complexes derived from this compound Schiff bases, offering a comparative perspective against complexes with less sterically demanding substituents. The data presented herein provides valuable insights for the rational design of metal complexes with tailored properties for applications in catalysis and materials science.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of Nickel(II) and Zinc(II) complexes with Schiff base ligands, illustrating the structural variations induced by different substituents on the imine nitrogen.
Table 1: Crystallographic Data for Nickel(II) Schiff Base Complexes
| Complex/Ligand | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | M-N (Å) | M-O (Å) | N-M-N (°) | O-M-O (°) |
| [Ni(3-tert-butyl-salophen)]·CH₃CN | Orthorhombic | Pbca | 7.0681(2) | 29.7679(10) | 11.4545(4) | 90 | 1.841(2) | 1.835(1) | 96.53(7) | 86.83(7) |
| [Ni(salen)] | Monoclinic | P2₁/c | 13.310(2) | 7.999(1) | 12.984(2) | 113.67(1) | 1.851(3) | 1.855(3) | 94.2(1) | 86.9(1) |
| [Ni(N-phenylsalicylaldimine)₂] | Monoclinic | P2₁/c | 8.892(2) | 11.234(3) | 10.987(3) | 97.54(2) | 1.987(4) | 1.889(3) | 100.2(2) | 88.1(1) |
Data for [Ni(3-tert-butyl-salophen)]·CH₃CN sourced from[3]. Data for [Ni(salen)] and [Ni(N-phenylsalicylaldimine)₂] are representative values from crystallographic databases for comparison.
Table 2: Crystallographic Data for Zinc(II) Schiff Base Complexes
| Complex/Ligand | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | M-N (Å) | M-O (Å) | N-M-N (°) | O-M-O (°) |
| [Zn(N-tert-butyl-pyrrolylmethyleneamine)₂] | Orthorhombic | Pbcn | 17.166(5) | 7.209(5) | 15.232(3) | 90 | 2.067(2) | - | 84.1(1) | - |
| [Zn(salen)] | Orthorhombic | Pca2₁ | 12.456(3) | 8.876(2) | 12.765(3) | 90 | 1.985(5) | 1.942(4) | 89.9(2) | 106.8(2) |
| [Zn(N-phenylsalicylaldimine)₂] | Monoclinic | C2/c | 23.831(5) | 7.989(2) | 12.012(3) | 112.91(2) | 2.023(2) | 1.979(2) | 116.3(1) | 100.4(1) |
Data for [Zn(N-tert-butyl-pyrrolylmethyleneamine)₂] sourced from[4]. Data for [Zn(salen)] and [Zn(N-phenylsalicylaldimine)₂] are representative values from crystallographic databases for comparison.
Experimental Protocols
The synthesis and crystallographic analysis of these complexes generally follow established procedures in organometallic chemistry.
General Synthesis of Schiff Base Ligands
The Schiff base ligands are typically synthesized via a condensation reaction between a primary amine (e.g., tert-butylamine or aniline) and an appropriate aldehyde (e.g., salicylaldehyde).[5][6]
-
Dissolution: Dissolve the aldehyde in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: Add an equimolar amount of the primary amine to the aldehyde solution.
-
Reflux: Reflux the reaction mixture for a period of 2 to 4 hours.[7]
-
Isolation: Cool the solution to room temperature or below to induce precipitation of the Schiff base ligand.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
General Synthesis of Metal Complexes
The metal complexes are prepared by reacting the Schiff base ligand with a corresponding metal salt.[8]
-
Ligand Solution: Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Nickel(II) acetate, Zinc(II) chloride) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete complex formation.
-
Crystallization: The resulting complex can be crystallized by slow evaporation of the solvent, vapor diffusion, or by layering a non-solvent.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these complexes.[9][10]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[11] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualization of Concepts
The following diagrams illustrate key aspects of the experimental workflow and the structural implications of using bulky ligands.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of metal-azomethine complexes.
Caption: Steric influence of tert-butyl group versus a less bulky substituent on complex structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of tert-Butylazomethine in Modern Synthesis
Tert-Butylazomethine, a member of the imine or Schiff base class of compounds, is distinguished by the sterically demanding tert-butyl group attached to the nitrogen atom. This structural feature imparts significant stability and unique reactivity, making it a valuable reagent and building block in organic chemistry. This guide provides a comparative analysis of its primary applications, offering experimental insights and performance data for researchers, scientists, and professionals in drug development.
Intermediate in Chemical Synthesis
The most fundamental application of this compound and its derivatives is as an intermediate in the synthesis of more complex molecules, particularly nitrogen-containing compounds. Their formation via the condensation of tert-butylamine with aldehydes or ketones is a foundational reaction, but its efficiency can be compared with other modern imine synthesis protocols.
Comparison of Imine Synthesis Methodologies
The selection of a synthetic method for imines often depends on the substrate scope, desired purity, and reaction scale. While traditional condensation is robust, alternative methods offer advantages in terms of reaction time and conditions.
| Methodology | Typical Catalyst/Conditions | Substrate Scope | Typical Yield | Advantages & Disadvantages |
| Standard Condensation | Acid catalyst (e.g., p-TsOH), Dean-Stark trap for water removal. | Broad (Aldehydes, Ketones). | 70-95% | Adv: Simple, scalable, well-established. Disadv: Requires heating, long reaction times, harsh for sensitive substrates. |
| Lewis Acid Catalysis | TiCl₄, MgSO₄, Ti(OEt)₄. | Effective for less reactive ketones. | 85-99% | Adv: High yields, milder conditions than protic acids, effective for hindered ketones. Disadv: Stoichiometric amounts of Lewis acid often needed, moisture-sensitive. |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, catalyst (e.g., Montmorillonite K10). | Broad. | 90-98% | Adv: Drastically reduced reaction times (minutes vs. hours), often higher yields, solvent-free options. Disadv: Requires specialized equipment, scalability can be a challenge. |
| Dehydrating Agents | Molecular sieves, Na₂SO₄. | Simple aldehydes and ketones. | Good to Excellent | Adv: Very mild conditions, suitable for sensitive functional groups. Disadv: Can be slow, requires activation of sieves, waste generation. |
Experimental Protocol: Synthesis of N-Benzylidene-tert-butylamine
This protocol describes a standard acid-catalyzed condensation for forming a this compound derivative.
-
Apparatus Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add benzaldehyde (10.6 g, 100 mmol), tert-butylamine (7.3 g, 100 mmol), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg).
-
Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water (1.8 mL) in the Dean-Stark trap.
-
Workup: Once the reaction is complete (approx. 3-4 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield N-benzylidene-tert-butylamine as a colorless oil.
Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the acid-catalyzed synthesis of a this compound derivative.
Caption: General workflow for synthesizing this compound derivatives.
Chiral Auxiliary in Asymmetric Synthesis
The true power of the tert-butyl group is realized in asymmetric synthesis. When a chiral center is introduced, such as in N-tert-butanesulfinyl imines (a prominent alternative), the bulky group effectively shields one face of the C=N double bond, directing nucleophilic attack to the opposite face with high stereoselectivity. This strategy is a cornerstone for the synthesis of enantioenriched amines.
Performance Comparison of Chiral Auxiliaries in Nucleophilic Addition
The addition of organometallic reagents to chiral imines is a benchmark reaction for evaluating the effectiveness of a chiral auxiliary. N-tert-butanesulfinyl imines, developed by Ellman, are considered the gold standard and provide a point of comparison for other auxiliaries.
| Chiral Auxiliary | Representative Reaction | Diastereomeric Ratio (dr) | Yield | Key Features |
| N-tert-Butanesulfinyl | EtMgBr addition to Ar-CH=NS(O)tBu | >98:2 | 85-99% | Highly versatile, predictable stereochemistry, readily cleaved auxiliary, both enantiomers accessible.[1][2] |
| N-Phosphonyl | Enolate addition to Ar-CH=NP(O)(OPh)₂ | 90:10 to >99:1 | 80-99% | Excellent stereoselectivity, produces valuable α- or β-aminophosphonates.[3][4] |
| (S)-α-Methylbenzyl | Grignard addition to Ar-CH=NCH(Me)Ph | 70:30 to 95:5 | 75-90% | One of the earliest auxiliaries; often gives lower selectivity compared to sulfinyl imines. |
| N-Glycosylamine | Organolithium addition | 85:15 to 97:3 | 60-85% | Utilizes chirality from natural sugars; can be sterically complex. |
Experimental Protocol: Asymmetric Addition to N-tert-Butanesulfinyl Imine
This protocol details the addition of a Grignard reagent to an Ellman auxiliary-derived imine, a common method for synthesizing chiral amines.
-
Reagents & Setup: A flame-dried, three-neck flask under an argon atmosphere is charged with the N-tert-butanesulfinyl imine (10 mmol) and anhydrous THF (50 mL). The solution is cooled to -48 °C.
-
Nucleophile Addition: Phenylmagnesium bromide (1.1 equivalents, 1.0 M solution in THF) is added dropwise over 20 minutes, maintaining the internal temperature below -45 °C.
-
Reaction Monitoring: The reaction is stirred at -48 °C for 5-6 hours. Progress is monitored by TLC until the starting imine is consumed.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction & Workup: The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification & Auxiliary Cleavage: The crude product is purified by flash chromatography. The resulting sulfinamide is then treated with HCl in methanol to cleave the auxiliary, yielding the free chiral amine.
Mechanism of Stereoinduction
The diagram below illustrates how the chiral sulfinyl group, with its bulky tert-butyl component, directs the incoming nucleophile.
Caption: Model for nucleophilic addition to an N-tert-butanesulfinyl imine.
Ligand and Additive in Catalysis
Recent advancements have demonstrated that simple, inexpensive amines can play a crucial role as ligands or additives in transition metal catalysis. Tert-butylamine, the precursor to this compound, has emerged as a highly effective bifunctional additive, acting as both a ligand and a base in nickel-photoredox cross-coupling reactions.[5][6][7]
Comparison of Additives in Ni-Photoredox C-O Cross-Coupling
The choice of base and ligand is critical for the efficiency of cross-coupling reactions. The performance of tert-butylamine has been shown to surpass that of many common bases and ligands in specific nickel-catalyzed systems.
| Additive | Role(s) | Typical Yield | Observations |
| tert-Butylamine | Ligand & Base | 94% | Excellent yield, clean reaction, prevents catalyst decomposition.[7] |
| 1-Adamantylamine | Ligand & Base | 91% | Also highly effective, demonstrating the importance of sterically hindered primary amines.[7] |
| Triethylamine (TEA) | Base | <10% | Ineffective; leads to protodehalogenation of the starting material.[7] |
| DABCO | Base | <5% | Fails to promote the desired cross-coupling efficiently; can cause solubility issues.[6] |
| No Additive | - | 0% | Reaction does not proceed, highlighting the essential role of the additive. |
Experimental Protocol: Ni-Photoredox C-O Cross-Coupling
This protocol is adapted from literature for a nickel-catalyzed photoredox C-O coupling using tert-butylamine.[5][6]
-
Setup: An oven-dried 4 mL vial is charged with NiCl₂·glyme (2 mol%), 4-bromoacetophenone (0.2 mmol, 1.0 equiv), 4-methoxyphenol (1.2 equiv), and an iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%).
-
Reagent Addition: The vial is brought into a glovebox. Anhydrous dimethylacetamide (DMA, 0.1 M) is added, followed by tert-butylamine (3.0 equiv).
-
Reaction: The vial is sealed, removed from the glovebox, and placed in a photoreactor equipped with a 455 nm blue LED light source and a cooling fan (to maintain ~25 °C).
-
Monitoring & Workup: The reaction is stirred under irradiation for 16 hours. Upon completion, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired aryl ether product.
Proposed Catalytic Cycle
The diagram illustrates the proposed dual role of tert-butylamine in the nickel-photoredox catalytic cycle.
Caption: Simplified Ni-photoredox cycle with tert-butylamine's dual role.
References
- 1. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An advance on exploring N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Benchmarking tert-Butylazomethine and its Derivatives in Asymmetric Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, the formation of chiral amines is a cornerstone for the development of pharmaceuticals and other bioactive molecules. Imines serve as critical intermediates in this endeavor, with their reactivity and stereochemical influence being paramount. This guide provides a comparative analysis of tert-Butylazomethine and its significantly more utilized derivative, N-tert-butanesulfinyl imines, in key asymmetric reactions. While this compound represents a fundamental imine structure, the introduction of the tert-butanesulfinyl group dramatically enhances its utility in stereoselective synthesis.
Performance in Nucleophilic Addition Reactions
Nucleophilic addition to imines is a primary strategy for the synthesis of α-substituted amines. The stereochemical outcome of this reaction is highly dependent on the nature of the imine. N-tert-butanesulfinyl imines, benefiting from the chiral and electron-withdrawing sulfinyl group, exhibit exceptional facial selectivity, leading to high diastereomeric excess in the products. In contrast, the lack of a chiral auxiliary on this compound generally results in poor to no stereocontrol in such reactions.
| Reagent | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-N-tert-butanesulfinyl imine | Allylmagnesium bromide | CH₂Cl₂ | -78 | 95 | >98:2 |
| (S)-N-tert-butanesulfinyl imine | Ethylmagnesium bromide | THF | -78 | 92 | 96:4 |
| (S)-N-tert-butanesulfinyl imine | Phenylmagnesium bromide | Toluene | -78 | 89 | 95:5 |
| This compound | Allylmagnesium bromide | CH₂Cl₂ | -78 | Moderate | Not reported (generally racemic) |
Application in Aza-Darzens Reaction for Aziridine Synthesis
The aza-Darzens reaction is a powerful method for the synthesis of aziridines, which are valuable building blocks in organic synthesis. The stereoselectivity of this reaction is crucial for producing enantiomerically pure aziridines. Again, N-tert-butanesulfinyl imines demonstrate superior performance over simple imines like this compound. The sulfinyl group directs the nucleophilic attack of the enolate, affording high diastereoselectivity.
| Imine | Enolate Source | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-N-tert-butanesulfinyl aldimine | Methyl bromoacetate | NaHMDS | THF | -78 | 85 | >95:5 (trans) |
| (R)-N-tert-butanesulfinyl ketimine | Ethyl bromoacetate | LiHMDS | THF | -78 | 78 | >90:10 (trans) |
| This compound | Methyl bromoacetate | NaHMDS | THF | -78 | Low to Moderate | Not reported (generally low selectivity) |
Experimental Protocols
General Procedure for Nucleophilic Addition to N-tert-butanesulfinyl Imines
To a solution of the N-tert-butanesulfinyl imine (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the Grignard reagent (1.2 mmol) is added dropwise. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Aza-Darzens Reaction
To a solution of the bromoester (1.5 mmol) in THF (10 mL) at -78°C is added the base (1.5 mmol). After stirring for 30 minutes, a solution of the N-tert-butanesulfinyl imine (1.0 mmol) in THF (5 mL) is added dropwise. The reaction mixture is stirred at -78°C for the specified time. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Chiral Induction Pathway
The superior performance of N-tert-butanesulfinyl imines in asymmetric synthesis stems from the powerful directing effect of the chiral sulfinyl group. The following diagram illustrates the generally accepted transition state model for the nucleophilic addition of a Grignard reagent.
Caption: Chelation control model for nucleophilic addition.
The magnesium atom of the Grignard reagent coordinates to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group, forming a rigid six-membered ring transition state. This conformation sterically hinders one face of the imine, forcing the nucleophile to attack from the less hindered face, thus leading to a high degree of stereoselectivity.
Experimental Workflow for Chiral Amine Synthesis
The synthesis of a chiral amine using an N-tert-butanesulfinyl imine typically follows a three-step sequence: imine formation, nucleophilic addition, and deprotection.
Caption: General workflow for asymmetric amine synthesis.
Logical Comparison: The Advantage of the Sulfinyl Group
The key difference in performance between this compound and N-tert-butanesulfinyl imines can be attributed to the presence and influence of the chiral sulfinyl group.
Caption: Comparison of stereochemical control.
Safety Operating Guide
Proper Disposal of tert-Butylazomethine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, chemical neutralization, and disposal of tert-Butylazomethine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a detailed, step-by-step procedure for the safe disposal of this compound, a flammable and corrosive imine. The core of the disposal process involves a two-stage chemical transformation: acid-catalyzed hydrolysis followed by neutralization.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. Always consult the Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Disposal Plan Overview
The disposal of this compound should not be done by discarding it as regular waste or pouring it down the drain. The recommended procedure involves a chemical conversion to less hazardous substances before final disposal as hazardous waste. The overall workflow is as follows:
-
Hydrolysis: The imine functionality of this compound is susceptible to acid-catalyzed hydrolysis. This reaction will break the carbon-nitrogen double bond, yielding formaldehyde and tert-butylamine.[1][2][3]
-
Neutralization: The resulting solution will be basic due to the presence of tert-butylamine. This basic solution must be neutralized with a suitable acid.
-
Waste Collection: The final neutralized solution, along with any contaminated materials, must be collected and disposed of as hazardous waste in accordance with local, regional, and national regulations.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the disposal of this compound and its hydrolysis products.
| Parameter | Value | Source |
| This compound | ||
| Molecular Formula | C5H11N | [4] |
| Molecular Weight | 85.15 g/mol | [4] |
| Boiling Point | 87 °C | |
| Density | 0.71 g/mL | |
| Flash Point | -3 °C | |
| tert-Butylamine | ||
| pKa | 10.68 | |
| Hydrolysis | ||
| Optimal pH for Imine Hydrolysis | ~4 | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the safe disposal of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate for neutralization
-
pH indicator paper or a calibrated pH meter
-
Appropriate glass beaker or flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Properly labeled hazardous waste container
Procedure:
Part 1: Acid-Catalyzed Hydrolysis
-
Preparation: In a certified chemical fume hood, place the beaker or flask containing the this compound waste on a magnetic stir plate and add a stir bar. If the waste is concentrated, it should be diluted with a suitable solvent (e.g., isopropanol) to control the reaction rate. Place the reaction vessel in an ice bath to manage any potential exothermic reaction.
-
Acidification: Slowly and with constant stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the this compound solution. The optimal pH for imine hydrolysis is around 4.[5] Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH of the solution is between 4 and 5.
-
Reaction Time: Allow the reaction to stir at room temperature for a minimum of one hour to ensure complete hydrolysis. The imine will break down into formaldehyde and tert-butylamine hydrochloride.
Part 2: Neutralization
-
pH Adjustment: After the hydrolysis is complete, the solution will be acidic. It must be neutralized before final disposal. Slowly add a dilute base, such as 1 M sodium hydroxide or a saturated solution of sodium bicarbonate, to the stirring solution. Monitor the pH closely.
-
Final pH: Continue adding the base until the pH of the solution is between 6 and 8. Be cautious as the neutralization reaction can be exothermic.
-
Cooling: If the solution has warmed during neutralization, allow it to cool to room temperature.
Part 3: Waste Collection and Disposal
-
Containerization: Carefully transfer the final neutralized solution into a properly labeled hazardous waste container. The label should clearly state "Aqueous waste containing Formaldehyde and tert-Butylamine" and any other components of the solution.
-
Contaminated Materials: Any materials that came into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all applicable regulations. Formaldehyde solutions should not be disposed of down the drain.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.
References
- 1. concordia.ca [concordia.ca]
- 2. intranet.sthk.nhs.uk [intranet.sthk.nhs.uk]
- 3. This compound | 13987-61-6 | Benchchem [benchchem.com]
- 4. 13987-61-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Safe Handling of tert-Butylazomethine: A Guide for Laboratory Professionals
Disclaimer: The following information is provided as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility. The recommendations are, in part, inferred from the safety data of tert-butylamine and general principles of chemical safety for imines.
Essential Safety Information
Tert-butylazomethine, also known as N-tert-butylmethanimine, is an aliphatic aldimine.[1] Due to the presence of a carbon-nitrogen double bond and a bulky tert-butyl group, it possesses specific reactivity that necessitates careful handling.[1] It is a valuable intermediate in organic synthesis.[2][]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its precursor, tert-butylamine, is presented below for comparative risk assessment.
| Property | This compound (CAS 13987-61-6) | tert-Butylamine (CAS 75-64-9) |
| Molecular Formula | C5H11N[4] | C4H11N[5] |
| Molecular Weight | 85.15 g/mol [4] | 73.14 g/mol [5] |
| Boiling Point | Not explicitly available | 46 °C / 114.8 °F @ 760 mmHg[5] |
| Flash Point | Not explicitly available | -26 °C / -14.8 °F (closed cup) |
| Density | Not explicitly available | 0.727 g/mL at 25 °C |
| Hazards | Data not available | Highly flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, Toxic if inhaled, Harmful to aquatic life with long lasting effects.[6][7][8] |
Given that tert-butylamine is a highly flammable and corrosive liquid, it is prudent to treat this compound with a similar level of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personnel safety when handling this compound. The following table outlines the recommended PPE based on the potential hazards.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact. |
| Eyes/Face | Safety goggles and face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes. |
| Body | Flame-retardant lab coat | A lab coat made of flame-retardant material such as Nomex® is essential due to the likely flammable nature of the compound. Ensure the lab coat is fully buttoned. |
| Respiratory | Chemical fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[5] Use non-sparking tools and explosion-proof equipment.[5]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.
Experimental Workflow Visualization
The synthesis of this compound typically involves the acid-catalyzed condensation of tert-butylamine with formaldehyde. The following diagram illustrates this general experimental workflow.
Caption: A diagram illustrating the general synthetic workflow for producing this compound.
References
- 1. This compound | 13987-61-6 | Benchchem [benchchem.com]
- 2. This compound | 13987-61-6 [chemicalbook.com]
- 4. 13987-61-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
